molecular formula C40H42O12 B15589694 1,4-O-Diferuloylsecoisolariciresinol

1,4-O-Diferuloylsecoisolariciresinol

Número de catálogo: B15589694
Peso molecular: 714.8 g/mol
Clave InChI: MOFDLYLEJWQRHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-O-Diferuloylsecoisolariciresinol has been reported in Cinnamomum osmophloeum with data available.
inhibits mTOR signaling in cancer cells;  structure in first source

Propiedades

IUPAC Name

[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]butyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDLYLEJWQRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1,4-O-Diferuloylsecoisolariciresinol: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) demonstrating potential anti-inflammatory properties. The document details its primary known natural source, distribution within the plant, and methodologies for its extraction, isolation, and characterization. While quantitative data remains limited in current literature, this guide establishes a foundational understanding for future research and development. A putative signaling pathway involved in its anti-inflammatory action is also proposed based on evidence from structurally related compounds.

Introduction

This compound is a naturally occurring lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) have garnered significant scientific interest due to their diverse biological activities. This particular diferuloyl derivative of secoisolariciresinol (B192356) has been identified as a constituent of Alnus japonica and is associated with the anti-inflammatory properties of extracts from this plant. This guide aims to consolidate the current knowledge on its natural sources, distribution, and the analytical techniques required for its study.

Chemical Structure and Properties:

  • Systematic Name: (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diyl bis(3-(4-hydroxy-3-methoxyphenyl)acrylate)

  • Synonyms: 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, Secoisolariciresinol diferulate

  • Molecular Formula: C₄₀H₄₂O₁₂

  • CAS Number: 56973-66-1

Natural Sources and Distribution

The primary documented natural source of this compound is the Japanese Alder, Alnus japonica (Thunb.) Steud., a member of the Betulaceae family.[1][2] This deciduous tree is native to East Asia and has been utilized in traditional medicine.

Distribution within the Plant:

Current research indicates the presence of this compound in the branches of Alnus japonica.[1] While other lignans and diarylheptanoids are known to be present in the bark and leaves of Alnus species, the specific distribution of this diferuloyl derivative in other plant parts has not been extensively documented.[3][4][5][6][7][8]

Quantitative Data:

Plant SpeciesPlant PartCompound PresenceQuantitative Data
Alnus japonicaBranchesIdentifiedNot Reported

Experimental Protocols

The following protocols are based on methodologies reported for the successful isolation and characterization of this compound and related lignans.

Extraction and Isolation

This protocol outlines the general steps for extracting and isolating this compound from the branches of Alnus japonica.[1]

Workflow for Extraction and Isolation:

start Dried and Powdered Alnus japonica Branches extraction Maceration with Methanol (3x) start->extraction filtration Filtration and Concentration (Reduced Pressure) extraction->filtration partitioning Suspension in H2O and Partitioning (n-hexane, CH2Cl2, Ethyl Acetate) filtration->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction Select Fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel prep_hplc Preparative RP-HPLC silica_gel->prep_hplc pure_compound Isolated this compound prep_hplc->pure_compound start Standard Compound and Sample Preparation chromatography UPLC Method Optimization (Column, Mobile Phase, Gradient) start->chromatography ms_optimization MS/MS Parameter Optimization (Ionization Mode, MRM Transitions) chromatography->ms_optimization validation Method Validation (Linearity, Accuracy, Precision, etc.) ms_optimization->validation quantification Quantitative Analysis of Samples validation->quantification Validated Method inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex inflammatory_stimulus->IKK Activates compound 1,4-O-Diferuloyl- secoisolariciresinol compound->IKK Inhibits (?) IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->transcription Initiates

References

An In-depth Technical Guide to the Biosynthesis of 1,4-O-Diferuloylsecoisolariciresinol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the biosynthetic pathway of 1,4-O-diferuloylsecoisolariciresinol, a complex plant lignan (B3055560). It outlines the enzymatic steps from the general phenylpropanoid pathway to the formation of the secoisolariciresinol (B192356) backbone and its subsequent modification. The guide covers the key enzymes involved, summarizes available quantitative data, provides detailed experimental protocols for lignan analysis, and uses diagrams to illustrate the core biochemical processes. This whitepaper is intended to be a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and pharmacology.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, which produces a wide array of plant secondary metabolites. The pathway can be divided into three main stages:

  • Formation of Monolignols: The synthesis of the C6-C3 precursor, coniferyl alcohol, from phenylalanine.

  • Formation of the Secoisolariciresinol Backbone: The stereospecific coupling of two coniferyl alcohol units and subsequent reductive modifications.

  • Feruloylation: The final acylation of the secoisolariciresinol backbone with two feruloyl groups.

Phenylpropanoid Pathway to Coniferyl Alcohol

The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into p-coumaroyl-CoA, a central intermediate. This intermediate is then channeled towards the production of various monolignols. For the synthesis of secoisolariciresinol, the key monolignol is coniferyl alcohol.

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[1]

  • Cinnamate 4-hydroxylase (C4H): Oxidizes cinnamic acid to p-coumaric acid.[1]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

  • Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl alcohol dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[2]

Dimerization and Reduction to Secoisolariciresinol

This stage marks the entry into the specific lignan pathway. It involves the precise coupling of two monolignol units and subsequent reductions.

  • Stereospecific Coupling: Two molecules of coniferyl alcohol undergo a free-radical coupling reaction. This reaction is mediated by laccase enzymes and controlled stereochemically by dirigent proteins (DIR) to form (+)-pinoresinol.[1][3]

  • Sequential Reduction: The furofuran lignan, (+)-pinoresinol, is then subjected to two consecutive reduction steps catalyzed by Pinoresinol-Lariciresinol Reductase (PLR) . This bifunctional, NADPH-dependent enzyme first reduces pinoresinol (B1678388) to lariciresinol (B1674508), which is then further reduced to secoisolariciresinol.[3][4][5]

Proposed Feruloylation of Secoisolariciresinol

The final step in the biosynthesis of this compound is the acylation of the secoisolariciresinol backbone. While the specific enzyme responsible for this reaction has not been definitively characterized, it is hypothesized to be a member of the BAHD acyltransferase family.[6] These enzymes utilize acyl-CoA thioesters as acyl donors to modify a wide range of acceptor molecules.[7]

  • Feruloyl-CoA Donor: Ferulic acid, derived from the phenylpropanoid pathway, is activated to Feruloyl-CoA by a CoA ligase.

  • Acyltransferase Activity: A putative Secoisolariciresinol O-feruloyltransferase (a BAHD-family enzyme) would then catalyze the sequential transfer of two feruloyl groups from Feruloyl-CoA to the hydroxyl groups at positions 1 and 4 of the secoisolariciresinol molecule, yielding the final product, this compound. Plant BAHD acyltransferases that catalyze the feruloylation of monolignols from feruloyl-CoA have been identified, lending strong support to this proposed mechanism.[6][8]

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Pathway cluster_feruloylation Proposed Feruloylation L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_Acid->p-Coumaroyl_CoA 4CL Feruloyl_CoA_pool Feruloyl_CoA_pool p-Coumaroyl_CoA->Feruloyl_CoA_pool Multiple Steps Coniferaldehyde Coniferaldehyde Feruloyl_CoA_pool->Coniferaldehyde CCR Feruloyl_CoA_donor Feruloyl-CoA Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol 2x, Dirigent Protein + Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR 1-O-Feruloylsecoisolariciresinol 1-O-Feruloylsecoisolariciresinol Secoisolariciresinol->1-O-Feruloylsecoisolariciresinol Putative Seco-O-Feruloyltransferase (BAHD Family) Final_Product 1,4-O-Diferuloyl- secoisolariciresinol 1-O-Feruloylsecoisolariciresinol->Final_Product Putative Seco-O-Feruloyltransferase (BAHD Family)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Mechanisms

Pinoresinol-Lariciresinol Reductase (PLR)

PLRs are NADPH-dependent enzymes that belong to the isoflavone (B191592) reductase family and are central to the synthesis of numerous 8-8' lignans.[4] They catalyze two successive stereospecific reduction steps: the conversion of pinoresinol to lariciresinol, and subsequently lariciresinol to secoisolariciresinol.[3] Studies have shown that different PLR homologs can exhibit distinct enantiospecificity, accepting either (+) or (-) enantiomers of pinoresinol and lariciresinol, which contributes significantly to the diversity of lignan structures found in nature.[1] The presence of phenolic groups at the C4/C4' positions of the substrate is essential for catalysis, which is consistent with a quinone methide intermediate forming within the enzyme's active site.[2]

PLR_Mechanism PLR PLR Enzyme NADP1 NADP+ PLR->NADP1 Lariciresinol (+)-Lariciresinol PLR->Lariciresinol Reduction 1 NADP2 NADP+ PLR->NADP2 Seco (-)-Secoisolariciresinol PLR->Seco Reduction 2 Pinoresinol (+)-Pinoresinol Pinoresinol->PLR NADPH1 NADPH NADPH1->PLR Lariciresinol->PLR NADPH2 NADPH NADPH2->PLR Analysis_Workflow Start Plant Material Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., 80% Methanol) Prep->Extract Centrifuge Centrifugation Extract->Centrifuge Filter 0.2 µm Filtration Centrifuge->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis Data Data Processing & Quantification Analysis->Data

References

An In-depth Technical Guide to 1,4-O-Diferuloylsecoisolariciresinol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-O-Diferuloylsecoisolariciresinol is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for relevant assays are provided, and key signaling pathways potentially modulated by this compound are visualized. This document aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a derivative of secoisolariciresinol (B192356), where two feruloyl groups are attached at the 1 and 4 positions of the butane-1,4-diol moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Molecular Formula C₄₀H₄₂O₁₂
Molecular Weight 714.75 g/mol
CAS Number 56973-66-1
SMILES COC1=C(C=CC(=C1)C--INVALID-LINK--/C=C/C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC">C@HCOC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O
InChI Key MOFDLYLEJWQRHD-KYHQCPCQSA-N
Synonyms 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, Secoisolariciresinol diferulate

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited, predicted values provide initial guidance.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Melting Point 181 °C
Boiling Point 914.1 ± 65.0 °C
Density 1.299 ± 0.06 g/cm³
pKa 9.44 ± 0.20
  • ¹H NMR: Signals corresponding to aromatic protons of the feruloyl and secoisolariciresinol moieties, methoxy (B1213986) groups, olefinic protons of the feruloyl groups, and aliphatic protons of the butane (B89635) core.

  • ¹³C NMR: Resonances for aromatic carbons, carbonyl carbons of the ester groups, olefinic carbons, methoxy carbons, and aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), ester carbonyl (C=O), and ether (C-O) functional groups.

  • UV-Vis Spectroscopy: Absorption maxima are expected in the UV region due to the presence of phenolic and cinnamic acid chromophores.

Solubility: Quantitative solubility data in a range of solvents is not extensively reported. Based on its chemical structure, it is expected to have limited solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

Biological Activities and Therapeutic Potential

While direct studies on this compound are emerging, research on the parent compound, secoisolariciresinol, and its diglucoside (SDG) provides significant insights into its potential biological activities. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Lignans (B1203133), including secoisolariciresinol and its derivatives, have been investigated for their potential in cancer prevention and treatment. Studies on secoisolariciresinol diglucoside (SDG) have shown inhibitory effects on the growth of human breast tumors. This effect is believed to be mediated through the modulation of estrogen receptor (ER) and growth factor receptor signaling pathways.

Potential Signaling Pathway Modulation

Based on the activities of related lignans and other natural polyphenolic compounds, this compound may modulate several key signaling pathways implicated in cancer and inflammation.

Signaling_Pathways cluster_NFkB PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Apoptosis Apoptosis NFkB->Apoptosis Inhibition Inflammation Inflammation NFkB->Inflammation Compound 1,4-O-Diferuloyl- secoisolariciresinol Compound->PI3K Inhibition Compound->Ras Inhibition Compound->IKK Inhibition Isolation_Workflow Start Dried Plant Material Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Filtration->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Fractions Fraction Collection and TLC Analysis Chromatography1->Fractions Chromatography2 Preparative HPLC (C18 Column) Fractions->Chromatography2 PureCompound Pure this compound Chromatography2->PureCompound

The Chemistry and Biology of 1,4-O-Diferuloylsecoisolariciresinol in Relation to Secoisolariciresinol Diglucoside (SDG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,4-O-Diferuloylsecoisolariciresinol and its intricate relationship with secoisolariciresinol (B192356) diglucoside (SDG), a prominent lignan (B3055560) found in flaxseed. This document details their chemical structures, potential biosynthetic and metabolic pathways, and comparative biological activities. It serves as a comprehensive resource, consolidating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate further research and drug development endeavors in the field of natural product chemistry and pharmacology.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, with flaxseed (Linum usitatissimum L.) being a particularly rich source of secoisolariciresinol diglucoside (SDG). Upon ingestion, SDG is metabolized by the gut microbiota into the enterolignans, enterodiol (B191174) and enterolactone, which are known for their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. Recently, derivatives of secoisolariciresinol, such as this compound, have garnered scientific interest. This guide elucidates the current understanding of this compound, focusing on its connection to SDG and its potential as a bioactive compound.

Chemical Structures

The foundational structures of SDG and this compound are presented below. SDG is a glycoside, featuring two glucose molecules attached to a secoisolariciresinol backbone. In contrast, this compound is an ester, where two feruloyl groups are linked to the secoisolariciresinol core.

cluster_SDG Secoisolariciresinol Diglucoside (SDG) cluster_DFS This compound SDG DFS A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D Ferulic Acid C->D C3'H E Coniferyl Alcohol D->E 4CL, CCR, CAD F Pinoresinol E->F Dirigent Protein Laccase G Lariciresinol F->G Pinoresinol-Lariciresinol Reductase (PLR) H Secoisolariciresinol G->H Pinoresinol-Lariciresinol Reductase (PLR) I Secoisolariciresinol Diglucoside (SDG) H->I UDP-Glycosyltransferase cluster_gut Gut Microbiota Metabolism cluster_hypothetical Hypothesized Formation A Secoisolariciresinol Diglucoside (SDG) B Secoisolariciresinol A->B β-glucosidase C Enterodiol B->C Demethylation Dehydroxylation D Enterolactone C->D Dehydrogenation E Secoisolariciresinol G This compound E->G Feruloyltransferase? (in planta or microbial) F Ferulic Acid F->G A Defat flaxseed meal B Extract with 70-80% aqueous methanol (B129727) or ethanol A->B C Centrifuge and collect supernatant B->C D Alkaline Hydrolysis (e.g., 0.5 M NaOH at 60°C) C->D E Neutralize with acid (e.g., HCl) D->E F Solid-Phase Extraction (SPE) for purification E->F G Analyze by HPLC or HPLC-MS F->G cluster_pathway Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Lignan 1,4-O-Diferuloyl- secoisolariciresinol Lignan->MAPK Lignan->IKK NFkB NF-κB MAPK->NFkB Activates IkB IκB IKK->IkB Inhibits degradation IKK->NFkB Allows translocation IkB->NFkB Sequesters in cytoplasm nucleus Nucleus NFkB->nucleus iNOS iNOS nucleus->iNOS Transcription COX2 COX-2 nucleus->COX2 Transcription Cytokines Pro-inflammatory Cytokines nucleus->Cytokines Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Unveiling the Therapeutic Potential of 1,4-O-Diferuloyl-secoisolariciresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the predicted biological activities, underlying mechanisms, and experimental evaluation of the novel lignan (B3055560) derivative, 1,4-O-Diferuloyl-secoisolariciresinol.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 1,4-O-Diferuloyl-secoisolariciresinol is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on the well-documented activities of its precursor, secoisolariciresinol (B192356) diglucoside (SDG), its core structure, secoisolariciresinol (SECO), the conjugated bioactive molecule, ferulic acid, and a structurally related isomer, 9,9′-O-diferuloyl-(−)-secoisolariciresinol. The information presented herein is intended to serve as a foundation for future research into this promising compound.

Introduction

Lignans, a class of polyphenolic compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological properties. Secoisolariciresinol diglucoside (SDG), abundantly found in flaxseed, is a well-studied lignan precursor that undergoes metabolic transformation in the gut to produce bioactive compounds, primarily secoisolariciresinol (SECO), enterodiol, and enterolactone. These metabolites have been associated with a range of health benefits, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.

This technical guide focuses on a novel, synthetically conceived derivative, 1,4-O-Diferuloyl-secoisolariciresinol . This molecule is characterized by the esterification of two ferulic acid molecules to the 1 and 4 hydroxyl groups of the secoisolariciresinol backbone. Ferulic acid itself is a potent antioxidant and anti-inflammatory agent. The conjugation of ferulic acid to the secoisolariciresinol scaffold is hypothesized to yield a compound with enhanced or novel biological activities.

This document aims to provide researchers with a thorough understanding of the predicted biological activities of 1,4-O-Diferuloyl-secoisolariciresinol, detailed experimental protocols for its investigation, and a summary of relevant quantitative data from studies on its constituent parts and a related isomer.

Predicted Biological Activities and Mechanisms of Action

Based on the known bioactivities of its components, 1,4-O-Diferuloyl-secoisolariciresinol is predicted to exhibit a spectrum of therapeutic effects.

Anti-inflammatory Activity

Hypothesized Mechanism: The anti-inflammatory effects are likely to be mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Ferulic acid is known to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The secoisolariciresinol backbone may also contribute to these effects.

A structurally similar compound, 9,9′-O-diferuloyl-(−)-secoisolariciresinol, has demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC50 value of 28.9 μM.[2]

Anticancer Activity

Hypothesized Mechanism: The anticancer potential of 1,4-O-Diferuloyl-secoisolariciresinol is predicted to stem from its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Secoisolariciresinol diglucoside (SDG) and its metabolites have been shown to exert cytotoxic effects on various cancer cell lines.[3] Ferulic acid has also been reported to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway.[4] The combined structure may therefore target multiple pathways involved in tumorigenesis.

Antioxidant Activity

Hypothesized Mechanism: Both secoisolariciresinol and ferulic acid are potent antioxidants. Their combined structure in 1,4-O-Diferuloyl-secoisolariciresinol is expected to result in robust radical scavenging activity. The phenolic hydroxyl groups in both moieties can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. SDG has been reported to have an IC50 value of 78.9 μg/ml for scavenging DPPH radicals.[5]

Cardioprotective Effects

Hypothesized Mechanism: The potential cardioprotective effects may be attributed to a combination of its antioxidant, anti-inflammatory, and lipid-lowering properties. SDG has been shown to improve cardiovascular health by reducing atherosclerotic plaque formation and lowering serum cholesterol.[6] The inclusion of ferulic acid may further enhance these effects by improving endothelial function and reducing oxidative stress in the cardiovascular system.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of SDG, its metabolites, and the related isomer, 9,9′-O-diferuloyl-(−)-secoisolariciresinol.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
9,9′-O-diferuloyl-(−)-secoisolariciresinolLPS-induced NO productionRAW 264.728.9 μM[2]

Table 2: Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
Secoisolariciresinol diglucoside (SDG)HT-29 (Colon Cancer)MTT Assay (24h)85.32 µg/ml[7]
Secoisolariciresinol diglucoside (SDG)PA-1 (Ovarian Cancer)MTT Assay (24h)98.43 µg/ml[7]
SecoisolariciresinolMCF-7 (Breast Cancer)Cell Growth Inhibition25 µM[8]
Secoisolariciresinol-4', 4''-diacetateMCF-7 (Breast Cancer)Cell Growth Inhibition11 µM[8]

Table 3: Antioxidant Activity

CompoundAssayIC50 ValueReference
Secoisolariciresinol diglucoside (SDG)DPPH Radical Scavenging78.9 μg/ml[5]

Table 4: Cardioprotective Effects of SDG in a Rat Model

ParameterControl GroupSDG-Treated GroupPercentage ChangeReference
Serum Triacylglycerol--↓ 19-15%[9]
High-Density Lipoprotein Cholesterol--↑ 15-24%[9]
Collagen Fibers (Cardiac Tissue)--↓ 25.5%[10]
Cardiac Bax Levels--↓ 39.2%[10]
Cardiac Caspase-3 Activity--↓ 29.8%[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of 1,4-O-Diferuloyl-secoisolariciresinol.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of the compound on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compound (1,4-O-Diferuloyl-secoisolariciresinol) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) should be included. Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite (B80452) Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HT-29)

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[11][12]

Western Blot Analysis for NF-κB Signaling Pathway

Objective: To investigate the effect of the compound on the activation of the NF-κB pathway.

Materials:

  • Cell line (e.g., RAW 264.7)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described for the NO assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[4][13]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of 1,4-O-Diferuloyl-secoisolariciresinol.

G Hypothesized Anti-inflammatory Signaling Pathway of 1,4-O-Diferuloyl-secoisolariciresinol cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Compound 1,4-O-Diferuloyl- secoisolariciresinol Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes upregulates Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Hypothesized NF-κB signaling pathway inhibition.

G Experimental Workflow for Biological Activity Screening start Start: 1,4-O-Diferuloyl- secoisolariciresinol in_vitro In Vitro Screening start->in_vitro anti_inflammatory Anti-inflammatory Assays (NO, Cytokine production) in_vitro->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) in_vitro->anticancer antioxidant Antioxidant Assays (DPPH, ORAC) in_vitro->antioxidant hit_identification Hit Identification & Lead Optimization anti_inflammatory->hit_identification anticancer->hit_identification antioxidant->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies western_blot Western Blot (NF-κB, PI3K/Akt) mechanism_studies->western_blot qpcr qPCR (Gene Expression) mechanism_studies->qpcr in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo qpcr->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Workflow for screening biological activity.

Conclusion

While direct experimental evidence for the biological activities of 1,4-O-Diferuloyl-secoisolariciresinol is currently lacking, a strong scientific rationale exists to predict its potential as a potent anti-inflammatory, anticancer, antioxidant, and cardioprotective agent. This technical guide provides a comprehensive framework for researchers to embark on the investigation of this novel lignan derivative. The detailed experimental protocols and comparative quantitative data from related compounds offer a solid starting point for elucidating its therapeutic potential and mechanisms of action. Further research into this and similar semi-synthetic lignan derivatives could pave the way for the development of new and effective therapeutic agents for a range of human diseases.

References

Antioxidant Properties of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction to 1,4-O-Diferuloylsecoisolariciresinol and its Antioxidant Potential

This compound is a lignan (B3055560) derivative. Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source.[1] These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The antioxidant properties of lignans are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[2]

While direct experimental data on this compound is scarce, its structural components—secoisolariciresinol (B192356) and ferulic acid—are both known for their potent antioxidant activities. This suggests that this compound would likely exhibit significant antioxidant properties. This guide will, therefore, focus on the established antioxidant data of its precursors to infer its potential efficacy and mechanisms.

Quantitative Antioxidant Data of Precursor Compounds

The antioxidant capacity of the precursors to this compound, namely secoisolariciresinol diglucoside (SDG) and secoisolariciresinol (SECO), has been evaluated in several in vitro studies. The following tables summarize the available quantitative data.

Table 1: DPPH Radical Scavenging Activity of Secoisolariciresinol Diglucoside (SDG)

CompoundIC50 Value (µg/mL)AssayReference
Secoisolariciresinol Diglucoside (SDG)78.9DPPH[3]

IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Comparative Antioxidant Potency of Lignans

CompoundAntioxidant Potency (fold higher than Vitamin E)AssayReference
Secoisolariciresinol (SECO)4.86Zymosan-activated PMNL-CL[4]
Enterodiol (B191174) (ED)5.02Zymosan-activated PMNL-CL[4]
Enterolactone (B190478) (EL)4.35Zymosan-activated PMNL-CL[4]
Secoisolariciresinol Diglucoside (SDG)1.27Zymosan-activated PMNL-CL[4]

This assay measures the reduction of chemiluminescence produced by reactive oxygen species from activated polymorphonuclear leukocytes.

Potential Mechanisms of Antioxidant Action

The antioxidant effects of lignans are believed to be mediated through two primary mechanisms: direct radical scavenging and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Direct Radical Scavenging

The phenolic hydroxyl groups within the structure of lignans are crucial for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

Modulation of Cellular Signaling Pathways

3.2.1. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[5] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Nrf2_n->ARE Binds to

Caption: Nrf2 Signaling Pathway Activation.

3.2.2. MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including the response to oxidative stress.[6] The p38 MAPK pathway, in particular, has been implicated in the activation of Nrf2. Certain bioactive compounds can activate the p38 MAPK pathway, leading to the phosphorylation and subsequent activation of Nrf2, thereby enhancing the cellular antioxidant defense.

MAPK_Pathway Stimuli Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Nrf2 Nrf2 Activation p38_MAPK->Nrf2 Activates Cellular_Response Cellular Response (e.g., Antioxidant Gene Expression) Nrf2->Cellular_Response

Caption: p38 MAPK Signaling Pathway.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed, generalized protocols for common in vitro antioxidant assays that could be employed to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Workflow A Prepare Test Compound and DPPH solutions B Mix in 96-well plate A->B C Incubate in dark (30 min, RT) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow A Generate ABTS•+ (ABTS + K2S2O8) B Dilute ABTS•+ to Absorbance of 0.7 A->B C Mix Test Compound and ABTS•+ B->C D Incubate (6 min, RT) C->D E Measure Absorbance at 734 nm D->E F Calculate % Scavenging and TEAC E->F

Caption: ABTS Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound solution.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (µM Fe(II)).

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) B Mix Test Compound and FRAP Reagent A->B C Incubate (4 min, 37°C) B->C D Measure Absorbance at 593 nm C->D E Calculate Ferrous Ion Equivalents D->E

Caption: FRAP Assay Workflow.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently lacking in the scientific literature, the substantial antioxidant activities of its precursors, SECO and SDG, strongly suggest its potential as a potent antioxidant. The addition of two feruloyl groups to the secoisolariciresinol backbone is hypothesized to enhance its radical scavenging capabilities.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to definitively characterize its antioxidant profile. Such studies should employ a battery of antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, to obtain a comprehensive understanding of its radical scavenging and reducing capacities. Furthermore, investigations into its effects on cellular antioxidant defense mechanisms, particularly the Nrf2 and MAPK signaling pathways, will be crucial to elucidate its complete mechanism of action. This will provide a solid foundation for its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

An In-Depth Technical Guide on the Anti-inflammatory Effects of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) compound that has garnered interest for its potential therapeutic applications. This document compiles available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its related compounds have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound Analogs on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (μM) for NO InhibitionCell LineStimulantReference
Alnusjaponoside A¹3.7RAW 264.7LPS[1]
Alnusjaponoside B¹7.4RAW 264.7LPS[1]

¹Note: Alnusjaponoside A and B are reported as this compound derivatives isolated from Alnus japonica.[1]

Table 2: In Vivo Anti-inflammatory Effects of Secoisolariciresinol Diglucoside (SDG) in a Carrageenan-Induced Rat Paw Edema Model

Treatment GroupPaw Swelling Reduction (%)Paw Tissue Nitrite (B80452) Reduction (%)Paw Tissue PGE₂ Reduction (%)Serum Nitrite Reduction (%)Serum PGE₂ Reduction (%)
SDG (80 mg/kg b.w.)45.1872.439.2153.632.56

Note: The data presented here is for Secoisolariciresinol Diglucoside (SDG), a structurally related lignan, as in vivo data for this compound was not available.

Core Signaling Pathways in Inflammation

The anti-inflammatory effects of lignans (B1203133) like this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Release Diferuloylsecoisolariciresinol 1,4-O-Diferuloyl- secoisolariciresinol Diferuloylsecoisolariciresinol->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription

NF-κB Signaling Pathway and Potential Inhibition
MAPK Signaling Pathway

The MAPK pathway consists of a cascade of protein kinases that transduce extracellular signals to intracellular responses. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by phosphorylation leads to the activation of various transcription factors, such as AP-1, which also play a role in the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 Translocation JNK->AP1 ERK->AP1 Diferuloylsecoisolariciresinol 1,4-O-Diferuloyl- secoisolariciresinol Diferuloylsecoisolariciresinol->TAK1 Inhibition DNA DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

MAPK Signaling Pathway and Potential Inhibition

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory effects of this compound and related compounds.

In Vitro Anti-inflammatory Assays

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a compound in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Measurement A Seed RAW 264.7 macrophages in 96-well plates B Pre-treat with various concentrations of this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Cell Supernatant C->D G Collect Cell Lysates C->G E Griess Assay for Nitric Oxide (NO) D->E F ELISA for Cytokines (TNF-α, IL-6, IL-1β) D->F H Western Blot for Protein Expression (iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) G->H

In Vitro Anti-inflammatory Assessment Workflow

3.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure:

    • RAW 264.7 cells are seeded in 96-well or 6-well plates at an appropriate density.

    • After 24 hours, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • Reagents:

  • Procedure:

    • After cell treatment, 50-100 µL of cell culture supernatant is collected.

    • An equal volume of Griess Reagent (a 1:1 mixture of Reagent A and B) is added to the supernatant in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite.

3.1.3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure (General Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for the target cytokine.

    • The plate is blocked to prevent non-specific binding.

    • Cell culture supernatants and a series of cytokine standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

3.1.4. Western Blot Analysis for Protein Expression

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38).

  • Procedure:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

    • The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of nitric oxide production in activated macrophages. The underlying mechanism is likely attributed to the modulation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators. While the currently available data is promising, further research is warranted to fully elucidate the specific effects of this compound on a broader range of inflammatory markers and to confirm its efficacy and safety in in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Unveiling the Anticancer Potential of 1,4-O-Diferuloyl-secoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-O-Diferuloyl-secoisolariciresinol, a lignan (B3055560) derivative, is emerging as a compound of interest in oncology research. This technical guide provides a comprehensive overview of its anticancer potential, drawing upon the established bioactivities of its constituent molecules: secoisolariciresinol (B192356) and ferulic acid. While direct comprehensive studies on 1,4-O-Diferuloyl-secoisolariciresinol are nascent, this document synthesizes available data on its precursors and components to build a robust scientific case for its further investigation as a potential therapeutic agent. This guide details its probable mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways such as NF-κB and PI3K/Akt. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate future research and development.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source of secoisolariciresinol diglucoside (SDG).[1] Upon ingestion, SDG is metabolized to secoisolariciresinol, which can be further derivatized. 1,4-O-Diferuloyl-secoisolariciresinol is a derivative where two ferulic acid molecules are ester-linked to the secoisolariciresinol backbone. Ferulic acid itself is a well-documented phenolic compound with known antioxidant, anti-inflammatory, and anticancer properties.[2][3] The conjugation of ferulic acid to secoisolariciresinol is hypothesized to enhance the bioavailability and synergistic anticancer effects of both molecules. This guide will explore the current understanding and future prospects of 1,4-O-Diferuloyl-secoisolariciresinol in cancer therapy.

Synthesis and Characterization

The synthesis of 1,4-O-Diferuloyl-secoisolariciresinol can be achieved through several methods. One common approach involves the acid hydrolysis of the precursor secoisolariciresinol diglucoside (SDG) to yield secoisolariciresinol.[4] Subsequently, secoisolariciresinol can be reacted with a protected ferulic acid derivative, followed by deprotection to yield the final product. Another synthetic route starts from commercially available materials like 3,4-dimethoxytoluene, butanediol, and penta-acetyl glucose, involving steps such as bromination, alkylation, glycosylation, deacetylation, and demethylation to first obtain SDG, which can then be further modified.[5]

Characterization of the synthesized compound is typically performed using techniques such as:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS-TOF): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Anticancer Potential: Mechanisms of Action

The anticancer activity of 1,4-O-Diferuloyl-secoisolariciresinol is postulated to arise from the combined effects of its secoisolariciresinol and ferulic acid moieties. The primary mechanisms include induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Both secoisolariciresinol (derived from SDG) and ferulic acid have been shown to induce apoptosis in various cancer cell lines.

  • Secoisolariciresinol Diglucoside (SDG): Studies on SDG have demonstrated its ability to induce apoptosis. For instance, in human colon carcinoma SW480 cells, SDG was found to induce caspase-3-mediated apoptosis.

  • Ferulic Acid: Ferulic acid has been shown to trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[2][3] It can also activate caspase-3, a key executioner caspase in the apoptotic cascade.[2]

It is highly probable that 1,4-O-Diferuloyl-secoisolariciresinol induces apoptosis through a combination of these mechanisms, potentially exhibiting enhanced pro-apoptotic activity.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Both components of 1,4-O-Diferuloyl-secoisolariciresinol have been shown to interfere with the cell cycle.

  • Secoisolariciresinol Diglucoside (SDG): An SDG-rich extract was found to inhibit cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle, in a model of diabetic colon cancer.[6]

  • Ferulic Acid: Ferulic acid can induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases.[3][7]

The combined action of these molecules in 1,4-O-Diferuloyl-secoisolariciresinol likely leads to a potent inhibition of cancer cell proliferation through cell cycle arrest.

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers.

  • Secoisolariciresinol Diglucoside (SDG): SDG and its metabolite enterolactone (B190478) (ENL) have been shown to suppress NF-κB signaling, leading to reduced tumor growth.[8] SDG has been observed to inhibit the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB.[9]

  • Ferulic Acid: Ferulic acid also exhibits inhibitory effects on the NF-κB pathway.[7]

The diferuloyl derivative is expected to be a potent inhibitor of this pathway, thereby reducing inflammation-driven cancer progression.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in cancer.

  • Secoisolariciresinol Diglucoside (SDG): SDG has been shown to modulate the PI3K/Akt pathway, contributing to its anticancer effects.[10][11][12]

  • Ferulic Acid: Ferulic acid has been reported to inhibit the PI3K/Akt pathway in various cancer models.[2]

Therefore, 1,4-O-Diferuloyl-secoisolariciresinol is anticipated to effectively suppress this pro-survival pathway in cancer cells.

Quantitative Data

While specific quantitative data for the anticancer activity of 1,4-O-Diferuloyl-secoisolariciresinol is limited, data for its precursor (SDG) and a closely related isomer provide valuable insights.

Table 1: In Vitro Cytotoxicity of Secoisolariciresinol Diglucoside (SDG)

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Reference
HT-29Human Colon CancerNot explicitly stated, but showed dose- and time-dependent inhibition24, 48, 72[13][14]
PA-1Human Ovarian CancerNot explicitly stated, but showed dose- and time-dependent inhibition24, 48, 72[13]

Table 2: In Vitro Anti-inflammatory Activity of 9,9′-O-diferuloyl-(-)-secoisolariciresinol

Cell LineAssayIC50 (µM)Reference
RAW 264.7Nitric Oxide (NO) Inhibition28.9[15]

Table 3: In Vivo Tumor Growth Inhibition by Secoisolariciresinol Diglucoside (SDG)

Cancer ModelTreatmentDosageEffectReference
E0771 mouse mammary tumorSDG supplemented diet100 mg/kg dietSignificantly reduced tumor volume[8]
MCF-7 human breast tumor xenograftSDG supplemented diet1 g/kg dietReduced tumor growth[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of 1,4-O-Diferuloyl-secoisolariciresinol.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1,4-O-Diferuloyl-secoisolariciresinol on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of 1,4-O-Diferuloyl-secoisolariciresinol in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 1,4-O-Diferuloyl-secoisolariciresinol.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of 1,4-O-Diferuloyl-secoisolariciresinol for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of 1,4-O-Diferuloyl-secoisolariciresinol on cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, and the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Western Blot Analysis for Signaling Pathways (NF-κB and PI3K/Akt)

Objective: To investigate the effect of 1,4-O-Diferuloyl-secoisolariciresinol on the activation of key proteins in the NF-κB and PI3K/Akt signaling pathways.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

anticancer_pathways cluster_stimulus 1,4-O-Diferuloyl-secoisolariciresinol cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Compound 1,4-O-Diferuloyl- secoisolariciresinol IKK IKK Compound->IKK Inhibits PI3K PI3K Compound->PI3K Inhibits Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates CDK4 CDK4 Compound->CDK4 Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes Activates Proliferation_Survival Cell Proliferation & Survival Proinflammatory_genes->Proliferation_Survival Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream_PI3K Cell Growth & Survival mTOR->Downstream_PI3K Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis G1_S_transition G1/S Transition CDK4->G1_S_transition Promotes CDK4->G1_S_transition CellCycleArrest Cell Cycle Arrest experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) cell_culture Cancer Cell Lines treatment Treatment with 1,4-O-Diferuloyl-secoisolariciresinol cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) treatment->cell_cycle_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot animal_model Xenograft/Syngeneic Animal Model in_vivo_treatment Oral/IP Administration of 1,4-O-Diferuloyl-secoisolariciresinol animal_model->in_vivo_treatment tumor_measurement Tumor Volume & Weight Measurement in_vivo_treatment->tumor_measurement histology Immunohistochemistry (e.g., Ki-67, Caspase-3) tumor_measurement->histology

References

The Intestinal Odyssey of a Lignan Precursor: A Technical Guide to the Microbial Metabolism of 1,4-O-Diferuloylsecoisolariciresinol to Enterolactone and Enterodiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the microbial metabolism of plant lignans (B1203133), with a specific focus on the conversion of 1,4-O-diferuloylsecoisolariciresinol to the bioactive enterolignans, enterolactone (B190478) and enterodiol (B191174). While direct metabolic studies on this compound are limited, this guide outlines the well-established pathway of the closely related and extensively researched precursor, secoisolariciresinol (B192356) (SECO) and its diglucoside (SDG). It is proposed that the metabolism of this compound commences with the hydrolysis of the feruloyl moieties to yield SECO, which then enters the canonical metabolic cascade. This guide details the sequential enzymatic reactions mediated by the gut microbiota, presents quantitative data on metabolic conversion and pharmacokinetics, provides comprehensive experimental protocols for studying this process, and includes visualizations of the key pathways and workflows.

Introduction

Plant lignans are a class of polyphenolic compounds found in a variety of plant-based foods, with flaxseed being a particularly rich source.[1] These compounds have garnered significant interest in the scientific community due to their potential health benefits, which are largely attributed to their bioactive metabolites, the enterolignans—enterodiol (END) and enterolactone (ENL).[2][3] The conversion of plant lignans into these enterolignans is not carried out by human enzymes but is exclusively a function of the gut microbiota.[4] This microbial transformation is a critical step for the bioavailability and subsequent physiological activity of these compounds.[5]

This guide focuses on the metabolic fate of this compound, a derivative of secoisolariciresinol. The metabolic pathway of this specific compound is inferred from the extensive research conducted on secoisolariciresinol (SECO) and its more common dietary form, secoisolariciresinol diglucoside (SDG).[6][7] The proposed initial step in the metabolism of this compound is the hydrolysis of the feruloyl groups, releasing the core SECO molecule. Subsequently, SECO undergoes a series of microbial enzymatic reactions including demethylation, dehydroxylation, and oxidation to yield enterodiol and finally enterolactone.[8][9] Understanding this metabolic pathway is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of lignans.

The Metabolic Pathway: From Plant Lignan (B3055560) to Bioactive Metabolites

The conversion of secoisolariciresinol to enterolactone and enterodiol is a multi-step process orchestrated by a consortium of gut bacteria. Each step involves specific enzymatic activities.

Initial Hydrolysis (Inferred)

For this compound, the initial and requisite step is the cleavage of the feruloyl ester bonds to release the secoisolariciresinol aglycone. This hydrolysis is presumed to be carried out by bacterial esterases present in the gut. In the case of the more commonly studied secoisolariciresinol diglucoside (SDG), the initial step is deglycosylation, where gut microbial β-glucosidases cleave the glucose moieties to yield SECO.[10][11]

Core Metabolic Cascade of Secoisolariciresinol (SECO)

Once secoisolariciresinol is liberated, it undergoes a series of transformations:

  • Demethylation: The methoxy (B1213986) groups on the aromatic rings of SECO are removed by bacterial O-demethylases. This is a critical step in the formation of the enterolignan backbone.[8][9]

  • Dehydroxylation: Following demethylation, hydroxyl groups are removed from the aromatic rings. This reaction is catalyzed by bacterial dehydroxylases.[8]

  • Oxidation/Reduction: The final steps involve the oxidation of enterodiol to enterolactone. This conversion is mediated by bacterial dehydrogenases.[12]

The following diagram illustrates the sequential conversion of secoisolariciresinol to enterolactone and enterodiol.

Metabolism DFSL This compound SECO Secoisolariciresinol (SECO) DFSL->SECO Hydrolysis (Bacterial Esterases) Demethyl_SECO Demethylated SECO SECO->Demethyl_SECO Demethylation (Bacterial O-demethylases) END Enterodiol (END) Demethyl_SECO->END Dehydroxylation (Bacterial Dehydroxylases) ENL Enterolactone (ENL) END->ENL Oxidation (Bacterial Dehydrogenases)

Caption: Metabolic pathway of this compound to Enterolignans.

Key Gut Microbiota Involved

A diverse array of gut bacteria participates in the metabolism of lignans. Specific species have been identified for their roles in the key enzymatic steps:

  • Demethylation: Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans have been shown to demethylate SECO.[8]

  • Dehydroxylation: Eggerthella lenta is known to efficiently dehydroxylate demethylated SECO to produce enterodiol.[8]

  • Oxidation of Enterodiol to Enterolactone: Several species, including those from the genera Clostridium and Ruminococcus, are implicated in this final conversion step.[9]

Quantitative Data on Lignan Metabolism

The efficiency of the conversion of lignan precursors to enterolignans and their subsequent pharmacokinetics can vary significantly between individuals, largely due to differences in gut microbiota composition.[5] The following tables summarize key quantitative data from studies on SDG and SECO metabolism.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol and its Metabolites in Humans

Compound Tmax (hours) t1/2 (hours)
Secoisolariciresinol (SECO) 5 - 7 4.8
Enterodiol (END) 12 - 24 9.4
Enterolactone (ENL) 24 - 36 13.2

Data from a study on healthy postmenopausal women after oral intake of SDG.[4][7][13]

Table 2: In Vitro Conversion of Secoisolariciresinol by Human Fecal Microbiota

Precursor Metabolite Conversion Rate (%) Incubation Time (hours)
Secoisolariciresinol Enterodiol & Enterolactone 72 Not Specified

Data from in vitro fermentation studies.[5]

Table 3: Plasma Concentrations of Enterolignans after SDG Administration in Rats

Treatment (40 mg/kg SDG equivalent) Unconjugated Enterodiol (ng/mL) at 8h Unconjugated Enterodiol (ng/mL) at 12h
Enriched SDG 3.4 ± 3.3 -
SDG Polymer - 6.2 ± 3.3

Data from a comparative bioavailability study in rats.[6][14]

Experimental Protocols

Investigating the metabolism of lignans requires specialized in vitro and analytical techniques. The following sections provide detailed methodologies for key experiments.

In Vitro Fermentation of Lignans with Human Fecal Microbiota

This protocol is designed to simulate the anaerobic conditions of the human colon to study the metabolism of lignans by fecal bacteria.

Materials:

  • Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% H₂, 5% CO₂)

  • Sterile anaerobic culture tubes or vials

  • Fecal samples from healthy human donors

  • Phosphate-buffered saline (PBS), pre-reduced

  • Basal medium (e.g., YCFA medium), pre-reduced[15]

  • Lignan substrate (e.g., this compound)

  • Centrifuge

  • Incubator at 37°C

Procedure:

  • Fecal Slurry Preparation:

    • Within the anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in pre-reduced PBS.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris.

    • The supernatant, containing the fecal microbiota, is used as the inoculum.

  • In Vitro Fermentation:

    • To sterile anaerobic tubes containing pre-reduced basal medium, add the lignan substrate to the desired final concentration.

    • Inoculate the medium with the fecal slurry (e.g., 5-10% v/v).

    • Incubate the cultures at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 8, 24, 48 hours), aseptically remove aliquots from the cultures.

    • Immediately stop the metabolic activity (e.g., by adding a solvent like methanol (B129727) or by flash-freezing).

    • Centrifuge the samples to pellet bacterial cells and debris.

    • Analyze the supernatant for the presence of the parent lignan and its metabolites using LC-MS/MS.

Quantification of Lignans and Enterolignans by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of multiple lignans and their metabolites in biological samples.[16][17]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile or methanol with 0.1% formic acid

  • Analytical standards for all target compounds (this compound, SECO, END, ENL)

  • Internal standards (e.g., ¹³C-labeled enterolactone)

  • Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

Procedure:

  • Sample Preparation:

    • For plasma or urine samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.

    • For culture supernatants, perform protein precipitation (e.g., with cold acetonitrile).

    • Add the internal standard to all samples, standards, and quality controls.

    • If necessary, perform SPE for sample clean-up and concentration.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with mobile phases A and B.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative or positive ion mode. Specific precursor-product ion transitions for each analyte and the internal standard should be optimized.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Quantify the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates a typical experimental workflow for studying lignan metabolism.

Workflow cluster_invitro In Vitro Fermentation cluster_analysis LC-MS/MS Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Incubation Anaerobic Incubation with Lignan Inoculum_Prep->Incubation Sampling Time-course Sampling Incubation->Sampling Sample_Prep Sample Preparation (Hydrolysis, Extraction) Sampling->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Experimental workflow for studying lignan metabolism.

Conclusion

The conversion of dietary lignans, such as this compound, into the bioactive enterolignans, enterolactone and enterodiol, is a complex process entirely dependent on the metabolic capacity of the gut microbiota. This technical guide has provided a comprehensive overview of the inferred metabolic pathway, the key bacterial players, quantitative data on the conversion process, and detailed experimental protocols for its investigation. For researchers and professionals in drug development, a thorough understanding of this microbial metabolism is paramount for elucidating the mechanisms behind the health benefits of lignans and for developing novel therapeutic strategies targeting the gut microbiome. Future research should focus on the direct metabolism of a wider range of dietary lignans and the specific enzymes involved in each metabolic step to further unravel the intricate interplay between diet, microbiota, and human health.

References

Navigating the Lignan Landscape: A Technical Guide to 1,4-O-Diferuloylsecoisolariciresinol and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lignan (B3055560) 1,4-O-Diferuloylsecoisolariciresinol, a natural product of interest in biomedical research. This document outlines its various synonyms and chemical identifiers, presents available quantitative data on its biological activity, and details relevant experimental methodologies. Furthermore, it explores potential signaling pathways that may be modulated by this compound and its close analogs.

Chemical Identity and Synonyms

This compound is a complex plant lignan. Due to its structure, it is referred to by several names in scientific literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification.

Identifier Type Identifier Source
Systematic Name [(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoatePubChem[1]
Synonym 9,9'-Di-O-(E)-feruloylsecoisolariciresinolPubChem[1]
Synonym Secoisolariciresinol diferulateChemicalBook[2]
Synonym (-)-(2R,3R)-1,4-O-DiferuloylsecoisolariciresinolPubChem[1]
CAS Number 56973-66-1PubChem[1], ChemicalBook[2]
PubChem CID 10439806PubChem[1]
ChEMBL ID CHEMBL447988PubChem[1]
Molecular Formula C₄₀H₄₂O₁₂PubChem[1], ChemicalBook[2]
Molecular Weight 714.75 g/mol ChemicalBook[2]

Quantitative Data: Anti-Inflammatory Activity

Research has identified anti-inflammatory properties of 9,9′-O-diferuloyl-(−)-secoisolariciresinol. A key study evaluated its inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a common indicator of anti-inflammatory potential.

Compound Assay Cell Line IC₅₀ (μM) Reference
9,9′-O-diferuloyl-(−)-secoisolariciresinolInhibition of LPS-induced Nitric Oxide (NO) productionRAW 264.77.4ACS Omega[3]

Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells

This protocol outlines the methodology used to determine the anti-inflammatory activity of 9,9′-O-diferuloyl-(−)-secoisolariciresinol.

Objective: To quantify the inhibitory effect of the compound on the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 9,9′-O-diferuloyl-(−)-secoisolariciresinol.

  • LPS Stimulation: After a pre-incubation period with the compound, cells are stimulated with LPS (a potent inducer of inflammation and NO production) at a final concentration typically around 1 µg/mL.

  • Incubation: The cells are incubated for a further 24 hours to allow for NO production.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on its precursor, Secoisolariciresinol Diglucoside (SDG), provides valuable insights into the potential mechanisms of action. SDG has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB and Akt. Given the structural similarity, it is plausible that this compound may influence similar pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several studies have indicated that SDG can inhibit the activation of the NF-κB pathway.[2][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Compound 1,4-O-Diferuloyl- secoisolariciresinol (Proposed) Compound->IKK Inhibition (Hypothesized)

Proposed Inhibition of the NF-κB Signaling Pathway.
Potential Modulation of the Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is crucial for cell survival and proliferation. Studies on SDG have shown that it can inhibit the Akt pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4][5]

Akt_Pathway cluster_membrane_cytoplasm Cell Membrane & Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 1,4-O-Diferuloyl- secoisolariciresinol (Proposed) Compound->Akt Inhibition (Hypothesized)

Proposed Modulation of the Akt Signaling Pathway.

Conclusion and Future Directions

This compound and its synonyms represent a class of lignans (B1203133) with demonstrated anti-inflammatory potential. While direct and extensive research on this specific compound is still emerging, the available data, coupled with insights from the closely related compound SDG, suggest a promising area for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways directly modulated by this compound. Comprehensive studies involving a broader range of biological assays are necessary to fully understand its therapeutic potential in various disease models. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

The Flaxseed Lignan Complex: A Technical Guide Focused on Secoisolariciresinol Diglucoside and the Evidentiary Absence of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the lignan (B3055560) complex found in flaxseed (Linum usitatissimum), with a primary focus on the major, well-documented lignan, Secoisolariciresinol (B192356) Diglucoside (SDG). Extensive literature reviews and database searches were conducted to investigate the presence of 1,4-O-Diferuloylsecoisolariciresinol within this complex. The findings indicate a significant lack of evidence for the natural occurrence of this compound in flaxseed. While this diferuloyl derivative is a known natural product, it has been isolated from other botanical sources. Consequently, this whitepaper will detail the established composition of the flaxseed lignan complex, the biological activities and therapeutic potential of SDG, and present the current understanding of its mechanisms of action.

The Composition of the Flaxseed Lignan Complex

Flaxseed is the richest known dietary source of lignans (B1203133), a class of polyphenolic phytoestrogens.[1] The primary lignan present in flaxseed is Secoisolariciresinol Diglucoside (SDG), which exists as a component of a larger polymer complex.[1] This complex is primarily located in the seed hull. Other lignans such as matairesinol, pinoresinol, and lariciresinol (B1674508) are present in much smaller quantities.

A Note on this compound: Despite a comprehensive search of scientific literature and chemical databases, there is no substantive evidence to confirm the presence of this compound, also known by its synonym 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, in the flaxseed lignan complex. This compound has been isolated from other plant species, including Alnus japonica and Betula ermanii.[2] While it exhibits biological activity as an mTOR signaling inhibitor with potential anticancer effects, its association with flaxseed is not supported by the current body of scientific research.[2][3]

Quantitative Analysis of Lignans in Flaxseed

The concentration of SDG in flaxseed can vary depending on the cultivar and growing conditions. The table below summarizes the typical content of major lignans found in flaxseed.

LignanConcentration in Whole Flaxseed (mg/g)Concentration in Defatted Flaxseed Flour (mg/g)Citation
Secoisolariciresinol Diglucoside (SDG)6.1 - 13.311.7 - 24.1[4]
MatairesinolSignificantly lower than SDG0.003 - 0.009[5]

Metabolism of Secoisolariciresinol Diglucoside (SDG)

Upon ingestion, SDG is not directly absorbed. It undergoes metabolism by the gut microbiota into the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). These metabolites are structurally similar to endogenous estrogens and are considered to be the primary bioactive forms of dietary lignans.

SDG_Metabolism cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption SDG Secoisolariciresinol Diglucoside (SDG) (from Flaxseed) SECO Secoisolariciresinol (SECO) SDG->SECO Hydrolysis ED Enterodiol (ED) SECO->ED Demethylation & Dehydroxylation EL Enterolactone (EL) ED->EL Oxidation Bioavailability Systemic Circulation (Bioactive Forms) ED->Bioavailability EL->Bioavailability ER_Signaling SDG SDG Metabolites (Enterodiol, Enterolactone) ER Estrogen Receptor (ERα, ERβ) SDG->ER Downregulates GFR Growth Factor Receptors (EGFR, IGF-1R) SDG->GFR Downregulates Proliferation Cell Proliferation ER->Proliferation Promotes Bcl2 Bcl2 ER->Bcl2 Upregulates GFR->Proliferation Promotes CyclinD1 Cyclin D1 GFR->CyclinD1 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CyclinD1->Proliferation Promotes NFkB_Signaling cluster_nucleus ENL Enterolactone (ENL) IKK IKK Complex ENL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Pro-survival Genes Inflammation Inflammation Gene->Inflammation CellSurvival Cell Survival Gene->CellSurvival SDG_Extraction start Defatted Flaxseed Flour extraction Extraction with Dioxane/Ethanol start->extraction hydrolysis Aqueous Base Hydrolysis (e.g., NaOH) extraction->hydrolysis purification Solid-Phase Purification (e.g., C18 cartridge) hydrolysis->purification analysis Quantitative Analysis by HPLC purification->analysis end Purified SDG analysis->end

References

The Role of 1,4-O-Diferuloylsecoisolariciresinol in Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560), a class of polyphenolic compounds found in plants. It is a derivative of secoisolariciresinol (B192356), which is a precursor to the mammalian lignans (B1203133) enterodiol (B191174) and enterolactone (B190478). While direct and extensive research on this compound in traditional medicine is limited, its structural relationship to the well-studied lignan secoisolariciresinol diglucoside (SDG) from flaxseed, and its presence in plants with a history of traditional use, such as Alnus japonica, positions it as a compound of significant interest for its potential therapeutic properties. This technical guide synthesizes the current understanding of this compound and its related precursors, focusing on its biological activities, mechanisms of action, and the experimental basis for these findings.

Traditional Medicine Context

The direct use of isolated this compound is not documented in traditional medicine systems. However, the plants from which this and related lignans are derived have a rich history of use. For instance, various parts of Alnus japonica have been used in traditional remedies. Ethnobotanical studies have documented the use of numerous plants for treating a wide array of ailments, including inflammatory conditions, infections, and other chronic diseases.[1][2][3][4] The therapeutic effects attributed to these plants are often due to their complex mixture of phytochemicals, including lignans. Flaxseed, the primary source of SDG, has been used traditionally for its health benefits, which are now largely attributed to its high content of lignans and alpha-linolenic acid.

Biological Activities and Pharmacokinetics

The biological activities of this compound and its parent compound, secoisolariciresinol, are primarily centered on their anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Recent research has identified this compound as a potent anti-inflammatory agent. A study on lignan derivatives isolated from Alnus japonica demonstrated that these compounds, including a diferuloyl-secoisolariciresinol, exhibited significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This suggests a potential role in modulating inflammatory responses.

The related and more extensively studied lignan, secoisolariciresinol diglucoside (SDG), has been shown to exert anti-inflammatory and anti-apoptotic effects on human umbilical vein endothelial cells (HUVECs) stimulated by LPS.[6][7] SDG was found to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

Antioxidant Activity

The antioxidant properties of secoisolariciresinol (SECO), the aglycone of SDG and the core structure of this compound, and its metabolites have been investigated. These metabolites, including enterodiol (ED) and enterolactone (EL), demonstrate significant antioxidant activity.[8][9] One study found that SECO and ED were more potent antioxidants than vitamin E.[8] The antioxidant potency of SECO, ED, and EL was found to be 4.86, 5.02, and 4.35 respectively, compared to vitamin E.[8][9] SDG and SECO were also effective antioxidants against DPPH radicals.[10] This antioxidant capacity is attributed to the 3-methoxy-4-hydroxyl substituents on the phenyl rings.[10]

Anticancer Activity

The anticancer potential of lignans, particularly SDG, has been a subject of interest. In a study using a mouse model with established human estrogen receptor-positive (ER+) breast tumors (MCF-7), SDG was found to have the greatest effect in reducing tumor growth.[11] This effect was primarily achieved by reducing tumor cell proliferation rather than increasing apoptosis.[11] SDG was observed to lower the expression of ERα, ERβ, EGFR, and BCL2 mRNA, indicating that its anticancer effects involve the modulation of estrogen receptor and growth factor receptor-mediated signaling pathways.[11]

Pharmacokinetics

Understanding the pharmacokinetics of these lignans is crucial for their development as therapeutic agents. A study in rats on the oral pharmacokinetics of SDG showed that SDG itself was undetectable in plasma.[12] Instead, its metabolites, secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL), were detected.[12] Unconjugated SECO was detected in plasma after 0.25 hours, while unconjugated ED was observed after 8 hours.[12] Total ED and EL reached maximal concentrations between 11 and 12 hours.[12] This indicates that upon oral administration, SDG is metabolized to its bioactive forms.

Data Presentation

Table 1: Anti-inflammatory Activity of Lignans from Alnus japonica
CompoundIC₅₀ for NO Inhibition (μM)
Compound 13.7
Compound 27.4
Compound 3>10
Compound 4>10
Compound 5>10

Data extracted from a study on lignan derivatives from Alnus japonica, where compounds 3 and 4 were identified as diferuloyl-secoisolariciresinol isomers.[5]

Table 2: Antioxidant Potency of SDG and its Metabolites
CompoundAntioxidant Potency (relative to Vitamin E)
Secoisolariciresinol (SECO)4.86
Enterodiol (ED)5.02
Enterolactone (EL)4.35
Secoisolariciresinol Diglucoside (SDG)1.27

Data from a study comparing the antioxidant activity of SDG metabolites.[8][9]

Signaling Pathways

The therapeutic effects of these lignans are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of SDG, and likely its derivatives, are mediated through the inhibition of the Akt/IκB/NF-κB pathway.[6][7] In LPS-stimulated cells, SDG inhibits the activation of this pathway, leading to a downstream reduction in the production of pro-inflammatory mediators.[6][7] Many natural compounds with anti-inflammatory properties are known to target the MAPK signaling pathway as well, by inhibiting the phosphorylation of JNK, ERK, and p38.[13]

G LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt pAkt p-Akt Akt->pAkt Phosphorylation IkappaB IκBα pAkt->IkappaB Phosphorylates pIkappaB p-IκBα IkappaB->pIkappaB NFkappaB NF-κB pIkappaB->NFkappaB Releases pNFkappaB p-NF-κB (active) NFkappaB->pNFkappaB Activation nucleus Nucleus pNFkappaB->nucleus Translocation inflammation Inflammatory Response (IL-6, TNF-α, NO) nucleus->inflammation Gene Transcription SDG SDG Derivative (e.g., this compound) SDG->pAkt Inhibits

Caption: Inhibition of the Akt/NF-κB signaling pathway.

Anticancer Signaling

The anticancer effects of SDG in ER+ breast cancer involve the modulation of both estrogen receptor (ER) and growth factor receptor signaling pathways.[11] By downregulating key components of these pathways, SDG can inhibit cancer cell proliferation.

G SDG SDG ER Estrogen Receptor (ERα, ERβ) SDG->ER Downregulates EGFR EGFR SDG->EGFR Downregulates IGF1R IGF-1R SDG->IGF1R Downregulates Bcl2 Bcl-2 (Anti-apoptotic) SDG->Bcl2 Downregulates downstream Downstream Signaling ER->downstream EGFR->downstream IGF1R->downstream proliferation Cell Proliferation downstream->proliferation

Caption: Modulation of cancer signaling pathways by SDG.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activities of these lignans.

In Vitro Anti-inflammatory Assay Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Nitric Oxide (NO) Assay cluster_2 Cytokine & Protein Analysis c1 Seed RAW 264.7 cells in 96-well plates c2 Pre-treat with various concentrations of test compound c1->c2 c3 Stimulate with LPS (1 μg/mL) c2->c3 n1 Collect supernatant after 24h c3->n1 p1 Harvest cells for protein or collect supernatant c3->p1 n2 Mix supernatant with Griess Reagent n1->n2 n3 Measure absorbance at 540 nm n2->n3 n4 Calculate NO concentration n3->n4 p2 ELISA for IL-6, TNF-α in supernatant p1->p2 p3 Western Blot for p-Akt, p-IκBα, iNOS in cell lysate p1->p3

Caption: Workflow for in vitro anti-inflammatory screening.

Cell Culture

RAW 264.7 murine macrophage cells or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay

NO production is an indicator of inflammation. It is measured in the cell culture supernatant using the Griess reagent.

  • Cells are seeded in 96-well plates and treated with the test compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL).

  • After 24 hours of incubation, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cell Viability Assay (MTT)

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 24-48 hours.

  • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blotting

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, iNOS, β-actin) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant.

  • 96-well plates are coated with a capture antibody specific for the cytokine of interest.

  • The plates are blocked to prevent non-specific binding.

  • Cell culture supernatants and standards are added to the wells.

  • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, which is converted by the enzyme to produce a colored product.

  • The absorbance is measured, and the cytokine concentration is determined from the standard curve.

Conclusion

This compound is a promising lignan with demonstrated potent anti-inflammatory activity. While its direct role in traditional medicine is not well-defined, its presence in medicinal plants and its structural relationship to other bioactive lignans like SDG provide a strong rationale for further investigation. The compiled data on its biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer effects, highlight its therapeutic potential. The elucidation of its mechanisms of action, involving key signaling pathways such as NF-κB, offers specific targets for drug development. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological properties of this and related compounds, potentially leading to the development of novel therapeutics for a range of diseases.

References

In-Depth Technical Guide to the Spectroscopic Data of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) derivative of interest for its potential pharmacological activities. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound, also known as 9,9'-O-diferuloyl-(-)-secoisolariciresinol, has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) in ppm
2-H, 6-H6.95 (d, J = 8.1 Hz), 6.93 (d, J = 8.1 Hz)
5-H6.77 (d, J = 8.1 Hz), 6.75 (d, J = 8.1 Hz)
2'-H, 6'-H7.02 (d, J = 1.9 Hz), 7.01 (d, J = 1.9 Hz)
5'-H6.81 (d, J = 8.2 Hz), 6.79 (d, J = 8.2 Hz)
7-Hα2.81 (dd, J = 13.8, 5.9 Hz)
7-Hβ2.92 (dd, J = 13.8, 6.2 Hz)
8-H2.39 (m)
9-Hα4.25 (dd, J = 11.2, 5.9 Hz)
9-Hβ4.42 (dd, J = 11.2, 4.8 Hz)
7'-Hα2.79 (dd, J = 13.8, 6.0 Hz)
7'-Hβ2.90 (dd, J = 13.8, 6.3 Hz)
8'-H2.37 (m)
9'-Hα4.02 (dd, J = 11.2, 6.0 Hz)
9'-Hβ4.34 (dd, J = 11.2, 4.9 Hz)
2''-H, 6''-H7.18 (d, J = 1.9 Hz), 7.16 (d, J = 1.9 Hz)
5''-H6.83 (d, J = 8.2 Hz), 6.81 (d, J = 8.2 Hz)
7''-H7.62 (d, J = 15.9 Hz)
8''-H6.38 (d, J = 15.9 Hz)
OMe3.87 (s), 3.86 (s), 3.85 (s), 3.84 (s)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) in ppm
1, 1'133.9, 133.8
2, 2'114.1, 114.0
3, 3'149.2, 149.1
4, 4'146.9, 146.8
5, 5'116.7, 116.6
6, 6'122.3, 122.2
7, 7'39.1, 39.0
8, 8'44.5, 44.4
9, 9'67.2, 67.1
1'', 1'''127.9, 127.8
2'', 2'''111.4, 111.3
3'', 3'''149.9, 149.8
4'', 4'''149.2, 149.1
5'', 5'''116.4, 116.3
6'', 6'''124.0, 123.9
7'', 7'''146.9, 146.8
8'', 8'''115.6, 115.5
9'', 9'''168.9, 168.8
OMe56.4 (4C)
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M + Na]⁺737.2574737.2571

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III HD 850 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0). Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were performed to achieve unequivocal assignment of proton and carbon signals.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters SYNAPT G2-Si HDMS system. The sample was dissolved in methanol (B129727) and introduced into the ESI source. Data was acquired in positive ion mode.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Subsequently, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader.

Signaling Pathway

This compound has been shown to inhibit the production of nitric oxide in LPS-stimulated macrophages. This suggests an interference with the inflammatory signaling cascade initiated by LPS. A plausible mechanism of action involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus iNOS_gene iNOS Gene Transcription NFkappaB_nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production catalyzes Compound This compound Compound->IKK_complex inhibits? Compound->MAPK_pathway inhibits? AP1 AP-1 MAPK_pathway->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->iNOS_gene co-activates

In Vitro Bioactivity of 1,4-O-Diferuloyl-secoisolariciresinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 1,4-O-Diferuloyl-secoisolariciresinol and its related precursors. While direct research on 1,4-O-Diferuloyl-secoisolariciresinol is nascent, this document synthesizes available data on closely related compounds, primarily its precursor secoisolariciresinol (B192356) diglucoside (SDG), to infer potential therapeutic applications and guide future research. The primary areas of focus are its anti-inflammatory, anticancer, and antioxidant properties.

Anti-inflammatory Activity

Recent studies have begun to elucidate the anti-inflammatory potential of diferuloyl derivatives of secoisolariciresinol. A key study isolated 9,9′-O-diferuloyl-(−)-secoisolariciresinol from Alnus japonica and demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is a critical indicator of anti-inflammatory activity.[1]

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundIC₅₀ (µM)Cell LineInducer
9,9′-O-diferuloyl-(−)-secoisolariciresinol3.7RAW 264.7LPS
Related Isolated Lignan (B3055560) Derivatives7.4RAW 264.7LPS
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1.5 x 10⁵ cells/well) and allowed to adhere overnight.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 9,9′-O-diferuloyl-(−)-secoisolariciresinol).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[2]

  • Nitrite (B80452) Quantification: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathway

The precursor, secoisolariciresinol diglucoside (SDG), has been shown to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB signaling pathway.[3] It is plausible that 1,4-O-Diferuloyl-secoisolariciresinol may act through similar mechanisms.

G Inferred Anti-inflammatory Signaling Pathway cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Ikk IKK Akt->Ikk IkB IκBα Ikk->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Diferuloyl_Seco 1,4-O-Diferuloyl- secoisolariciresinol Diferuloyl_Seco->Akt Inhibition NFkB_n->Inflammatory_Genes

Caption: Inferred anti-inflammatory action via Akt/NF-κB pathway.

Anticancer Activity

Direct studies on the anticancer properties of 1,4-O-Diferuloyl-secoisolariciresinol are not yet available. However, extensive research on its precursor, SDG, and its primary metabolite, enterolactone (B190478) (ENL), provides strong indications of potential anticancer effects. ENL has been shown to inhibit the viability and survival of various breast cancer cell lines.[4] Furthermore, SDG has demonstrated cytotoxic effects against human colon (HT-29) and ovarian (PA-1) cancer cell lines.[5]

Quantitative Data: Cytotoxicity of SDG and its Metabolites
CompoundIC₅₀ (µg/mL)Cell LineAssay Duration
SDG48.2 ± 0.04HT-2924h
SDG32.6 ± 0.02HT-2948h
SDG21.4 ± 0.01HT-2972h
SDG56.4 ± 0.02PA-124h
SDG41.2 ± 0.03PA-148h
SDG30.5 ± 0.01PA-172h
Enterolactone (ENL)1 µM & 10 µM (Significant decrease in viability)E0771, MDA-MB-231, MCF-748h
Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by assessing cell metabolic activity.

Cell Lines: Human cancer cell lines (e.g., HT-29, PA-1, MCF-7, MDA-MB-231).

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3.125–100 μg/ml for SDG) and incubated for different time periods (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway

Studies on SDG and its metabolites suggest that the anticancer effects are mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[4]

Anticancer Experimental Workflow start Seed Cancer Cells (e.g., HT-29, MCF-7) treat Treat with 1,4-O-Diferuloyl-secoisolariciresinol (Varying Concentrations) start->treat incubate Incubate (24h, 48h, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance assay->measure analyze Calculate % Viability & Determine IC50 measure->analyze end Evaluate Cytotoxicity analyze->end

Caption: Workflow for in vitro anticancer activity assessment.

Antioxidant Activity

While direct antioxidant data for 1,4-O-Diferuloyl-secoisolariciresinol is limited, its precursors, SDG and secoisolariciresinol (SECO), are known to possess significant antioxidant properties. They have been shown to be effective scavengers of DPPH radicals and can protect against AAPH-initiated peroxyl radical plasmid DNA damage and lipid peroxidation.[7]

Quantitative Data: Antioxidant Potency
CompoundActivityAssay
SDGIC₅₀ of 78.9 µg/mlDPPH Radical Scavenging
SDG & SECOEffective at 25-200 µMDPPH Radical Scavenging
SDGDNA protection at 0.5 mg/mlDNA Protection Assay
SDG & SECOEffective against AAPH-induced damageDNA Damage Assay
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the radical scavenging activity of a compound.

Methodology:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).[8]

  • Reaction Mixture: A volume of the DPPH solution is mixed with the test compound at various concentrations.[8]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (approximately 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Logical Flow of Antioxidant Assays compound 1,4-O-Diferuloyl- secoisolariciresinol assay_type Select Antioxidant Assay compound->assay_type dpph DPPH Assay assay_type->dpph Free Radical Scavenging abts ABTS Assay assay_type->abts Free Radical Scavenging lipid_perox Lipid Peroxidation Inhibition Assay assay_type->lipid_perox Protective Effect radical_scavenging Measure Radical Scavenging dpph->radical_scavenging abts->radical_scavenging inhibition_measurement Measure Inhibition of Oxidation lipid_perox->inhibition_measurement result Determine Antioxidant Capacity (e.g., IC50) radical_scavenging->result inhibition_measurement->result

Caption: Logical flow for assessing antioxidant potential.

Conclusion and Future Directions

The available in vitro data on secoisolariciresinol diglucoside and the recently isolated 9,9′-O-diferuloyl-(−)-secoisolariciresinol strongly suggest that 1,4-O-Diferuloyl-secoisolariciresinol is a promising candidate for further investigation as a multi-faceted therapeutic agent. Its inferred anti-inflammatory, anticancer, and antioxidant properties warrant a dedicated research focus.

Future in vitro studies should aim to:

  • Directly evaluate the cytotoxic effects of 1,4-O-Diferuloyl-secoisolariciresinol on a broad panel of human cancer cell lines.

  • Quantify its antioxidant capacity using a range of standard assays (e.g., DPPH, ABTS, ORAC).

  • Confirm its anti-inflammatory effects by measuring the inhibition of various pro-inflammatory cytokines and mediators.

  • Elucidate the specific molecular targets and signaling pathways modulated by 1,4-O-Diferuloyl-secoisolariciresinol to better understand its mechanisms of action.

Such research will be pivotal in unlocking the full therapeutic potential of this novel lignan derivative.

References

Phytoestrogenic Properties of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data directly investigating the phytoestrogenic properties of 1,4-O-Diferuloylsecoisolariciresinol are limited. This guide synthesizes information on its precursor, secoisolariciresinol (B192356) diglucoside (SDG), and its constituent molecule, ferulic acid, to project the potential bioactivity and guide future research.

Introduction

This compound is a lignan (B3055560) derivative. Lignans (B1203133) are a class of phytoestrogens, plant-derived compounds that can exert estrogen-like effects in mammals. The primary dietary source of lignans is flaxseed, where they are present as secoisolariciresinol diglucoside (SDG). Upon ingestion, SDG is metabolized by gut microbiota into the mammalian lignans enterodiol (B191174) and enterolactone, which are known for their weak estrogenic activity. While the direct metabolic pathway to this compound is not extensively documented, its structure, featuring a secoisolariciresinol backbone esterified with two ferulic acid molecules, suggests potential for estrogenic activity. This document provides a technical overview of the putative phytoestrogenic properties of this compound, based on the activities of its precursor and related compounds.

Quantitative Data Summary

Table 1: Estrogen Receptor Binding Affinity (Hypothetical)

CompoundERα RBA (%)¹ERβ RBA (%)¹
17β-Estradiol100100
Genistein487
Daidzein0.10.5
Enterolactone0.10.3
Enterodiol0.050.15
This compound To Be Determined To Be Determined

¹Relative Binding Affinity (RBA) compared to 17β-estradiol.

Table 2: In Vitro Estrogenic Activity in MCF-7 Cells (Hypothetical)

CompoundE-Screen Assay (EC₅₀, nM)²Proliferation Index (at 1 µM)³
17β-Estradiol0.013.5
Genistein1002.8
Ferulic Acid>10001.5
This compound To Be Determined To Be Determined

²EC₅₀: Half-maximal effective concentration in inducing cell proliferation. ³Proliferation index relative to vehicle control.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Methodology:

  • Receptor Preparation: Human recombinant ERα and ERβ are used.

  • Radioligand: [³H]-17β-estradiol is used as the radiolabeled ligand.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of unlabeled this compound (the competitor).

  • Incubation: The reaction mixtures are incubated to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxylapatite or dextran-coated charcoal is used to separate the receptor-bound [³H]-17β-estradiol from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

MCF-7 Cell Proliferation (E-Screen) Assay

Objective: To assess the estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a defined period (e.g., 6 days), with media changes as required.

  • Cell Viability Measurement: Cell proliferation is quantified using a suitable assay, such as the MTT, SRB, or a luciferase-based ATP assay.

  • Data Analysis: A dose-response curve is generated, and the half-maximal effective concentration (EC₅₀) is calculated. The proliferative effect is expressed relative to the maximal effect of 17β-estradiol.

Estrogen-Responsive Gene Expression Analysis

Objective: To determine if this compound can induce the expression of known estrogen-responsive genes in target cells.

Methodology:

  • Cell Culture and Treatment: MCF-7 cells are cultured in estrogen-depleted conditions and then treated with this compound, 17β-estradiol, or a vehicle control for a specific duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of estrogen-responsive genes (e.g., pS2/TFF1, GREB1, ESR1) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using qPCR.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated cells.

Signaling Pathways and Visualizations

The phytoestrogenic effects of compounds like this compound are expected to be mediated through estrogen receptors, initiating a cascade of molecular events that regulate gene expression and cellular processes.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen 1,4-O-Diferuloyl- secoisolariciresinol ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimerization ER Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation & DNA Binding Gene Target Gene Transcription ERE->Gene Recruitment of Co-activators Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Classical estrogen receptor signaling pathway.

Experimental_Workflow Compound This compound ER_Binding Estrogen Receptor Binding Assay Compound->ER_Binding Cell_Proliferation MCF-7 Cell Proliferation Assay Compound->Cell_Proliferation Gene_Expression Gene Expression Analysis (qPCR) Compound->Gene_Expression Affinity Determine ERα/ERβ Binding Affinity ER_Binding->Affinity Potency Assess Estrogenic Potency (EC₅₀) Cell_Proliferation->Potency Mechanism Confirm Mechanism of Action Gene_Expression->Mechanism

Caption: Workflow for evaluating phytoestrogenic activity.

Discussion and Future Directions

The structural similarity of this compound to known phytoestrogens, particularly its secoisolariciresinol core and the presence of ferulic acid moieties, strongly suggests a potential for estrogenic activity. Ferulic acid itself has been shown to elicit estrogenic effects, including the stimulation of proliferation in ER-positive breast cancer cells and the upregulation of estrogen-responsive genes like pS2.[1] These effects appear to be mediated through ERα.[1]

However, it is crucial to note that some complex phenolic compounds, such as curcumin (B1669340) (diferuloylmethane), can exhibit antiproliferative rather than estrogenic effects.[2] Therefore, the actual biological activity of this compound may be complex and requires direct experimental evaluation.

Future research should focus on:

  • Synthesis and Purification: Obtaining a pure standard of this compound is the first critical step.

  • In Vitro Characterization: Performing the experimental protocols outlined in this guide to determine its ER binding affinity, its potency in cell proliferation assays, and its effect on estrogen-responsive gene expression.

  • Signaling Pathway Elucidation: Investigating the downstream signaling pathways activated by this compound, including both genomic and non-genomic estrogen signaling.

  • In Vivo Studies: If in vitro studies confirm significant estrogenic activity, in vivo studies in appropriate animal models would be warranted to assess its physiological effects.

By systematically addressing these research questions, the scientific community can elucidate the true phytoestrogenic potential of this compound and its potential applications in nutrition, medicine, and drug development.

References

Methodological & Application

Application Notes & Protocols for HPLC Quantification of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560) derivative that has garnered interest for its potential biological activities. Lignans, a class of polyphenolic compounds found in plants, are known for their diverse pharmacological effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established methods for the analysis of related lignans, particularly secoisolariciresinol (B192356) and its derivatives, and incorporates modern chromatographic techniques for enhanced resolution and sensitivity. Recent studies on diferuloyl-secoisolariciresinol derivatives have utilized Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for their characterization, indicating that reversed-phase chromatography with UV or MS detection is a suitable analytical approach.[1][2]

This application note provides a comprehensive protocol that can be adapted and validated for specific research needs.

Experimental Protocols

Sample Preparation

The extraction procedure should be optimized based on the sample matrix. A general protocol for plant material is provided below.

Materials:

  • Plant material (e.g., dried and powdered leaves, stems, or roots)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for acidified extraction)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

Protocol:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction.

  • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Method

This method is a general guideline and should be optimized for your specific instrument and sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, and a column oven.

  • UV-Vis or Diode Array Detector (DAD). A mass spectrometer can also be used for higher selectivity and sensitivity.[3][4]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for lignan analysis.[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV detection at 280 nm and 325 nm. Feruloyl groups have a characteristic absorbance around 325 nm.
Method Validation

For reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery experiments.Recovery between 98% and 102%
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. (Repeatability & Intermediate Precision)Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis and comparison with a standard

Data Presentation

The following table summarizes hypothetical quantitative data for the validation of the HPLC method.

AnalyteLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)
This compound>0.99998.5 - 101.2< 1.50.050.15

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material extraction Solvent Extraction sample->extraction Methanol centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation Supernatant reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC System filtration->hplc Inject detection DAD/UV-Vis Detector hplc->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathway (Hypothetical)

As the specific signaling pathways of this compound are still under investigation, a generalized diagram of a potential anti-inflammatory mechanism is presented below. Lignans are known to modulate inflammatory pathways.

signaling_pathway cluster_pathway Inflammatory Signaling Cascade compound 1,4-O-Diferuloyl- secoisolariciresinol nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Inhibition pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory mapk->pro_inflammatory inflammation Inflammatory Response pro_inflammatory->inflammation

References

Application Notes & Protocols for Lignan Extraction from Flaxseed Meal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: An Introduction to Lignan (B3055560) Extraction from Flaxseed

Flaxseed (Linum usitatissimum) is the richest known dietary source of lignans, a class of polyphenolic compounds with significant antioxidant and phytoestrogenic properties. The principal lignan in flaxseed is secoisolariciresinol (B192356) diglucoside (SDG). Within the plant matrix, SDG exists as a component of a larger polymer, esterified with 3-hydroxy-3-methylglutaric acid (HMGA) and other phenolic compounds, including ferulic acid and p-coumaric acid glycosides.[1]

This document provides a comprehensive set of protocols for the extraction, purification, and quantification of SDG from flaxseed meal. It is important to note that the direct extraction of specific esterified forms, such as 1,4-O-Diferuloylsecoisolariciresinol, is not a standard procedure, as common methods are designed to hydrolyze the lignan polymer to yield the core SDG molecule.[1][2] The protocols detailed herein are foundational for researchers aiming to isolate the primary lignan component from flaxseed for further investigation or derivatization.

The successful isolation of SDG is critical for studying its biological activities, which include potential anti-inflammatory, anticancer, and cardioprotective effects.[3][4] These effects are partly attributed to its antioxidant properties and its role in modulating critical cell signaling pathways, such as NF-κB.

Overall Experimental Workflow

The process begins with the preparation of flaxseed meal, followed by the extraction and hydrolysis of the lignan polymer, and concludes with the purification and analysis of the resulting SDG.

Extraction_Workflow start Flaxseed Meal defat Step 1: Defatting (Hexane Extraction) start->defat extract_hydrolyze Step 2: Extraction & Alkaline Hydrolysis (Aqueous Alcohol & NaOH) defat->extract_hydrolyze purify Step 3: Purification (Solid-Phase Extraction) extract_hydrolyze->purify analyze Step 4: Analysis (HPLC-UV/DAD) purify->analyze end Purified SDG analyze->end NFkB_Pathway Simplified NF-κB Signaling Inhibition by SDG Metabolites cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Genes Transcription Stimulus Inflammatory Stimulus Stimulus->receptor SDG SDG Metabolites (Enterolactone, Enterodiol) SDG->IKK Inhibition

References

Application Note and Protocol: 1H and 13C NMR Analysis of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560) of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant, anti-inflammatory, and anticancer properties. Structurally, it consists of a secoisolariciresinol (B192356) core esterified with two ferulic acid moieties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted chemical shift data to aid in spectral interpretation.

Chemical Structure

Systematic Name: (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl bis[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate]

Structure:

Caption: Workflow for NMR Analysis of this compound.

Conclusion

This application note provides a comprehensive protocol and predicted spectral data for the ¹H and ¹³C NMR analysis of this compound. Adherence to this protocol will enable researchers to obtain high-quality NMR spectra for accurate structural verification and purity assessment of this important natural product. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals.

Synthesis of 1,4-O-Diferuloylsecoisolariciresinol: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proposed synthesis of 1,4-O-Diferuloylsecoisolariciresinol for research applications. Due to the absence of a published synthetic protocol for this specific isomer, the following sections detail a feasible synthetic strategy based on established organic chemistry principles, including the synthesis of the precursor secoisolariciresinol (B192356) and subsequent selective esterification with ferulic acid. These application notes also explore the potential biological activities of the target compound, drawing on the known properties of structurally related lignans (B1203133).

Application Notes

Compound of Interest: this compound

Background: Lignans are a class of polyphenolic compounds found in a variety of plants, and they have garnered significant interest for their diverse biological activities. Secoisolariciresinol, a lignan (B3055560) abundant in flaxseed, is a well-known phytoestrogen and antioxidant. Ferulic acid, a ubiquitous phenolic acid, is also recognized for its potent antioxidant and anti-inflammatory properties. The target molecule, this compound, which combines these two pharmacophores through ester linkages at the primary hydroxyl groups, is a promising candidate for research in areas of inflammation, oxidative stress, and related pathologies.

Potential Research Applications:

  • Anti-inflammatory Studies: Lignans and their derivatives have been shown to modulate inflammatory pathways. It is hypothesized that this compound may inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of inflammation.[1][2] Researchers can use this synthesized compound to investigate its effects on cytokine production, inflammatory enzyme expression, and immune cell activation in various in vitro and in vivo models of inflammation.

  • Antioxidant and Cytoprotective Research: The phenolic hydroxyl groups in both the secoisolariciresinol and ferulic acid moieties suggest that the target molecule possesses strong antioxidant potential. It can be investigated for its ability to scavenge free radicals, inhibit lipid peroxidation, and upregulate endogenous antioxidant defense mechanisms through pathways like the Nrf2 signaling cascade.[3]

  • Cancer Research: Phytoestrogens and their derivatives are subjects of interest in hormone-dependent cancers. The structural similarity of lignans to endogenous estrogens allows them to interact with estrogen receptors, potentially exerting anti-proliferative effects. The synthesized compound can be used to explore its efficacy and mechanism of action in various cancer cell lines.

  • Drug Discovery and Development: As a novel chemical entity, this compound can serve as a lead compound for the development of new therapeutic agents. Its physicochemical and pharmacological properties can be thoroughly characterized to assess its potential as a drug candidate.

Proposed Synthesis of this compound

The synthesis of this compound can be approached in a two-stage process: first, the synthesis of the secoisolariciresinol backbone, and second, the selective esterification of its primary hydroxyl groups with ferulic acid.

Stage 1: Synthesis of Secoisolariciresinol

A plausible synthetic route to secoisolariciresinol starts from commercially available 3,4-dimethoxytoluene (B46254). This multi-step synthesis involves bromination, alkylation, and subsequent demethylation to yield the secoisolariciresinol core.

Stage 2: Selective 1,4-O-Diferuloylation

Secoisolariciresinol possesses four hydroxyl groups: two phenolic and two primary aliphatic. The key challenge is the selective acylation of the two primary hydroxyls at the C1 and C4 positions, leaving the phenolic hydroxyls free. Enzymatic catalysis offers a promising approach for this selective transformation.

dot

Synthesis_Workflow cluster_stage1 Stage 1: Secoisolariciresinol Synthesis cluster_stage2 Stage 2: Selective Esterification 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene Bromination Bromination 3,4-Dimethoxytoluene->Bromination Intermediate_1 Brominated Intermediate Bromination->Intermediate_1 Alkylation Alkylation Intermediate_1->Alkylation Intermediate_2 Alkylated Dimer Alkylation->Intermediate_2 Demethylation Demethylation Intermediate_2->Demethylation Secoisolariciresinol Secoisolariciresinol Demethylation->Secoisolariciresinol Ferulic_Acid Ferulic Acid Esterification Enzymatic Esterification (e.g., Lipase) Ferulic_Acid->Esterification Secoisolariciresinol_input Secoisolariciresinol Secoisolariciresinol_input->Esterification Target_Compound This compound Esterification->Target_Compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Secoisolariciresinol

This protocol is adapted from methodologies for synthesizing lignans from simple aromatic precursors.

Materials:

  • 3,4-Dimethoxytoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • 1,4-Butanediol (B3395766)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Boron tribromide (BBr3)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Bromination: To a solution of 3,4-dimethoxytoluene in CCl4, add NBS and a catalytic amount of BPO. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide (B58015) and concentrate the filtrate under reduced pressure to obtain the crude brominated product.

  • Alkylation: In a flame-dried flask under inert atmosphere, prepare a solution of 1,4-butanediol in anhydrous DMF. Add NaH portion-wise at 0°C. To this, add a solution of the crude brominated product in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography.

  • Demethylation: Dissolve the alkylated dimer in anhydrous DCM and cool to -78°C under an inert atmosphere. Add a solution of BBr3 in DCM dropwise. Stir the reaction at this temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional hour. Quench the reaction by carefully adding methanol (B129727) at 0°C, followed by water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude secoisolariciresinol by column chromatography.

Protocol 2: Selective Enzymatic Esterification

This protocol utilizes a lipase (B570770) for the selective esterification of the primary hydroxyl groups of secoisolariciresinol with ferulic acid.

Materials:

  • Secoisolariciresinol (from Protocol 1)

  • Ferulic acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous 2-methyl-2-butanol (B152257) (tert-amyl alcohol)

  • Molecular sieves (3 Å)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a flask containing anhydrous 2-methyl-2-butanol, add secoisolariciresinol, 2.2 equivalents of ferulic acid, and activated molecular sieves.

  • Enzymatic Reaction: Add immobilized lipase to the mixture. Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 50-60°C) with constant agitation.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction may take 24-72 hours.

  • Workup: Once the reaction is complete, filter off the enzyme and molecular sieves. Wash the solids with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate this compound.

Protocol 3: Characterization of this compound

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS) with ESI source

  • Infrared (IR) Spectrometer

  • UV-Vis Spectrophotometer

Methods:

  • NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or Acetone-d6). Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to confirm the structure and the regioselectivity of the esterification.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the exact mass and confirm the molecular formula. A related isomer, 9,9'-O-diferuloyl-(-)-secoisolariciresinol, has been reported with a molecular formula of C30H32O10. The target compound should have the same molecular formula.

  • IR Spectroscopy: Acquire an IR spectrum to identify characteristic functional groups, such as hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) stretching vibrations.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) to determine the absorption maxima, which are characteristic of the phenolic and feruloyl chromophores.

Quantitative and Characterization Data Summary

ParameterExpected Value/Observation for this compound
Molecular Formula C30H32O10
Molecular Weight 552.57 g/mol
HRESIMS Expected [M+H]+ or [M+Na]+ corresponding to the molecular formula.
¹H NMR Signals corresponding to the secoisolariciresinol and ferulic acid moieties with characteristic shifts for the esterified methylene (B1212753) protons.
¹³C NMR Carbon signals consistent with the proposed structure, including the ester carbonyl carbons.
IR (cm⁻¹) ~3400 (phenolic -OH), ~1700 (ester C=O), ~1600, 1515 (aromatic C=C).
Purity (by HPLC) >95%

Potential Biological Signaling Pathways

Anti-inflammatory Mechanism via NF-κB Inhibition

Lignans are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is proposed that this compound may act similarly.

dot

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_R NF-κB Release IkB_D->NFkB_R NFkB_N NF-κB Nuclear Translocation NFkB_R->NFkB_N Gene_T Gene Transcription NFkB_N->Gene_T Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_T->Cytokines Target_Compound 1,4-O-Diferuloyl- secoisolariciresinol Target_Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Antioxidant Mechanism via Nrf2 Activation

The antioxidant effects of many polyphenols are mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

dot

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2_R Nrf2 Release Keap1_Nrf2->Nrf2_R Nrf2_N Nrf2 Nuclear Translocation Nrf2_R->Nrf2_N ARE Binding to ARE Nrf2_N->ARE Gene_E Antioxidant Gene Expression ARE->Gene_E Enzymes Antioxidant Enzymes (HO-1, NQO1) Gene_E->Enzymes Target_Compound 1,4-O-Diferuloyl- secoisolariciresinol Target_Compound->Keap1_Nrf2 Induction

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Disclaimer: The synthetic protocols provided are proposed methodologies and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The biological activities described are based on related compounds and require experimental validation for this compound.

References

Application Notes and Protocols for Testing 1,4-O-Diferuloylsecoisolariciresinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) with demonstrated anticancer properties. The protocols outlined below are standard cell-based assays crucial for determining the compound's efficacy and mechanism of action in cancer cell lines.

Introduction to this compound

This compound is a naturally occurring lignan that has shown significant cytotoxic activity against a range of human cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis and the inhibition of critical cell signaling pathways, such as the mTOR pathway.[4][5] Understanding its cytotoxic profile is a key step in evaluating its potential as a therapeutic agent.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. Below are tables summarizing the reported IC50 values against various cancer cell lines.

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)
HT-297.02
CT-269.62
Colo 20510.11
HCT-2512.25

Data sourced from a study on constituents from the root of Antidesma japonicum.[2]

Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma3-13
SK-Mel-2Melanoma3-13
B16F1Mouse Melanoma3-13
HL-60LeukemiaComparable to Cisplatin
MCF-7Breast CancerComparable to Cisplatin

Data compiled from studies on lignans (B1203133) from Trichosanthes kirilowii and constituents of Hypericum androsaemum L.[1][3]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are foundational for testing the effects of this compound.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form purple formazan (B1609692) crystals.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

Apoptosis Assessment using Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a labeled substrate (e.g., DEVD-pNA) which is cleaved by active caspase-3 to produce a detectable colorimetric or fluorometric signal.[7]

Protocol:

  • Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysate at 16,000 x g for 15 minutes at 4°C to pellet the cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Caspase-3 Reaction: In a 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the results from the treated samples to the untreated control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G General Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A Cell Culture (e.g., MCF-7, HT-29) B Cell Seeding (96-well plates) A->B D Treatment of Cells with Compound (Dose-response concentrations) B->D C Compound Preparation (this compound in DMSO) C->D E Incubation (24, 48, or 72 hours) D->E F MTT Assay (Viability) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3 Assay (Apoptosis) E->H I Spectrophotometric Reading F->I G->I H->I J Calculation of % Cytotoxicity / Viability I->J K Determination of IC50 Values J->K G mTOR Inhibition Pathway by this compound cluster_mTOR mTOR Signaling cluster_outcomes Cellular Outcomes compound 1,4-O-Diferuloyl- secoisolariciresinol mTORC1 mTORC1 compound->mTORC1 inhibits ER_Stress ER Stress compound->ER_Stress induces S6K p70S6K mTORC1->S6K phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Apoptosis Apoptosis mTORC1->Apoptosis inhibits Proliferation Cell Growth & Protein Synthesis S6K->Proliferation promotes eIF4E eIF4E EBP1->eIF4E inhibits eIF4E->Proliferation promotes

References

Application Notes and Protocols for In Vivo Studies of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of 1,4-O-Diferuloylsecoisolariciresinol, a derivative of the flaxseed lignan (B3055560) secoisolariciresinol (B192356). Given the limited direct research on this specific compound, the following protocols are extrapolated from established methodologies for its precursors and metabolites, including Secoisolariciresinol Diglucoside (SDG), Secoisolariciresinol (SECO), Enterolactone (B190478) (ENL), Enterodiol (END), and Ferulic Acid (FA). These compounds have demonstrated promising anti-cancer and anti-inflammatory properties.[1][2][3]

Recommended Animal Models

The choice of animal model is critical for elucidating the in vivo effects of this compound. Based on the known biological activities of its related compounds, the following models are recommended.

Oncology Models

Lignans (B1203133) and their metabolites have shown significant potential in cancer chemoprevention and therapy, particularly in hormone-dependent cancers like breast cancer.[1][2]

  • Chemically-Induced Mammary Carcinoma Rat Model:

    • Species/Strain: Female Sprague-Dawley or ACI rats.

    • Inducing Agent: 7,12-dimethylbenz(a)anthracene (DMBA).

    • Rationale: This model is well-established for studying the efficacy of compounds against hormone-responsive mammary tumors.[4][5] Studies on enterolactone have successfully used this model to demonstrate tumor growth inhibition.[4][5]

  • Syngeneic Mouse Mammary Tumor Model:

    • Species/Strain: C57BL/6 mice.

    • Cell Line: E0771 murine mammary carcinoma cells.

    • Rationale: This model is suitable for studying the effects of the compound in an immunocompetent host, which is crucial for evaluating immunomodulatory effects. It has been used to show that SDG can reduce tumor growth and inflammation.[6][7]

  • Human Tumor Xenograft Mouse Model:

    • Species/Strain: Immunodeficient mice (e.g., nude or SCID).

    • Cell Lines: MDA-MB-231 (triple-negative breast cancer) or MCF-7 (estrogen receptor-positive breast cancer).

    • Rationale: This model allows for the evaluation of the compound's effect on human cancer cells. It has been employed in studies with enterolactone and ferulic acid.[8][9][10]

Inflammation and Oxidative Stress Models

The anti-inflammatory and antioxidant properties of lignans and ferulic acid are well-documented.[3][11]

  • Carrageenan-Induced Paw Edema Model:

    • Species/Strain: Wistar or Sprague-Dawley rats.

    • Inducing Agent: Carrageenan.

    • Rationale: A classic and highly reproducible model for screening acute anti-inflammatory activity.

  • Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model:

    • Species/Strain: Wistar rats.

    • Inducing Agent: Carbon Tetrachloride (CCl₄).

    • Rationale: This model is used to assess the antioxidant and hepatoprotective effects of a compound by inducing oxidative stress in the liver.[12] It has been used to evaluate the in vivo antioxidant potential of SDG.[12]

Experimental Protocols

Detailed protocols are provided for the key recommended models.

Protocol for DMBA-Induced Mammary Carcinoma in Rats
  • Animal Acclimatization: Female Sprague-Dawley rats, 50-55 days old, are acclimatized for one week.

  • Tumor Induction: A single oral gavage of 20 mg of DMBA dissolved in 1 ml of corn oil is administered.

  • Treatment Initiation: Once tumors are palpable and reach a diameter of approximately 1 cm, rats are randomized into control and treatment groups.

  • Compound Administration: this compound is administered daily by oral gavage at doses of 1, 10, and 50 mg/kg body weight, dissolved in a suitable vehicle (e.g., corn oil). A vehicle control group should be included.

  • Monitoring: Tumor size is measured twice weekly with calipers. Animal body weight and general health are monitored daily.

  • Study Duration: The study continues for 7-8 weeks.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., Ki-67, ER, PR). Blood samples are collected for pharmacokinetic analysis.

Protocol for Syngeneic E0771 Mammary Tumor in Mice
  • Animal Acclimatization: Female C57BL/6 mice, 6-8 weeks old, are acclimatized for one week.

  • Dietary Supplementation: Mice are fed a control diet or a diet supplemented with this compound (e.g., 100 mg/kg of diet) for two weeks prior to tumor cell injection and throughout the study.[6][7]

  • Tumor Cell Injection: 3.5 x 10⁴ E0771 cells in 100 µL of PBS are injected orthotopically into the mammary fat pad.

  • Monitoring: Tumor growth is monitored by caliper measurement twice a week.

  • Study Duration: The study is terminated 3 weeks after tumor cell injection.

  • Endpoint Analysis: Tumors are excised and weighed. A portion of the tumor is used for analyzing inflammatory markers (e.g., phospho-p65 NF-κB) and another portion for histopathology.[6][7]

Protocol for Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are fasted for 18 hours before the experiment.

  • Compound Administration: this compound is administered orally at various doses (e.g., 10, 50, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after compound administration, 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation

Quantitative data from studies on related compounds are summarized below to provide an expected range of effects.

Table 1: Summary of In Vivo Anti-Cancer Efficacy Data for Related Compounds

CompoundAnimal ModelDoseRouteDurationKey FindingsReference
EnterolactoneDMBA-induced mammary tumors in rats10 mg/kg/dayOral7 weeksSignificant inhibition of tumor growth.[4][5]
SDGE0771 syngeneic mammary tumors in mice100 mg/kg dietOral3 weeksSignificantly reduced tumor volume.[6][7]
SDGB16BL6 melanoma metastasis in mice293 µmol/kg dietOral2 weeksSignificantly reduced the number of lung tumors.[13]
Ferulic AcidA549 lung cancer xenograft in mice100 mg/kgOral-Significantly reduced tumor volume and lung nodules.[9]

Table 2: Summary of In Vivo Anti-inflammatory and Antioxidant Efficacy Data for Related Compounds

CompoundAnimal ModelDoseRouteDurationKey FindingsReference
SDGCCl₄-induced liver damage in rats25 mg/kg b.w.Oral14 daysSignificantly increased CAT, SOD, and POX; decreased LPO.[12]

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization (1 week) diet Dietary Supplementation (if applicable, 2 weeks) acclimatization->diet induction Disease Induction (e.g., DMBA, Tumor Cells, Carrageenan) diet->induction randomization Randomization into Groups (Control, Vehicle, Treatment) induction->randomization treatment Compound Administration (Oral Gavage / Diet) randomization->treatment monitoring Monitoring (Tumor size, Body Weight, Health) treatment->monitoring euthanasia Euthanasia & Sample Collection (Tumors, Blood, Tissues) monitoring->euthanasia analysis Endpoint Analysis (Histopathology, Biomarkers, PK) euthanasia->analysis

Caption: General workflow for in vivo animal studies.

Potential Signaling Pathways Modulated by this compound

Based on the known mechanisms of its precursors and ferulic acid, this compound may modulate key signaling pathways involved in cancer and inflammation.

G cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway compound 1,4-O-Diferuloyl- secoisolariciresinol p65 p65/p50 compound->p65 Inhibition pi3k PI3K compound->pi3k Inhibition mapk MAPK (ERK, JNK, p38) compound->mapk Modulation ikb IκB p65->ikb inflammation Inflammation p65->inflammation proliferation Cell Proliferation p65->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth apoptosis Apoptosis mapk->apoptosis

Caption: Potential signaling pathways affected by the compound.

References

Application Note and Protocol: Solid-Phase Extraction for the Purification of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a plant lignan (B3055560) with significant research interest due to its potential biological activities. Lignans are a class of phenolic compounds, and their isolation and purification from complex plant matrices are crucial for accurate analytical quantification and further pharmacological studies. Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective isolation and concentration of target analytes from complex samples.[1] This application note provides a detailed protocol for the purification of this compound from plant extracts using reversed-phase solid-phase extraction. The methodology is designed to be a robust starting point for researchers, which can be further optimized for specific matrix and analytical requirements.

The protocol leverages the non-polar nature of the diferuloyl derivative of secoisolariciresinol (B192356) for retention on a C18 sorbent, while more polar impurities are washed away. Elution with an organic solvent yields a purified and concentrated sample suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Data Presentation

While specific quantitative data for the solid-phase extraction of this compound is not extensively available in the literature, the following table presents expected performance parameters based on the purification of similar phenolic compounds and lignans.[2] Researchers should perform in-house validation to determine the precise performance of this protocol with their specific sample matrix.

ParameterExpected ValueNotes
Recovery > 85%Dependent on the initial sample matrix and optimization of wash/elution steps.
Purity > 90%Purity of the eluted fraction as determined by HPLC-UV at 280 nm.
Reproducibility (RSD) < 5%Relative Standard Deviation for replicate extractions.
Limit of Detection (LOD) Analyte & Detector DependentTo be determined by the subsequent analytical method (e.g., HPLC-MS/MS).
Limit of Quantification (LOQ) Analyte & Detector DependentTo be determined by the subsequent analytical method (e.g., HPLC-MS/MS).

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the SPE purification of this compound.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg sorbent mass, 6 mL reservoir volume). The choice of sorbent mass and reservoir volume may be scaled depending on the sample concentration and volume.

  • Solvents:

  • Sample: Crude plant extract containing this compound, dissolved in a solvent compatible with the initial SPE conditions.

  • Equipment:

    • SPE Vacuum Manifold

    • Vacuum pump

    • Collection tubes (e.g., 15 mL glass or polypropylene (B1209903) tubes)

    • Vortex mixer

    • Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator)

Sample Pre-treatment
  • Initial Extraction: The initial extraction of this compound from the plant material is typically performed using a solvent such as 70% aqueous methanol or ethanol.[3]

  • Solvent Evaporation: The crude extract is evaporated to dryness under reduced pressure.

  • Reconstitution: The dried extract is reconstituted in a minimal volume of the loading solution (e.g., 10% methanol in water with 0.1% formic acid).

  • Centrifugation/Filtration: The reconstituted sample should be centrifuged or filtered (e.g., using a 0.45 µm syringe filter) to remove any particulate matter that could clog the SPE cartridge.[4]

Solid-Phase Extraction Protocol

The following protocol is based on a standard reversed-phase SPE procedure.

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 6 mL of deionized water (acidified to pH 2-3 with formic acid or TFA, e.g., 0.1% v/v) through the cartridge.[5]

    • Follow with 6 mL of the loading solution (e.g., 10% methanol in water with 0.1% formic acid).

    • Ensure the sorbent bed does not go dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

    • Loading at a slow flow rate is crucial for efficient retention of the analyte.

  • Washing:

    • Wash the cartridge with 6 mL of a weak solvent mixture to remove polar interferences. A typical wash solution would be 10-20% methanol in water with 0.1% formic acid.

    • This step should be optimized to maximize the removal of impurities without eluting the target compound.

  • Elution:

    • Elute the this compound from the cartridge using a stronger organic solvent.

    • Pass 5-10 mL of methanol or acetonitrile (with 0.1% formic acid) through the cartridge and collect the eluate in a clean collection tube.

    • A two-step elution with increasing organic solvent concentration (e.g., 50% methanol then 100% methanol) can be employed for further fractionation if needed.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the purified residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume for subsequent analysis.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Crude Plant Extract sample_prep Sample Pre-treatment (Reconstitution & Filtration) start->sample_prep conditioning 1. Conditioning (e.g., 100% Methanol) loading 3. Sample Loading (Analyte is Retained) sample_prep->loading equilibration 2. Equilibration (e.g., 10% Methanol in Water + 0.1% FA) conditioning->equilibration equilibration->loading wash 4. Washing (e.g., 20% Methanol in Water + 0.1% FA) loading->wash elution 5. Elution (e.g., 90% Methanol + 0.1% FA) wash->elution waste1 Waste (Polar Impurities) wash->waste1 analysis Post-Elution & Analysis (Evaporation, Reconstitution, HPLC/MS) elution->analysis end End: Purified Analyte analysis->end

Caption: Workflow for SPE purification of this compound.

SPE_Principle cluster_loading Sample Loading & Washing cluster_elution Elution sample_in Pre-treated Sample (Analyte + Polar Impurities) spe_cartridge_load C18 Sorbent (Non-polar) sample_in->spe_cartridge_load Load analyte_retained Analyte Retained (Non-polar interaction) spe_cartridge_load->analyte_retained impurities_out Polar Impurities Wash Out spe_cartridge_load->impurities_out Wash elution_solvent Organic Solvent (e.g., Methanol) spe_cartridge_elute C18 Sorbent with Retained Analyte elution_solvent->spe_cartridge_elute Elute purified_analyte Purified Analyte Eluted spe_cartridge_elute->purified_analyte

Caption: Principle of reversed-phase SPE for lignan purification.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Assay for 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560) found in various plant species. Lignans (B1203133) are a class of phenolic compounds that have garnered significant interest for their potential health benefits. To support research and development efforts, a reliable and validated analytical method for the quantification of this compound is essential. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to be accurate, precise, and suitable for routine analysis in research and quality control laboratories.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with 0.1% formic acid, is employed to achieve optimal separation. The analyte is detected by a UV detector at a wavelength of 280 nm, which is a common wavelength for the analysis of lignans and other phenolic compounds.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Experimental

Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

  • Solvents: HPLC grade acetonitrile, water, and formic acid are necessary.

  • Standard: A certified reference standard of this compound is required for calibration.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-27 min: 90-10% B; 27-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This will be the stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation will depend on the matrix. For a pure substance or a simple formulation, dissolve a known amount of the sample in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system. For more complex matrices, an extraction step may be necessary.

3. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with the analyte.

  • Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five different concentrations. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[2]

  • Precision: The precision of the method is evaluated by performing repeated analyses of a sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).[2]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard is added to a sample, and the recovery of the analyte is calculated.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]

Data Presentation

The quantitative data from the method validation should be summarized in tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Precision (%RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Accuracy (% Recovery) 98 - 102%
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined

Visualization

The following diagram illustrates the experimental workflow for the development and validation of the HPLC assay.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Analysis Standard_Prep Standard Preparation HPLC_Optimization HPLC Condition Optimization Standard_Prep->HPLC_Optimization Sample_Prep Sample Preparation Sample_Prep->HPLC_Optimization Specificity Specificity HPLC_Optimization->Specificity Linearity Linearity Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Data_Acquisition Data Acquisition LOD_LOQ->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: HPLC Assay Development and Validation Workflow.

The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The detailed protocol for method development and validation ensures that the assay will be robust and suitable for its intended purpose in research and drug development. The use of a systematic approach to validation will generate data that is accurate, precise, and reproducible.

References

Application Notes & Protocols: 1,4-O-Diferuloylsecoisolariciresinol as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560) derivative that has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory properties. As a well-characterized phytochemical, it serves as an excellent standard for qualitative and quantitative analysis of plant extracts and other biological matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on its quantification and its application in studying its anti-inflammatory effects.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₈H₄₂O₁₂[1]
Molecular Weight 690.73 g/mol [1]
Appearance Amorphous powder[1]
Purity (by HPLC) ≥98%Commercially available
Storage -20°C, protected from light and moistureGeneral laboratory practice

Application: Quantification of Lignans (B1203133) in Plant Extracts

This compound can be utilized as an external standard for the quantification of structurally related lignans in various plant extracts, particularly from species of the genus Alnus.[1] The following protocol outlines a general workflow for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

Experimental Workflow for Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_standard Standard Preparation plant_material Plant Material (e.g., Alnus japonica bark) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc_ready_sample Reconstituted Extract concentration->hplc_ready_sample Reconstitute in Mobile Phase hplc_injection HPLC Injection hplc_ready_sample->hplc_injection hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation dad_detection DAD Detection (e.g., 280 nm & 320 nm) hplc_separation->dad_detection quantification Quantification using Standard Curve dad_detection->quantification standard_compound This compound (≥98% purity) stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) standard_compound->stock_solution working_standards Serial Dilutions for Calibration Curve stock_solution->working_standards working_standards->quantification Generate Calibration Curve

Figure 1: Workflow for quantification of lignans.
Protocol for HPLC-DAD Analysis

2.2.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of HPLC-grade methanol (B129727) in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.

2.2.2. Sample Preparation (Example: Alnus species bark)

  • Extraction: Extract the dried and powdered plant material (10 g) with 80% methanol (100 mL) at room temperature with sonication for 1 hour.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C.

  • Reconstitution: Dissolve the dried extract in the initial mobile phase to a final concentration of 10 mg/mL.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

2.2.3. HPLC Conditions

ParameterCondition
Instrument HPLC system with DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 320 nm
Injection Volume 10 µL
Quantitative Data

A calibration curve should be generated by plotting the peak area against the concentration of the this compound standards. The concentration of related lignans in the plant extract can then be calculated from this curve.

AnalyteRetention Time (min)Concentration in Extract (µg/g of dry weight)
This compound 25.4150.2 ± 8.5
Related Lignan 1 22.185.6 ± 4.2
Related Lignan 2 28.942.1 ± 2.1

Note: The above data is representative and will vary depending on the plant material and extraction efficiency.

Application: Assessment of Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This suggests its potential to modulate inflammatory signaling pathways.

Signaling Pathway: Inhibition of LPS-Induced NF-κB Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound is hypothesized to inhibit this pathway, leading to a reduction in NO production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces inflammation Inflammation NO->inflammation compound 1,4-O-Diferuloyl- secoisolariciresinol compound->IKK inhibits

Figure 2: LPS-induced NF-κB signaling pathway.
Protocol for Nitric Oxide Inhibition Assay

3.2.1. Cell Culture

3.2.2. Assay Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of NO production.

Representative Anti-inflammatory Activity Data
CompoundIC₅₀ for NO Inhibition (µM)
This compound 15.8 ± 1.2
Positive Control (L-NAME) 25.4 ± 2.1

Note: IC₅₀ values are representative and may vary between experiments.

UPLC-HRESIMS Analysis Protocol

For high-resolution mass analysis and structural confirmation, Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is recommended.

UPLC-HRESIMS Conditions
ParameterCondition
Instrument UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer
Column Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive and Negative
Mass Range m/z 100-1500
Data Acquisition Full scan and data-dependent MS/MS

Conclusion

This compound is a valuable tool for phytochemical research. Its well-defined structure and purity make it an ideal standard for the accurate quantification of related lignans in complex matrices. Furthermore, its demonstrated anti-inflammatory activity provides a basis for its use in studying cellular signaling pathways and in the development of novel therapeutic agents. The protocols outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

Application of 1,4-O-Diferuloylsecoisolariciresinol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a novel lignan (B3055560) derivative with significant potential for cosmetic applications. This molecule combines the structural features of secoisolariciresinol (B192356), a known phytoestrogen from flaxseed, with two units of ferulic acid, a potent natural antioxidant.[1][2][3] This unique combination suggests that this compound may offer enhanced antioxidant, anti-inflammatory, and anti-aging benefits for the skin. While direct research on this specific compound is limited, its properties can be inferred from the well-documented activities of its constituent parts. These notes provide a comprehensive overview of its potential applications, mechanisms of action, and protocols for evaluating its efficacy in cosmetic formulations.

Predicted Biological Activities and Cosmetic Benefits

The cosmetic potential of this compound is predicated on the synergistic effects of secoisolariciresinol and ferulic acid.

1. Potent Antioxidant and Anti-Aging Effects:

Ferulic acid is a well-established antioxidant that can neutralize free radicals and inhibit lipid peroxidation, thereby protecting the skin from oxidative stress-induced damage and premature aging.[1][4][5] The presence of two ferulic acid moieties in this compound is expected to confer robust antioxidant activity. Secoisolariciresinol and its metabolites also possess antioxidant properties.[2] This combined antioxidant power can help mitigate the visible signs of aging, such as fine lines, wrinkles, and loss of elasticity.[1]

2. Anti-Inflammatory Properties:

Both lignans (B1203133) and ferulic acid have demonstrated anti-inflammatory effects.[5][6] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. This makes this compound a promising candidate for soothing irritated skin, reducing redness, and managing inflammatory skin conditions.

3. Photoprotective Effects:

Ferulic acid is known to absorb UV radiation and can enhance the photoprotective capacity of other ingredients like vitamins C and E.[4] This suggests that formulations containing this compound could help protect the skin from the damaging effects of sun exposure.

4. Skin Brightening and Hyperpigmentation Control:

By inhibiting tyrosinase activity and reducing oxidative stress, ferulic acid can help to lighten dark spots and even out skin tone.[4] The antioxidant properties of secoisolariciresinol may further contribute to a brighter complexion.

Data Presentation: Predicted Efficacy

The following table summarizes the predicted quantitative data for the efficacy of this compound based on the known activities of its components. These values are hypothetical and should be confirmed by experimental testing.

Parameter Test Method Predicted Efficacy of this compound (at 1% concentration) Reference Compound Predicted Efficacy of Reference
Antioxidant Capacity DPPH Radical Scavenging AssayIC50: ~15 µg/mLAscorbic AcidIC50: ~5 µg/mL
Inhibition of ROS Production DCFH-DA Assay in Keratinocytes~60% reduction in UVB-induced ROSN-acetylcysteine (1mM)~70% reduction
Anti-inflammatory Activity Inhibition of IL-6 release in LPS-stimulated macrophages~50% inhibitionDexamethasone (1µM)~80% inhibition
Collagen Synthesis Pro-collagen I ELISA in Fibroblasts~40% increaseAscorbic Acid (50 µM)~50% increase
Tyrosinase Inhibition Mushroom Tyrosinase Activity AssayIC50: ~50 µg/mLKojic AcidIC50: ~10 µg/mL

Experimental Protocols

Detailed methodologies for key experiments to validate the efficacy of this compound are provided below.

In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each dilution of the test compound to triplicate wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity for each concentration.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

In Vitro Anti-aging Effect: Pro-collagen Type I Synthesis in Human Dermal Fibroblasts

Objective: To evaluate the effect of this compound on collagen production.

Materials:

  • Human dermal fibroblasts

  • Fibroblast growth medium

  • This compound

  • Pro-collagen Type I C-Peptide (PIP) EIA kit

Protocol:

  • Culture human dermal fibroblasts in appropriate growth medium.

  • Seed the cells in a 24-well plate and grow to confluence.

  • Treat the cells with different concentrations of this compound for 48 hours.

  • Collect the cell culture medium.

  • Measure the amount of pro-collagen type I C-peptide in the medium using a commercial ELISA kit, following the manufacturer's instructions.

  • Normalize the results to the total protein content of the cell lysate.

Visualizations

Signaling Pathways

G cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 Cellular Response UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Pollutants Pollutants Pollutants->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Signaling ROS->MAPK LPS LPS / Pathogens Cytokines Pro-inflammatory Cytokines LPS->Cytokines Cytokines->NFkB Inflammation Inflammation NFkB->Inflammation Collagen_Degradation Collagen Degradation (MMPs) MAPK->Collagen_Degradation Aging Premature Aging Collagen_Degradation->Aging Inflammation->Aging DFSE 1,4-O-Diferuloyl- secoisolariciresinol DFSE->ROS Inhibits DFSE->NFkB Inhibits DFSE->MAPK Inhibits

Caption: Predicted inhibitory signaling pathways of this compound.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Ex Vivo / Clinical Testing DPPH DPPH Assay (Antioxidant Capacity) Formulation Incorporate into Cosmetic Base DPPH->Formulation NO_Assay Nitric Oxide Assay (Anti-inflammatory) NO_Assay->Formulation Collagen_Assay Collagen Synthesis Assay (Anti-aging) Collagen_Assay->Formulation Tyrosinase_Assay Tyrosinase Inhibition (Skin Brightening) Tyrosinase_Assay->Formulation Stability Stability Testing (pH, Viscosity, Temperature) Formulation->Stability Skin_Explants Ex Vivo Skin Penetration (Franz Diffusion Cells) Stability->Skin_Explants Patch_Test Human Repeat Insult Patch Test (Safety) Skin_Explants->Patch_Test Clinical_Efficacy Clinical Efficacy Studies (e.g., Wrinkle Reduction, Hydration) Patch_Test->Clinical_Efficacy

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential neuroprotective properties of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) compound. The provided protocols are based on established methodologies for assessing neuroprotection, drawing from studies on structurally related lignans (B1203133), as direct experimental data on this specific compound is emerging.

Introduction

This compound belongs to the lignan family of polyphenols, which are known for their antioxidant and anti-inflammatory properties. Structurally related lignans have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases and ischemic injury. The proposed mechanisms of action for these related compounds often involve the modulation of cellular signaling pathways related to oxidative stress, inflammation, and apoptosis. These notes offer a framework for the systematic evaluation of this compound as a potential neuroprotective agent.

Postulated Mechanisms of Neuroprotection

Based on evidence from related lignans, the neuroprotective effects of this compound are likely mediated through several key signaling pathways:

  • Activation of the Nrf2/ARE Pathway: Lignans have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cellular defense against oxidative stress, a key contributor to neuronal damage in many neurodegenerative conditions.[1]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Related lignans have been observed to suppress the production of pro-inflammatory mediators. This is potentially achieved by inhibiting signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which would reduce the expression of inflammatory cytokines like TNF-α and IL-6.

  • Modulation of Apoptotic Pathways: Neuronal cell death is a final common pathway in neurodegeneration. Lignans may exert anti-apoptotic effects by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax), thereby inhibiting the mitochondrial apoptotic cascade.[2][3]

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical quantitative data based on outcomes observed for other neuroprotective lignans in similar experimental paradigms. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

Treatment GroupCell Viability (%)Intracellular ROS (Fold Change vs. Control)
Control100 ± 5.01.0 ± 0.1
Neurotoxin (e.g., H₂O₂)52 ± 4.53.5 ± 0.4
Neurotoxin + 1 µM Compound65 ± 5.22.4 ± 0.3
Neurotoxin + 10 µM Compound85 ± 6.11.5 ± 0.2

Table 2: In Vivo Neuroprotection in an Animal Model of Ischemic Stroke (e.g., MCAO)

Treatment GroupInfarct Volume (%)Neurological Deficit Score
Sham00
Vehicle45 ± 5.03.5 ± 0.5
Compound (10 mg/kg)25 ± 4.22.0 ± 0.4
Compound (20 mg/kg)15 ± 3.81.2 ± 0.3

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of the compound to protect a human neuroblastoma cell line (SH-SY5Y) from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or another suitable neurotoxin (e.g., 6-OHDA, MPP+)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., 100 µM H₂O₂) for an additional 24 hours. A control group without the neurotoxin should be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Western Blot Analysis for Nrf2 Pathway Activation

This protocol determines if the compound activates the Nrf2 signaling pathway.

Materials:

  • SH-SY5Y cells or primary neurons

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Culture and treat cells with the compound as described in the neuroprotection assay.

  • Nuclear and Cytoplasmic Extraction:

    • Harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a cytoplasmic loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to the respective loading controls. An increase in nuclear Nrf2 and total HO-1 levels would indicate pathway activation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.

neuroprotective_pathway Compound 1,4-O-Diferuloyl- secoisolariciresinol Keap1 Keap1 Compound->Keap1 inhibits Bcl2 Bcl-2 Compound->Bcl2 upregulates Bax Bax Compound->Bax downregulates NFkB NF-κB Compound->NFkB inhibits ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 activates Apoptosis Apoptosis ROS->Apoptosis induces Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes upregulates Antioxidant_Genes->ROS neutralizes Cell_Survival Neuronal Survival Antioxidant_Genes->Cell_Survival promotes Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Inflammation Neuroinflammation NFkB->Inflammation promotes Inflammation->Apoptosis contributes to

Caption: Postulated neuroprotective signaling pathways of this compound.

experimental_workflow start Start culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture pretreat Pre-treat with Compound culture->pretreat induce Induce Neurotoxicity (e.g., H₂O₂) pretreat->induce assess Assess Neuroprotection induce->assess viability Cell Viability Assay (MTT) assess->viability western Western Blot (Nrf2, Bcl-2/Bax) assess->western ros ROS Measurement assess->ros end End viability->end western->end ros->end

Caption: General experimental workflow for in vitro neuroprotection studies.

References

Application Notes and Protocols: 1,4-O-Diferuloylsecoisolariciresinol as a Potential Therapeutic Agent for Chronic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a derivative of the plant lignan (B3055560) secoisolariciresinol (B192356), which is abundantly found in flaxseed as its diglucoside (secoisolariciresinol diglucoside, SDG). Emerging research on SDG and its metabolites, including secoisolariciresinol, suggests significant therapeutic potential across a spectrum of chronic diseases. This document provides a comprehensive overview of the current understanding of this compound's potential, drawing parallels from the extensive research on its precursor, SDG. The information is intended to guide further research and drug development efforts.

Therapeutic Potential in Chronic Diseases

The therapeutic activities of secoisolariciresinol and its derivatives are primarily attributed to their anti-inflammatory, antioxidant, and signaling pathway modulatory effects.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many chronic diseases. Secoisolariciresinol diglucoside (SDG) has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory pathways. Supplementation with SDG has been shown to reduce the expression of phospho-p65, the activated form of a key protein in the NF-κB signaling pathway, in a mouse model of breast cancer.[1][2][3] Furthermore, in human umbilical vein endothelial cells (HUVECs), SDG was found to exert anti-inflammatory and anti-apoptotic effects by inhibiting the Akt/IκB/NF-κB signaling cascade.[4][5] In the context of osteoarthritis, SDG has been shown to ameliorate disease progression by activating the protective Nrf2/HO-1 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[6]

Anticancer Activity

The anticancer potential of SDG has been investigated in various cancer models, particularly hormone-dependent cancers like breast cancer.[7] Studies have shown that SDG can reduce tumor growth by decreasing cell proliferation and inducing apoptosis.[8][9] The underlying mechanism for these effects is linked to the inhibition of the NF-κB signaling pathway.[1][2][3] The metabolite of SDG, enterolactone, has been shown to inhibit the viability and survival of breast cancer cells, and this effect was attenuated when the NF-κB pathway was forcefully activated.[1]

Neuroprotective Effects

Preclinical studies have highlighted the neuroprotective potential of SDG. In a mouse model of Alzheimer's disease, SDG treatment was found to alleviate cognitive impairment by reducing neuroinflammation.[10][11] The proposed mechanism involves the modulation of the G protein-coupled estrogen receptor (GPER)/CREB/BDNF pathway.[10][11] Furthermore, SDG has been identified as an agent that can protect the blood-brain barrier, a critical aspect of neuroprotection.[12][13]

Cardiovascular Protective Effects

Research indicates that SDG offers several cardiovascular benefits, including the reduction of cholesterol levels, lowering of blood pressure, and mitigation of oxidative stress and inflammation.[8][14][15][16][17][18] One of the identified mechanisms for its cardioprotective effects involves the modulation of the apelin/AMPK/FOXO3a signaling pathway.[19] In HUVECs, SDG demonstrated protective effects against inflammatory injury, suggesting its potential in mitigating atherosclerosis.[4][5]

Data Presentation

Table 1: Summary of In Vitro Anti-inflammatory and Anticancer Activity of Secoisolariciresinol Diglucoside (SDG) and its Metabolite Enterolactone (ENL)

CompoundCell LineAssayEndpointResultCitation
Enterolactone (ENL)E0771 (mouse mammary tumor)Cell Viability AssayInhibition of ViabilitySignificant inhibition[1][2][3]
Enterolactone (ENL)E0771 (mouse mammary tumor)Cell Survival AssayInhibition of SurvivalSignificant inhibition[1][2][3]
Enterolactone (ENL)MDA-MB-231 (human breast cancer)Cell Viability AssayInhibition of ViabilitySignificant inhibition[1][2][3]
Enterolactone (ENL)MCF-7 (human breast cancer)Cell Viability AssayInhibition of ViabilitySignificant inhibition[1][2][3]
SDGHUVECs (human umbilical vein endothelial cells)ELISAIL-1β, IL-6, TNF-α releaseDecreased levels[4][5]
SDGHUVECs (human umbilical vein endothelial cells)Tube Formation AssayAngiogenesisReduced capacity[4][5]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the procedure to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1. The incubation time with LPS for pathway activation analysis is typically shorter (e.g., 15-60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_complex_nuc p65/p50 NFkB_complex->NFkB_complex_nuc Translocation Diferuloylsecoisolariciresinol 1,4-O-Diferuloyl- secoisolariciresinol Diferuloylsecoisolariciresinol->IKK Inhibits IkB_p65_p50->NFkB_complex Releases DNA DNA NFkB_complex_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Diferuloylsecoisolariciresinol 1,4-O-Diferuloyl- secoisolariciresinol Diferuloylsecoisolariciresinol->MAPKK Inhibits DNA DNA Transcription_Factors->DNA Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response Gene Expression experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells treat Treat with 1,4-O-Diferuloyl- secoisolariciresinol start->treat stimulate Stimulate with LPS treat->stimulate no_assay Nitric Oxide (NO) Production Assay stimulate->no_assay western_blot Western Blot for NF-κB & MAPK pathways stimulate->western_blot ic50 Calculate IC50 for NO inhibition no_assay->ic50 pathway_activity Quantify protein phosphorylation western_blot->pathway_activity

References

Application Notes and Protocols for the Identification of 1,4-O-Diferuloylsecoisolariciresinol Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a complex lignan (B3055560) derivative with potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and for elucidating its mechanism of action. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using advanced mass spectrometry techniques. The methodologies outlined are based on established procedures for the analysis of related lignans, such as secoisolariciresinol (B192356), and ferulic acid, providing a robust framework for researchers.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to involve two primary routes: hydrolysis of the ester bonds linking the ferulic acid moieties to the secoisolariciresinol backbone, and subsequent metabolism of the individual components.

  • Phase I Metabolism: This phase likely involves hydrolysis, demethylation, and oxidation reactions. The ester linkages are expected to be cleaved by esterases, releasing ferulic acid and secoisolariciresinol. The released ferulic acid can undergo demethylation. Secoisolariciresinol is known to be metabolized by gut microbiota to enterodiol (B191174) and then enterolactone (B190478).[1][2]

  • Phase II Metabolism: The primary metabolites, including ferulic acid, secoisolariciresinol, enterodiol, and enterolactone, are expected to undergo conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[3][4]

Below is a diagram illustrating the predicted metabolic pathway.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Ferulic_Acid Ferulic_Acid This compound->Ferulic_Acid Hydrolysis Secoisolariciresinol Secoisolariciresinol This compound->Secoisolariciresinol Hydrolysis Demethylated_FA Demethylated Ferulic Acid Ferulic_Acid->Demethylated_FA Demethylation FA_Glucuronide Ferulic Acid Glucuronide/Sulfate Ferulic_Acid->FA_Glucuronide Conjugation Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Microbiota Seco_Glucuronide Secoisolariciresinol Glucuronide/Sulfate Secoisolariciresinol->Seco_Glucuronide Conjugation Enterolactone Enterolactone Enterodiol->Enterolactone Microbiota ED_Glucuronide Enterodiol Glucuronide/Sulfate Enterodiol->ED_Glucuronide Conjugation EL_Glucuronide Enterolactone Glucuronide/Sulfate Enterolactone->EL_Glucuronide Conjugation

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the hepatic metabolism of this compound.

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1-10 µM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

a) Plasma/Serum:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Urine:

  • Dilution: Dilute the urine sample (e.g., 1:1 or 1:4) with water containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to remove any particulate matter.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

  • Enzymatic Hydrolysis (for conjugated metabolites): To 100 µL of diluted urine, add β-glucuronidase/sulfatase solution and incubate at 37°C for 2-4 hours to hydrolyze conjugated metabolites. Proceed with protein precipitation as described for plasma.

c) Feces:

  • Homogenization: Homogenize a known weight of fecal sample in a suitable solvent (e.g., methanol/water mixture).

  • Extraction: Perform solid-liquid extraction (e.g., using ultrasonication or shaking).

  • Centrifugation and Filtration: Centrifuge the extract and filter the supernatant.

  • Solid-Phase Extraction (SPE): Further clean up the extract using a suitable SPE cartridge to remove interfering substances before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Type: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

Data Analysis:

Metabolite identification will be based on accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times compared to authentic standards where available.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data of potential metabolites. The values are hypothetical and should be replaced with experimental data.

MetaboliteParent Compound (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ) (ng/mL)
This compound 713.2 [M-H]⁻193.112.50.5
Ferulic Acid 193.1 [M-H]⁻134.15.21.0
Secoisolariciresinol 361.2 [M-H]⁻151.18.10.8
Enterodiol 301.2 [M-H]⁻135.17.51.2
Enterolactone 297.1 [M-H]⁻253.19.31.5
Ferulic Acid Glucuronide 369.1 [M-H]⁻193.14.12.0
Secoisolariciresinol Glucuronide 537.2 [M-H]⁻361.26.81.8
Enterodiol Glucuronide 477.2 [M-H]⁻301.26.22.5
Enterolactone Glucuronide 473.2 [M-H]⁻297.17.92.2

Experimental Workflow Diagram

The following diagram outlines the general workflow for the identification of this compound metabolites.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification In_Vitro In Vitro Metabolism (Liver Microsomes) Extraction Extraction & Clean-up In_Vitro->Extraction In_Vivo In Vivo Samples (Plasma, Urine, Feces) In_Vivo->Extraction LC_MS LC-MS/MS Analysis (Full Scan & MS/MS) Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Data_Processing->Metabolite_ID Quantification Targeted Quantification (MRM) Metabolite_ID->Quantification

Caption: General experimental workflow for metabolite identification.

References

In vitro antioxidant capacity assays for 1,4-O-Diferuloylsecoisolariciresinol (e.g., DPPH, ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Antioxidant Capacity of 1,4-O-Diferuloylsecoisolariciresinol

Introduction

This compound is a lignan (B3055560) derivative. Lignans, such as secoisolariciresinol (B192356) found in flaxseed, and their metabolites have demonstrated notable antioxidant properties which are believed to contribute to various health benefits, including protective effects against cardiovascular diseases and certain types of cancer. The antioxidant capacity of these molecules is often attributed to their phenolic structure, which can donate hydrogen atoms or electrons to neutralize free radicals. The addition of feruloyl groups to the secoisolariciresinol backbone is expected to enhance this activity, as ferulic acid itself is a well-known potent antioxidant.

Assay Principles

To quantify the antioxidant capacity of compounds like this compound, in vitro assays are commonly employed due to their simplicity, speed, and reproducibility. Among the most widely used are the DPPH and ABTS radical scavenging assays. These methods are based on the ability of an antioxidant to reduce a stable radical, a process that results in a measurable color change.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[1] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the pale yellow hydrazine (B178648) (DPPH-H).[2] The resulting decolorization is proportional to the concentration and potency of the antioxidant.[1] This assay is typically performed in an organic solvent like methanol (B129727) or ethanol.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color and absorbs light at wavelengths such as 734 nm.[3] The ABTS•+ radical is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[3] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color.[4] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, as the radical can be generated in both aqueous and organic media.[3]

These assays are fundamental tools for screening and characterizing the antioxidant potential of novel compounds in the fields of pharmacology, food science, and drug development.

Quantitative Antioxidant Capacity Data

CompoundAssayIC50 (µg/mL)Standard Reference
(-)-SecoisolariciresinolDPPH12.252BHT (13.007)
(-)-Secoisolariciresinol DiglycosideDPPH13.547BHT (13.007)
(-)-SecoisolariciresinolABTSN/AN/A
(-)-Secoisolariciresinol DiglycosideABTSN/AN/A
(Data sourced from a study by Çelik et al., as presented in ResearchGate)[1]

Note: N/A indicates that data for the specific assay was not provided in the cited source. The IC50 value is the concentration of the compound required to scavenge 50% of the initial radicals.

Experimental Workflow and Reaction Mechanisms

Below are diagrams illustrating the general experimental workflow for antioxidant assays and the specific chemical principles of the DPPH and ABTS methods.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Stock Solution of Test Compound p2 Prepare Serial Dilutions p1->p2 r1 Mix Sample/Control with Radical Solution p2->r1 p3 Prepare Radical Solution (DPPH• or ABTS•+) p3->r1 p4 Prepare Positive Control (e.g., Trolox, Ascorbic Acid) p4->r1 r2 Incubate in the Dark (e.g., 30 minutes) r1->r2 r3 Measure Absorbance (Spectrophotometer) r2->r3 a1 Calculate Percentage of Radical Scavenging r3->a1 a2 Plot % Scavenging vs. Concentration a1->a2 a3 Determine IC50 Value a2->a3

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH_Reaction cluster_reactants Reactants cluster_products Products cluster_color Color Change DPPH DPPH• (Stable Radical) DPPHH DPPH-H (Reduced Form) DPPH->DPPHH H• donation AH Antioxidant (e.g., Diferuloylsecoisolariciresinol) A Antioxidant Radical AH->A Violet Deep Violet Yellow Pale Yellow Violet->Yellow Decolorization ABTS_Reaction cluster_generation Step 1: Radical Generation cluster_scavenging Step 2: Radical Scavenging ABTS_mol ABTS (Colorless) ABTS_rad ABTS•+ (Radical Cation, Blue-Green) ABTS_mol->ABTS_rad Persulfate Potassium Persulfate (Oxidizing Agent) Persulfate->ABTS_rad Oxidation ABTS_rad2 ABTS•+ (Blue-Green) ABTS_reduced ABTS (Reduced, Colorless) ABTS_rad2->ABTS_reduced Antioxidant Antioxidant Antioxidant->ABTS_reduced Reduction by Electron Donation Antioxidant_ox Oxidized Antioxidant Antioxidant->Antioxidant_ox

References

Application Notes and Protocols: Investigating the Influence of 1,4-O-Diferuloylsecoisolariciresinol on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560) compound that has garnered interest for its potential biological activities. While direct studies on the gene expression effects of this compound are emerging, research on its precursor, secoisolariciresinol (B192356) diglucoside (SDG), provides significant insights. SDG has been demonstrated to modulate signaling pathways critical in cell proliferation and apoptosis, particularly in the context of cancer research.[1][2] These application notes provide a framework for studying the effects of this compound on gene expression, drawing upon established methodologies for related compounds.

The primary mechanism of action for related lignans (B1203133) involves the modulation of estrogen receptor (ER) and growth factor receptor-mediated signaling pathways.[1][2] This modulation leads to downstream changes in the expression of genes involved in cell cycle regulation and survival.

Data Presentation: Summary of Gene Expression Changes Induced by Secoisolariciresinol Diglucoside (SDG)

The following table summarizes the observed effects of SDG on the mRNA expression of key genes in human breast cancer cell lines (MCF-7), which can serve as a basis for investigating this compound.

Target GeneGene FunctionObserved Effect of SDG TreatmentReference
pS2 (TFF1) Estrogen-regulated gene, marker of ER activity.Reduction in mRNA expression.[1]
BCL2 Anti-apoptotic protein.Reduction in mRNA expression.[1][2]
IGF-1R Insulin-like Growth Factor 1 Receptor, involved in cell growth and proliferation.Reduction in mRNA expression.[1][2]
ERα (ESR1) Estrogen Receptor Alpha, mediates estrogen signaling.Lowered mRNA expression.[1]
ERβ (ESR2) Estrogen Receptor Beta, mediates estrogen signaling.Lowered mRNA expression.[1]
EGFR Epidermal Growth Factor Receptor, involved in cell growth and proliferation.Lowered mRNA expression.[1]

Signaling Pathways

The study of this compound's effect on gene expression should focus on key signaling pathways implicated in cell growth and survival. Based on data from the related compound SDG, the estrogen receptor and growth factor receptor pathways are of primary interest.

EGFR EGFR pMAPK pMAPK EGFR->pMAPK IGF1R IGF-1R pAKT pAKT IGF1R->pAKT ERa ERα pS2 pS2 ERa->pS2 Regulates Expression ERb ERβ BCL2 BCL2 pMAPK->BCL2 Regulates Expression pAKT->BCL2 Regulates Expression Compound 1,4-O-Diferuloyl- secoisolariciresinol Compound->EGFR Inhibits Compound->IGF1R Inhibits Compound->ERa Modulates Compound->ERb Modulates

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effect of this compound on gene expression in a cancer cell line model (e.g., MCF-7).

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is recommended due to its well-characterized estrogen receptor and growth factor receptor signaling pathways.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

RNA Isolation
  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per well.

  • Homogenize the cell lysate by passing it several times through a pipette.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Cap the tubes securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.

  • Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet once with 75% ethanol.

  • Air-dry the RNA pellet and dissolve it in RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer.

Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (e.g., pS2, BCL2, IGF-1R, ERα, ERβ, EGFR) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.

    • The final volume for each reaction should be 20 µL.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound on gene expression.

cluster_workflow Experimental Workflow A Cell Culture (e.g., MCF-7) B Treatment with This compound A->B C RNA Isolation B->C D cDNA Synthesis C->D E Quantitative PCR (qPCR) D->E F Data Analysis (Fold Change in Gene Expression) E->F

Caption: General workflow for gene expression analysis.

Conclusion

These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. By leveraging the knowledge gained from studies on the related compound SDG and employing standard molecular biology techniques, scientists can elucidate the mechanisms of action of this promising natural product. The provided protocols and diagrams offer a solid foundation for designing and executing experiments to explore its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1,4-O-Diferuloylsecoisolariciresinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction and synthesis of 1,4-O-Diferuloylsecoisolariciresinol (DFS). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFS) and why is it important?

A1: this compound is a derivative of the lignan (B3055560) secoisolariciresinol (B192356), which is naturally found in flaxseed. The addition of two feruloyl groups enhances its biological activity, including its potential as an anti-inflammatory and anti-cancer agent. These properties make it a compound of significant interest for drug development.

Q2: What is the general workflow for obtaining DFS?

A2: The typical process involves two main stages:

  • Extraction and Hydrolysis of Secoisolariciresinol Diglucoside (SDG): SDG, the precursor to DFS, is first extracted from a plant source, most commonly defatted flaxseed meal. This is followed by hydrolysis to yield secoisolariciresinol (SECO).

  • Synthesis of DFS: The extracted SECO is then reacted with a ferulic acid derivative to synthesize DFS. This is followed by purification to isolate the final compound.

Q3: What are the critical factors influencing the yield of DFS?

A3: The overall yield of DFS is dependent on the efficiency of both the initial SDG extraction and the subsequent chemical synthesis. Key factors include the choice of solvent, extraction temperature and time, hydrolysis conditions, the purity of reactants for synthesis, and the purification method.

Q4: Which analytical techniques are recommended for monitoring the process?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both monitoring the progress of the extraction and synthesis and for quantifying the final yield of DFS. Thin Layer Chromatography (TLC) can also be a useful tool for rapid, qualitative assessment of reaction progress.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and synthesis of DFS.

Problem 1: Low Yield of Secoisolariciresinol (SECO) from Flaxseed
Symptom Possible Cause Recommended Solution
Low SECO concentration in the initial extract.Inefficient extraction solvent.Use a mixture of water and a polar organic solvent like ethanol (B145695) or methanol. Aqueous mixtures of 70-100% have been shown to be effective for lignan extraction.[1]
Incomplete hydrolysis of SDG.Ensure complete alkaline hydrolysis to liberate SECO. Monitor the reaction by TLC or HPLC to determine the optimal hydrolysis time and temperature.
Degradation of lignans (B1203133) during processing.Lignans are generally stable at temperatures below 100°C.[1] Avoid excessive heat during extraction and solvent evaporation.
Significant loss of product during purification.Inappropriate purification method.For SECO, which is relatively polar, column chromatography on silica (B1680970) gel or Sephadex LH-20 can be effective.[2]
Problem 2: Poor Yield or Failed Synthesis of DFS
Symptom Possible Cause Recommended Solution
No or very little product formation observed by TLC/HPLC.Inactive reagents.Ensure the ferulic acid derivative and any coupling reagents are fresh and of high purity.
Sub-optimal reaction conditions.Optimize the reaction temperature and time. Acylation reactions can be sensitive to temperature; some may require heating while others proceed at room temperature.
Presence of moisture.Acylation reactions are often sensitive to water. Use anhydrous solvents and dry glassware to prevent hydrolysis of reagents.
Formation of multiple, unidentified byproducts.Non-selective reaction.Consider using protecting groups on the secoisolariciresinol molecule to ensure feruloylation occurs at the desired positions.
Side reactions due to strong activating groups.If using a phenol (B47542) as the starting material, the hydroxyl group can be a strong activating group leading to multiple acylations. Protecting the hydroxyl group before acylation may be necessary.
Problem 3: Difficulty in Purifying DFS
Symptom Possible Cause Recommended Solution
Co-elution of DFS with starting materials or byproducts.Insufficient separation on the chromatography column.Due to the addition of two non-polar feruloyl groups, DFS is significantly less polar than SECO. Use a less polar solvent system for silica gel chromatography or consider reverse-phase HPLC for purification.
Product is not found after workup.Product is soluble in the aqueous layer.Check the aqueous layer for your product.
Product is volatile.Check the solvent in the rotovap trap.
Product is stuck in the filtration media.Suspend the solid from the filtration step in an appropriate solvent and analyze by TLC.

Data Presentation

The following tables summarize quantitative data on the extraction of lignans from flaxseed. Note that specific yield data for DFS is not widely available in the literature, so the data presented here focuses on its precursor, SDG.

Table 1: Comparison of Solvents for Lignan Extraction from Flaxseed

Solvent System Extraction Method Key Findings Reference
Dioxane/EthanolAqueous base-hydrolysisEffective for analytical quantification of SDG.[3]
Aqueous Ethanol (50%)MacerationUsed for initial extraction before chromatographic purification.
Ethanol with Supercritical CO2Supercritical Fluid ExtractionMaximizes oil yield but does not significantly increase lignan co-extraction from defatted seeds.[4]
Aqueous Methanol (70-100%)MacerationCommonly used and effective for lignan glycoside extraction.[1]

Table 2: Reported Yields of Secoisolariciresinol Diglucoside (SDG) from Flaxseed

Flaxseed Type SDG Yield (mg/g) Reference
Defatted Flaxseed Flour11.7 - 24.1[3]
Whole Flaxseeds6.1 - 13.3[3]

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Secoisolariciresinol Diglucoside (SDG) from Defatted Flaxseed

This protocol is a general guideline based on common laboratory practices for lignan extraction.

  • Extraction:

    • Mix defatted flaxseed flour with a 1:1 (v/v) solution of dioxane and ethanol.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the liquid extract.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Alkaline Hydrolysis:

    • Dissolve the crude extract in an aqueous base solution (e.g., NaOH).

    • Heat the mixture to facilitate the hydrolysis of SDG to SECO. The optimal temperature and time should be determined empirically by monitoring the reaction with TLC or HPLC.

    • After hydrolysis, acidify the solution to precipitate the SECO.

  • Purification of SECO:

    • Collect the precipitate by filtration.

    • Further purify the SECO using column chromatography (e.g., Sephadex LH-20 or silica gel).[2]

Protocol 2: General Procedure for the Synthesis of this compound (DFS)

This is a generalized protocol for the acylation of a polyphenol and should be optimized for the specific synthesis of DFS.

  • Reaction Setup:

    • Dissolve secoisolariciresinol in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base (e.g., pyridine, triethylamine) to act as a catalyst and acid scavenger.

    • Cool the reaction mixture in an ice bath.

  • Acylation:

    • Slowly add a solution of an activated ferulic acid derivative (e.g., feruloyl chloride) in the same anhydrous solvent to the reaction mixture.

    • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude DFS using column chromatography (silica gel with a non-polar solvent system) or preparative HPLC.

Mandatory Visualization

experimental_workflow cluster_extraction Stage 1: Extraction & Hydrolysis cluster_synthesis Stage 2: Synthesis & Purification start Defatted Flaxseed extraction Solvent Extraction (e.g., Dioxane/Ethanol) start->extraction hydrolysis Alkaline Hydrolysis extraction->hydrolysis seco Secoisolariciresinol (SECO) hydrolysis->seco synthesis Acylation Reaction seco->synthesis ferulic_acid Ferulic Acid Derivative ferulic_acid->synthesis crude_dfs Crude DFS synthesis->crude_dfs purification Chromatographic Purification (e.g., HPLC) crude_dfs->purification dfs Pure 1,4-O-Diferuloyl- secoisolariciresinol (DFS) purification->dfs

Caption: General workflow for the preparation of this compound.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimuli cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates nucleus Nucleus gene_expression Pro-inflammatory Gene Expression NFkB_n->gene_expression activates DFS 1,4-O-Diferuloyl- secoisolariciresinol (DFS) DFS->IKK Inhibits

Caption: Postulated inhibitory effect of DFS on the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Solubility Challenges of 1,4-O-Diferuloyl-secoisolariciresinol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,4-O-Diferuloyl-secoisolariciresinol during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1,4-O-Diferuloyl-secoisolariciresinol poorly soluble in aqueous media?

A1: 1,4-O-Diferuloyl-secoisolariciresinol is a lipophilic compound. The presence of two feruloyl groups, which are esters of ferulic acid, significantly increases its hydrophobicity compared to its parent compound, secoisolariciresinol. This chemical structure limits its ability to form favorable interactions with water molecules, leading to poor solubility in aqueous solutions like cell culture media and buffers.

Q2: What is the recommended first-line solvent for dissolving 1,4-O-Diferuloyl-secoisolariciresinol?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used initial solvent for dissolving hydrophobic compounds for in vitro assays.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium.

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Some cell lines may tolerate up to 1%, but it is crucial to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.[2][3][4]

Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer or media. What should I do?

A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:

  • Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final aqueous solution.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try adding it to a smaller volume first while vortexing, and then gradually adding the rest of the media.

  • Use a co-solvent system: Incorporating a less toxic, water-miscible co-solvent like ethanol, polyethylene (B3416737) glycol (PEG), or glycerin in your dilution scheme can help maintain solubility.

  • Consider surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, keeping it in solution.

Q5: Are there alternatives to DMSO?

A5: Yes, other organic solvents like ethanol, acetone, and dimethylformamide (DMF) can be used.[1] However, their cytotoxicity must be carefully evaluated for your specific cell line. Ethanol is a common alternative, but it can also have effects on cellular processes.[2][3] For some applications, formulating the compound in a lipid-based system like a nanoemulsion could be a viable approach for delivery to cell cultures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in initial solvent (e.g., 100% DMSO). The compound may require energy to dissolve, or the solvent may not be appropriate at room temperature.Gently warm the solution (e.g., to 37°C) and/or sonicate briefly. If it still does not dissolve, consider trying an alternative solvent like DMF.
Compound precipitates immediately upon dilution into aqueous media. The final concentration exceeds the kinetic solubility of the compound in the aqueous environment.Lower the final concentration of the compound. Prepare intermediate dilutions in a mixture of DMSO and media. Use a co-solvent system (see Q4).
A cloudy suspension forms over time in the final working solution. The compound is slowly precipitating out of the supersaturated solution.This indicates that the kinetic solubility is higher than the thermodynamic (equilibrium) solubility. Use the working solution immediately after preparation. Consider using a stabilizing agent like β-cyclodextrin or a low concentration of a suitable surfactant.
High background or altered cellular response in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity.Reduce the final solvent concentration to the lowest effective level, ideally ≤ 0.5%. Ensure all treatment wells, including the vehicle control, have the exact same final solvent concentration.[2]
Inconsistent results between experiments. Variability in stock solution preparation or dilution technique.Always prepare fresh working solutions from a validated stock. Ensure thorough mixing at each dilution step. Use a consistent and well-documented protocol.

Quantitative Data Summary

Compound Solvent Solubility Notes
Ferulic Acid DMSO15.96 - 151.84 mg/mLExcellent solubility.
Alcohols (e.g., Ethanol)Good solubility
Water0.75 - 2.43 mg/mLPoorly soluble.
Ferulic Acid Ethyl Ester Ethanol~20 mg/mLSoluble in organic solvents.
DMSO~11 mg/mL
DMF~20 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLSparingly soluble in aqueous buffers.
Secoisolariciresinol Diglucoside (SDG) Water1 mg/mLThe glycosylated form is more water-soluble.
DMSO5 mg/mL
Ethanol2 mg/mL
DMF10 mg/mL

This data is compiled from multiple sources and should be used as a reference. Actual solubility can be affected by temperature, pH, and purity.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of 1,4-O-Diferuloyl-secoisolariciresinol powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, gently warm the solution to 37°C in a water bath or sonicate for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This protocol helps determine the concentration at which the compound begins to precipitate in an aqueous buffer.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS or cell culture medium without serum).

  • Add a small volume of the DMSO stock solution to the first well to achieve a high starting concentration (e.g., 500 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve assist Warm / Sonicate (if needed) dissolve->assist stock High Concentration Stock (e.g., 50 mM) assist->stock dilute_media Dilute stock into cell culture medium stock->dilute_media precipitate Precipitation? dilute_media->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes cosolvent Use Co-solvent (e.g., Ethanol, PEG) precipitate->cosolvent Yes surfactant Add Surfactant (e.g., Tween 80) precipitate->surfactant Yes final_solution Clear Working Solution (DMSO < 0.5%) precipitate->final_solution No lower_conc->final_solution cosolvent->final_solution surfactant->final_solution assay Add to In Vitro Assay final_solution->assay

Caption: Workflow for preparing 1,4-O-Diferuloyl-secoisolariciresinol for in vitro assays.

logical_relationship cluster_properties Chemical Properties cluster_consequences Consequences for In Vitro Assays cluster_solutions Solubilization Strategies compound 1,4-O-Diferuloyl-secoisolariciresinol ester Diferuloyl Ester Groups compound->ester lipo Lipophilic / Hydrophobic poor_sol Poor Aqueous Solubility lipo->poor_sol ester->lipo precipitation Precipitation in Media poor_sol->precipitation dmso Use Organic Solvent (DMSO) precipitation->dmso cosolvent Co-solvent Systems precipitation->cosolvent surfactant Surfactants / Cyclodextrins precipitation->surfactant formulation Lipid-based Formulations precipitation->formulation

Caption: Relationship between chemical properties and solubilization strategies.

References

Stability of 1,4-O-Diferuloylsecoisolariciresinol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1,4-O-Diferuloylsecoisolariciresinol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light and oxidizing agents. Its chemical structure, which includes two ferulic acid ester linkages and phenolic hydroxyl groups, makes it susceptible to hydrolysis and oxidation.

Q2: How does pH affect the stability of this compound?

A2: Based on the behavior of similar compounds like ferulic acid and other lignan (B3055560) esters, this compound is expected to be most stable in acidic to neutral pH conditions (approximately pH 3-7). Alkaline conditions (pH > 7) are likely to cause rapid hydrolysis of the ester bonds, leading to the formation of secoisolariciresinol (B192356) and ferulic acid. Ferulic acid itself is known to be unstable at neutral or alkaline pH.[1]

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Elevated temperatures are expected to accelerate the degradation of this compound. Thermal degradation can occur in conjunction with pH-mediated hydrolysis and oxidation. For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C or -80°C, and protected from light. A study on the related lignan, secoisolariciresinol diglucoside (SDG), showed it to be stable for up to 4 weeks at temperatures as high as 22-23°C, suggesting that the core lignan structure has some thermal stability.[2] However, the ester linkages in this compound are likely more labile.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products are those resulting from the hydrolysis of the two ferulic acid ester linkages. This would yield secoisolariciresinol and ferulic acid. Further degradation of ferulic acid could lead to decarboxylation, forming 4-hydroxy-3-methoxystyrene.[3] The predicted primary degradation pathway is illustrated in the diagram below.

G cluster_main Predicted Degradation Pathway of this compound This compound This compound Monoferuloylsecoisolariciresinol Monoferuloylsecoisolariciresinol This compound->Monoferuloylsecoisolariciresinol Hydrolysis (pH, Temp) Ferulic Acid Ferulic Acid This compound->Ferulic Acid Hydrolysis Secoisolariciresinol Secoisolariciresinol Monoferuloylsecoisolariciresinol->Secoisolariciresinol Hydrolysis (pH, Temp) Monoferuloylsecoisolariciresinol->Ferulic Acid Hydrolysis

Predicted degradation pathway of this compound.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. The method should be able to separate the intact this compound from its potential degradation products. Forced degradation studies are essential for developing and validating such a method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in solution High pH of the solvent/buffer: The ester linkages are likely undergoing rapid hydrolysis.Buffer the solution to a pH between 4 and 6. Use freshly prepared buffers and verify the pH.
High temperature: The degradation rate is accelerated at elevated temperatures.Prepare solutions fresh and store them at 2-8°C during use. For longer-term storage, freeze solutions at -20°C or below.
Appearance of new peaks in chromatogram Degradation of the compound: The new peaks likely correspond to degradation products like secoisolariciresinol and ferulic acid.Use a validated stability-indicating HPLC method to identify and quantify the degradants. LC-MS can be used for structural elucidation.
Inconsistent results between experiments Variability in experimental conditions: Small changes in pH, temperature, or light exposure can affect stability.Standardize all experimental parameters. Protect solutions from light by using amber vials or covering them with foil.

Quantitative Data Summary

Table 1: Example Stability of this compound in Solution (0.1 mg/mL) at 25°C

pHTime (hours)% RemainingAppearance of Solution
3.0 0100.0Clear, colorless
2498.5Clear, colorless
4897.2Clear, colorless
7.0 0100.0Clear, colorless
2490.1Clear, colorless
4882.5Faintly yellow
9.0 0100.0Clear, colorless
2465.3Yellow
4842.1Yellow-brown

Table 2: Example Thermal Stability of this compound (Solid State)

TemperatureTime (weeks)% RemainingPhysical Appearance
4°C 0100.0White powder
499.8White powder
1299.5White powder
25°C 0100.0White powder
496.2Off-white powder
1290.8Light tan powder
40°C 0100.0White powder
485.7Tan powder
1270.3Brownish powder

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, and 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for 1, 3, and 7 days. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 2, 6, and 24 hours.

  • Photostability: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • An example of HPLC conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm and 320 nm.

    • Injection Volume: 10 µL

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation of this compound.

  • Characterize the major degradation products using LC-MS/MS if available.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Alkaline Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (60°C, solid & solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Identify Products analysis->evaluation

Workflow for a forced degradation study.

References

Preventing degradation of 1,4-O-Diferuloylsecoisolariciresinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,4-O-Diferuloylsecoisolariciresinol (DFS) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound (DFS)?

A1: As a phenolic compound containing ester linkages, the stability of DFS is primarily affected by exposure to light (photodegradation), elevated temperatures, non-neutral pH conditions (hydrolysis), and oxidizing agents.[1][2]

Q2: What are the ideal storage conditions for neat DFS powder?

A2: To minimize degradation, DFS powder should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C or below, and protected from light.

Q3: How does pH affect the stability of DFS in solution?

A3: The ester linkages in DFS are susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[3][4] Therefore, maintaining a neutral pH is crucial for the stability of DFS in solution. Extreme pH values will accelerate the cleavage of the ferulic acid moieties from the secoisolariciresinol (B192356) backbone.[3]

Q4: Is DFS sensitive to light?

A4: Yes, compounds containing ferulic acid moieties are known to be susceptible to photodegradation upon exposure to UV irradiation.[1] It is recommended to handle DFS solutions in amber vials or under low-light conditions to prevent photochemical reactions.

Q5: Can I lyophilize DFS solutions for long-term storage?

A5: Lyophilization (freeze-drying) can be an effective strategy to enhance the long-term stability of DFS by removing water, which is a key reactant in hydrolytic degradation.[5][6] It is advisable to use cryoprotectants like trehalose (B1683222) or sucrose (B13894) during the lyophilization process to maintain the physical and chemical integrity of the compound.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of DFS concentration in solution at room temperature. 1. Hydrolysis: The pH of the solution may be acidic or basic.[3][4]2. Oxidation: Dissolved oxygen in the solvent can promote oxidative degradation.1. Ensure the solvent is buffered to a neutral pH (around 7.0).2. Use deoxygenated solvents by sparging with nitrogen or argon before dissolving the DFS. Consider adding a suitable antioxidant.
Appearance of new peaks in the HPLC chromatogram after short-term storage. 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.[2][7]2. Contamination: The sample or solvent may have been contaminated.1. Perform a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols).2. Re-prepare the sample using fresh, high-purity solvents and clean glassware.
Inconsistent results in stability studies. 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or humidity between samples.2. Analytical Method Variability: The HPLC method may not be robust or validated for stability-indicating purposes.1. Use a calibrated and monitored stability chamber to ensure consistent environmental conditions.2. Develop and validate a stability-indicating HPLC method as per ICH guidelines.[8][9]
Precipitation of DFS from solution during storage. 1. Poor Solubility: The concentration of DFS may exceed its solubility in the chosen solvent.2. Formation of Insoluble Degradants: Degradation products may be less soluble than the parent compound.1. Determine the solubility of DFS in the solvent at the storage temperature before preparing stock solutions.2. If degradation is suspected, analyze the precipitate by HPLC and mass spectrometry to identify its composition.

Proposed Degradation Pathway

The degradation of this compound is proposed to occur through two primary pathways: hydrolysis of the ester bonds and degradation of the ferulic acid and secoisolariciresinol moieties.

Proposed Degradation Pathway of DFS DFS This compound (DFS) Hydrolysis Hydrolysis (Acid/Base Catalyzed) DFS->Hydrolysis Ester Cleavage Oxidation Oxidation DFS->Oxidation Oxidative Coupling/ Side-chain oxidation Photodegradation Photodegradation (UV Light) DFS->Photodegradation Isomerization/ Dimerization Mono_Feruloyl 1- or 4-O-Monoferuloylsecoisolariciresinol Hydrolysis->Mono_Feruloyl SECO Secoisolariciresinol (SECO) Hydrolysis->SECO Ferulic_Acid Ferulic Acid Hydrolysis->Ferulic_Acid Mono_Feruloyl->Hydrolysis Further Cleavage Anhydro_SECO Anhydrosecoisolariciresinol SECO->Anhydro_SECO Acid-catalyzed Dehydration Ferulic_Degradants Ferulic Acid Degradation Products (e.g., 4-vinylguaiacol via decarboxylation) Ferulic_Acid->Ferulic_Degradants Decarboxylation/ Oxidation Stability Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep_sample Prepare DFS Samples (Solid & Solution) acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal prep_sample->thermal photo Photolytic prep_sample->photo prep_control Prepare Control Samples sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC-UV/DAD Analysis sampling->hplc_analysis ms_analysis LC-MS for Identification hplc_analysis->ms_analysis If unknown peaks appear peak_purity Assess Peak Purity hplc_analysis->peak_purity quantify Quantify Degradants peak_purity->quantify pathway Elucidate Degradation Pathway quantify->pathway report Generate Stability Report pathway->report Troubleshooting Unexpected Degradation box_node box_node start Unexpected Degradation Observed check_control Is degradation in control sample? start->check_control check_storage Storage conditions correct? check_control->check_storage No res_analytical Analytical artifact: Check method, column, system. check_control->res_analytical Yes check_solvent Solvent pH/purity verified? check_storage->check_solvent Yes res_env Issue with environment: Calibrate chamber, check logs. check_storage->res_env No check_container Container interaction possible? check_solvent->check_container Yes res_solvent Issue with solvent: Use fresh, deoxygenated, pH-neutral solvent. check_solvent->res_solvent No check_light Accidental light exposure? check_container->check_light Yes res_container Issue with container: Switch to inert glass (amber). check_container->res_container No res_light Issue with light: Improve light protection. check_light->res_light No res_intrinsic Intrinsic instability under these conditions. Re-evaluate storage/formulation. check_light->res_intrinsic Yes

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1,4-O-Diferuloylsecoisolariciresinol. This document provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and a logical workflow to diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2] For a complex molecule like this compound, which contains multiple phenolic hydroxyl groups, peak tailing can be a significant issue. This distortion can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and decreased overall method sensitivity.[1]

Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?

The primary causes of peak tailing for phenolic compounds in reversed-phase HPLC often involve secondary interactions with the stationary phase and issues with the mobile phase.[3] Key factors include:

  • Secondary Silanol (B1196071) Interactions: Phenolic compounds can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases like C18 columns.[1] These acidic silanol groups can form strong hydrogen bonds with the polar hydroxyl groups of this compound, causing some molecules to be retained longer and resulting in a "tail".

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the residual silanols on the column.[4] If the pH is not optimized, it can lead to a mixture of ionized and non-ionized species, causing peak distortion.[3]

  • Column Overload: Injecting an excessive amount of the sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shape.[5]

  • Column Contamination and Degradation: The accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing. Physical degradation of the column, such as the formation of a void at the inlet, can also disrupt the sample band and lead to poor peak shape.[5][6]

Q3: How can I prevent secondary silanol interactions when analyzing this compound?

To minimize secondary silanol interactions, consider the following strategies:

  • Use an Acidic Mobile Phase: Operating at a low pH (typically between 2.5 and 3.5) will suppress the ionization of the acidic silanol groups on the stationary phase, reducing their ability to interact with the phenolic hydroxyl groups of the analyte.[6]

  • Employ End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have a reduced number of free silanol groups, which significantly minimizes the potential for secondary interactions.

  • Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, this approach should be used with caution as it can sometimes introduce other chromatographic issues.

Troubleshooting Guide: Resolving Peak Tailing

The following table summarizes common causes of peak tailing for this compound and provides a step-by-step guide to resolving them.

Potential Cause Diagnostic Check Recommended Solution(s)
Secondary Silanol Interactions Observe tailing specifically for the phenolic analyte.Lower the mobile phase pH to 2.5-3.5 using formic acid or acetic acid. Use a modern, end-capped C18 column.
Incorrect Mobile Phase pH The mobile phase is unbuffered or the pH is close to the pKa of the analyte's phenolic groups.Add a buffer to the mobile phase to maintain a consistent pH. Adjust the pH to be at least 2 units away from the analyte's pKa.
Column Overload Peak shape improves upon sample dilution.Reduce the injection volume or dilute the sample.
Column Contamination A gradual increase in peak tailing and backpressure over several injections.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If flushing is ineffective, replace the column.
Column Void/Damage A sudden and significant increase in peak tailing for all peaks.Replace the column. Use a guard column to protect the analytical column.
Extra-Column Volume Tailing is more pronounced for early-eluting peaks.Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Inappropriate Sample Solvent The sample is dissolved in a solvent much stronger than the initial mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0). A common mobile phase for lignan (B3055560) analysis is a gradient of acetonitrile and water with a formic or acetic acid modifier.[7][8]

  • Column Equilibration: For each pH level, thoroughly equilibrate the HPLC column with the new mobile phase for at least 20-30 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Data Analysis: Compare the peak shape (asymmetry factor) for each pH condition. The optimal pH will yield the most symmetrical peak.

Protocol 2: Sample Dilution to Diagnose Column Overload

This protocol helps to determine if column overload is the cause of peak tailing.

  • Prepare Sample Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the mobile phase.

  • Inject Samples: Inject the original sample and each dilution onto the HPLC system under the same conditions.

  • Analyze Peak Shape: Observe the peak shape for each injection. If the peak tailing decreases significantly with increasing dilution, column overload is the likely cause.[5]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting HPLC peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_system Check for extra-column volume (tubing, connections). check_all_peaks->check_system Yes check_overload Inject a diluted sample (e.g., 1:10). Does peak shape improve? check_all_peaks->check_overload No all_peaks_path Yes check_column_health Inspect column for voids or contamination. Consider flushing or replacing. check_system->check_column_health end_solution Symmetrical Peak Achieved check_column_health->end_solution analyte_peak_path No is_overload Issue is Column Overload. Reduce sample concentration or injection volume. check_overload->is_overload Yes check_mobile_phase Optimize Mobile Phase. Lower pH to 2.5-3.5 with formic/acetic acid. check_overload->check_mobile_phase No overload_yes Yes overload_no No is_overload->end_solution check_column_chem Evaluate Column Chemistry. Use a high-purity, end-capped C18 column. check_mobile_phase->check_column_chem check_column_chem->end_solution

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Optimizing HPLC Analysis of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1,4-O-Diferuloylsecoisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC analysis of this compound?

A common starting point for reversed-phase HPLC analysis of lignans (B1203133) and other phenolic compounds is a gradient mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water.[1][2] Both solvents should be of HPLC grade. To improve peak shape and resolution, the aqueous component is often acidified with a small percentage (typically 0.1%) of formic acid or acetic acid.[3][4]

Q2: Why is my peak for this compound tailing?

Peak tailing is a common issue when analyzing phenolic compounds like this compound.[5] The primary causes include secondary interactions between the phenolic hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[5] The pH of the mobile phase can also significantly influence peak shape; if the pH is not optimal, it can lead to peak tailing. Other potential causes include column contamination, a void in the column, or an inappropriate sample solvent.[6]

Q3: How can I improve the resolution between this compound and other components in my sample?

To enhance resolution, you can optimize the gradient elution program. A shallower gradient, meaning a slower increase in the organic solvent concentration over time, can improve the separation of closely eluting peaks.[7] Alternatively, you can experiment with changing the organic modifier (e.g., switching from acetonitrile to methanol) as this can alter the selectivity of the separation.[7] Adjusting the pH of the mobile phase can also impact resolution by changing the ionization state of the analytes.

Q4: Should I use an isocratic or gradient elution for my analysis?

For complex samples containing compounds with a wide range of polarities, gradient elution is generally preferred.[7][8] Gradient elution helps to sharpen peaks for better quantitation, improves the detection of later eluting compounds, and reduces the overall analysis time.[7] An initial "scouting" gradient (e.g., 5-95% organic solvent) can help determine the optimal gradient profile for your specific sample.[8]

Q5: What type of HPLC column is most suitable for this analysis?

Reversed-phase C18 columns are the most commonly used stationary phases for the analysis of lignans and other medium-polarity phenolic compounds.[1][2][9] These columns provide good retention and separation for this class of molecules.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups.[5] Consider using a column with end-capping to minimize exposed silanols.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For phenolic compounds, a lower pH (around 2.5-3.5) often yields more symmetrical peaks.
Column Overload Reduce the concentration of the injected sample.[10]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the initial mobile phase.[11]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Mobile Phase Preparation Ensure the mobile phase is prepared consistently for each run, including the exact pH and solvent ratios. Degas the mobile phase before use.[11]
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Pump Issues (e.g., leaks, air bubbles) Check for leaks in the system and purge the pump to remove any trapped air bubbles.[11]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

Below is an example of a typical experimental protocol for the HPLC analysis of this compound. This should be used as a starting point for method development and optimization.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 320 nm for ferulic acid derivatives).

  • Injection Volume: 10 µL

3. Example Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
09010
255050
301090
351090
369010
459010

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Asymmetry (Example Data)

Mobile Phase B (Organic)Acid Modifier (0.1%)Retention Time (min)Tailing Factor
AcetonitrileFormic Acid15.21.1
AcetonitrileAcetic Acid15.51.2
MethanolFormic Acid18.11.3
MethanolNone17.82.5

Table 2: Influence of Gradient Time on Resolution (Example Data)

Gradient Time (0-30 min)Resolution between Peak 1 and Peak 2
15 minutes1.2
25 minutes1.8
35 minutes2.1

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mix Solvents & Degas) MobilePhasePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis.

Troubleshooting_Tree Start Peak Tailing Observed? Cause Possible Cause? Start->Cause Silanol Secondary Silanol Interactions Cause->Silanol Yes pH_issue Incorrect Mobile Phase pH Cause->pH_issue Yes Contamination Column Contamination or Void Cause->Contamination Yes Add_Acid Add 0.1% Formic/Acetic Acid to Mobile Phase Silanol->Add_Acid Adjust_pH Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) pH_issue->Adjust_pH Clean_Column Flush or Replace Column/Guard Column Contamination->Clean_Column Solution Solution

Caption: Troubleshooting decision tree for peak tailing.

References

Challenges in the chemical synthesis of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1,4-O-Diferuloylsecoisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The primary challenges in synthesizing this compound stem from the structural complexity of the precursor, secoisolariciresinol (B192356), which possesses multiple reactive hydroxyl groups. Key difficulties include:

  • Chemoselectivity: Differentiating between the primary and secondary hydroxyl groups of secoisolariciresinol to achieve selective feruloylation at the 1- and 4-positions is a significant hurdle. This often necessitates a multi-step protecting group strategy.[1][2]

  • Side Reactions: The presence of multiple reactive sites can lead to a mixture of mono-, di-, tri-, and tetra-feruloylated products, as well as other side reactions, complicating purification and reducing the yield of the desired product.

  • Purification: Separating the desired this compound from unreacted starting materials, reagents, and a mixture of closely related isomers and byproducts can be challenging. This often requires multiple chromatographic steps.[3]

  • Stability: Ferulic acid and its derivatives can be sensitive to heat and oxidation, which may lead to degradation during the reaction or workup.[4]

Q2: Why is a protecting group strategy necessary for this synthesis?

A2: A protecting group strategy is crucial to ensure the selective acylation of the primary hydroxyl groups at the 1- and 4-positions of secoisolariciresinol while leaving the secondary hydroxyl groups at the 2- and 3-positions unreacted.[5] Without protecting groups, the reaction of secoisolariciresinol with an activated ferulic acid derivative would likely result in a non-selective mixture of products, making the isolation of the desired 1,4-isomer extremely difficult and inefficient. The use of orthogonal protecting groups allows for a controlled, stepwise synthesis.[2]

Q3: What are some common protecting groups used for hydroxyl groups in similar syntheses?

A3: In syntheses involving polyols like secoisolariciresinol, a variety of protecting groups for hydroxyl functions can be considered. The choice depends on the specific reaction conditions of the subsequent steps. Common examples include:

  • Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are bulky protecting groups that can selectively protect less sterically hindered primary hydroxyls. They are generally stable under a wide range of conditions but can be removed with fluoride (B91410) reagents.

  • Benzyl ethers (Bn): These are robust protecting groups that are stable to many acidic and basic conditions. They are typically removed by hydrogenolysis.

  • Acetals and Ketals: These are used to protect diols and are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure all reagents and solvents are anhydrous, as moisture can quench the coupling reagents. - Increase the equivalents of the activated ferulic acid and coupling reagents. - Extend the reaction time or moderately increase the temperature, while monitoring for product degradation.
Side Product Formation - Re-evaluate the protecting group strategy to ensure complete protection of the secondary hydroxyls. - Use a bulkier protecting group to enhance steric hindrance around the secondary hydroxyls. - Lower the reaction temperature to improve selectivity.
Product Degradation - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use milder deprotection conditions if degradation is suspected during this step.
Inefficient Purification - Optimize the chromatographic separation method (e.g., try different solvent systems, use a high-performance column). - Consider derivatization to improve the separation characteristics of the isomers.
Issue 2: Difficulty in Purification and Isomer Separation
Possible Cause Troubleshooting Suggestion
Formation of Multiple Isomers - Improve the selectivity of the feruloylation step by adjusting the protecting group strategy or reaction conditions. - Employ high-resolution chromatographic techniques such as HPLC or SFC for separation.[3]
Co-elution with Starting Materials - Ensure the reaction goes to completion to minimize unreacted starting materials. - Use a different stationary phase for chromatography that offers different selectivity.
Product Streaking on TLC/Column - Add a small amount of a polar solvent (e.g., methanol) or a mild acid/base to the eluent to improve peak shape. - Ensure the crude product is fully dissolved before loading onto the column.

Experimental Protocols

Note: The following are generalized protocols based on common organic synthesis techniques for esterification and the use of protecting groups. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Selective Protection of Secoisolariciresinol (Hypothetical)

  • Dissolution: Dissolve secoisolariciresinol in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., imidazole (B134444) or triethylamine) to the solution.

  • Protecting Group Introduction: Slowly add a bulky silyl chloride (e.g., TBDMS-Cl) to selectively protect the primary hydroxyl groups.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purification: Purify the di-protected secoisolariciresinol by flash column chromatography.

Protocol 2: Feruloylation of Protected Secoisolariciresinol

  • Activation of Ferulic Acid: In a separate flask, activate the carboxylic acid of ferulic acid using a coupling reagent (e.g., DCC/DMAP or HATU) in an anhydrous aprotic solvent.

  • Coupling Reaction: Add the solution of activated ferulic acid to a solution of the di-protected secoisolariciresinol.

  • Reaction Monitoring: Monitor the esterification reaction by TLC.

  • Workup: Filter off any solid byproducts and wash the organic layer with dilute acid, bicarbonate solution, and brine.

  • Purification: Purify the fully protected this compound by flash column chromatography.

Protocol 3: Deprotection to Yield this compound

  • Dissolution: Dissolve the purified, protected product in a suitable solvent (e.g., THF).

  • Deprotection Reagent: Add a deprotection reagent specific to the chosen protecting group (e.g., TBAF for silyl ethers).

  • Reaction Monitoring: Monitor the deprotection by TLC until completion.

  • Workup: Quench the reaction and perform an aqueous workup.

  • Final Purification: Purify the final product, this compound, by preparative HPLC to ensure high purity.

Data Presentation

Table 1: Example Yields for Ferulic Acid Esterification under Various Conditions

CatalystAlcoholReaction Time (h)Temperature (°C)Yield (%)Reference
Sulfuric AcidMethanol24RefluxHigh[4]
Sulfuric AcidEthanol24RefluxHigh[4]
Novozym 435Glycerol-60-[4]
FAE-PLGlycerol-5081[4]

Note: The yields for the sulfuric acid catalyzed reactions were stated as "high" in the source material without a specific percentage. The yield for Novozym 435 was not specified.

Visualizations

Synthesis_Workflow cluster_0 Protection cluster_1 Feruloylation cluster_2 Deprotection Seco Secoisolariciresinol Protected_Seco Di-Protected Secoisolariciresinol Seco->Protected_Seco Bulky Protecting Group (e.g., TBDMS-Cl) Protected_Diferuloyl Protected 1,4-O-Diferuloyl- secoisolariciresinol Protected_Seco->Protected_Diferuloyl Activated Ferulic Acid (e.g., with HATU) Final_Product 1,4-O-Diferuloyl- secoisolariciresinol Protected_Diferuloyl->Final_Product Deprotection Reagent (e.g., TBAF) Troubleshooting_Tree Start Low Yield of Final Product Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Incomplete_Sol Optimize reaction conditions: - Anhydrous reagents/solvents - Increase reagent equivalents - Adjust time/temperature Check_Completion->Incomplete_Sol No Check_Purification Is purification efficient? Check_Side_Products->Check_Purification No Side_Products_Sol Improve selectivity: - Re-evaluate protecting group - Use bulkier protecting group - Lower reaction temperature Check_Side_Products->Side_Products_Sol Yes Purification_Sol Optimize separation: - New TLC/HPLC solvent system - Different chromatography column - Consider derivatization Check_Purification->Purification_Sol No

References

Technical Support Center: Analysis of 1,4-O-Diferuloylsecoisolariciresinol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing interference during the mass spectrometry analysis of 1,4-O-Diferuloylsecoisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS analysis of this compound?

A1: The most common sources of interference are matrix effects, which can manifest as ion suppression or enhancement.[1][2] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. For plant extracts, common interfering compounds include other phenolic compounds, lipids, sugars, and salts.[3]

Q2: How can I identify if ion suppression is affecting my results?

A2: Ion suppression can be identified by a decrease in the analyte signal intensity when the sample is prepared in the matrix compared to a clean solvent. A post-column infusion experiment is a common method to visualize regions of ion suppression in your chromatogram. In this method, a constant flow of a standard solution of your analyte is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time at which matrix components are causing ion suppression.

Q3: What are the general strategies to minimize matrix effects?

A3: Strategies to minimize matrix effects include:

  • Optimizing sample preparation: To remove interfering components.[1][2]

  • Chromatographic separation: Modifying the LC method to separate the analyte from interfering compounds.

  • Sample dilution: This can reduce the concentration of interfering compounds but may also decrease the analyte signal.[1]

  • Using a stable isotope-labeled internal standard (SIL-IS): This is a highly effective way to compensate for matrix effects.[3]

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix similar to the samples can help to compensate for consistent matrix effects.

Q4: What are the expected major fragment ions for this compound in MS/MS analysis?

Troubleshooting Guides

Problem 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Ion Suppression Perform a post-column infusion experiment to confirm ion suppression. If confirmed, proceed with the troubleshooting steps for matrix effects.
Suboptimal Ionization Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider switching between positive and negative ionization modes. Phenolic compounds often ionize well in negative mode.
Incorrect MS/MS Transition If using MRM mode, ensure the precursor and product ion masses are correct. Perform a product ion scan of a standard to identify the most abundant and stable fragment ions.
Sample Degradation Lignans (B1203133) are generally stable at temperatures below 100°C, but prolonged exposure to high temperatures or certain pH conditions can cause degradation.[8] Prepare fresh samples and standards.
Insufficient Sample Cleanup High levels of interfering compounds can completely suppress the analyte signal. Improve the sample preparation method (e.g., use Solid Phase Extraction).
Problem 2: Inconsistent or Non-Reproducible Quantification
Possible Cause Troubleshooting Step
Variable Matrix Effects This is a common issue when analyzing samples from different batches or sources. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability. If a SIL-IS is not available, consider the standard addition method for a subset of samples to assess the extent of the issue.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and LC method.
Column Degradation Poor peak shape and shifting retention times can indicate column degradation. Flush the column according to the manufacturer's instructions or replace it.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples and standards. Small variations in extraction time, solvent volumes, or pH can lead to variability in recovery.

Data Presentation: Quantitative Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of lignans, which can be used as a starting point for method development for this compound.

Parameter Typical Value/Range Reference
LC Column C18, 2.1 mm x 100 mm, 1.8 µm[7]
Mobile Phase A Water with 0.1% formic acid[7]
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid[7]
Flow Rate 0.2 - 0.4 mL/min[7]
Ionization Mode Negative Electrospray Ionization (ESI-)[5]
Capillary Voltage 3.0 - 4.5 kV[7]
Source Temperature 300 - 450 °C[5][7]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (e.g., Flaxseed)

This protocol provides a general procedure for the extraction of lignans from plant material. Optimization may be required depending on the specific matrix.

  • Grinding: Grind the dried plant material to a fine powder.

  • Defatting (for oil-rich seeds):

    • Suspend the ground material in hexane (B92381) (1:10 w/v).

    • Stir or sonicate for 30 minutes.

    • Centrifuge and discard the hexane supernatant.

    • Repeat the hexane wash two more times.

    • Allow the defatted material to air dry completely.

  • Extraction:

    • To the defatted material, add 70-80% aqueous methanol (B129727) (1:10 w/v).[8]

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).[7][8]

    • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet one more time.

    • Combine the supernatants.

  • Hydrolysis (Optional, to release aglycones from glycosides):

    • The combined extract can be subjected to acid or enzymatic hydrolysis.[4]

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lignans with methanol.

  • Final Preparation:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method Development
  • Analyte Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion selection and fragmentation conditions (collision energy) for the most abundant and stable product ions. This will determine the MRM transitions.

  • Chromatographic Separation:

    • Start with a generic gradient using a C18 column and a mobile phase of water and acetonitrile with 0.1% formic acid.

    • Inject a standard solution and a matrix extract to assess the retention time and potential for co-eluting interferences.

    • Optimize the gradient to achieve good peak shape and separation from the matrix background.

  • Matrix Effect Evaluation:

    • Perform a post-column infusion experiment as described in the FAQs to identify regions of ion suppression.

    • Quantify the matrix effect by comparing the peak area of the analyte in a post-extraction spiked matrix sample to that in a neat solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_troubleshooting Troubleshooting start Plant Material grind Grinding start->grind defat Defatting (Optional) grind->defat extract Extraction defat->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute lc LC Separation reconstitute->lc ms MS Detection (MRM) lc->ms data Data Analysis ms->data issue Interference Issue data->issue optimize_prep Optimize Sample Prep issue->optimize_prep optimize_lc Optimize LC Method issue->optimize_lc use_is Use Internal Standard issue->use_is

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation start Inaccurate Quantification check_signal Poor Signal Intensity? start->check_signal check_repro Poor Reproducibility? start->check_repro ion_suppression Ion Suppression check_signal->ion_suppression matrix_effects Variable Matrix Effects check_repro->matrix_effects sample_prep_issue Inconsistent Sample Prep check_repro->sample_prep_issue instrument_issue Instrument Instability check_repro->instrument_issue optimize_prep Optimize Sample Prep ion_suppression->optimize_prep optimize_lc Optimize LC Method ion_suppression->optimize_lc use_is Use Stable Isotope IS matrix_effects->use_is calibrate Matrix-Matched Calibration sample_prep_issue->calibrate instrument_issue->calibrate Instrument Maintenance

Caption: Logical troubleshooting guide for interference in mass spectrometry.

References

Technical Support Center: Strategies to Address Low Bioavailability of 1,4-O-Diferuloylsecoisolariciresinol and Related Lignans in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low oral bioavailability of lignans (B1203133), with a focus on 1,4-O-Diferuloylsecoisolariciresinol and its precursor, secoisolariciresinol (B192356) diglucoside (SDG), in animal studies. Due to limited direct pharmacokinetic data on this compound, this guide draws upon established knowledge of SDG and other phenolic compounds to offer practical solutions for your research.

Frequently Asked Questions (FAQs)

Q1: We are observing very low or undetectable plasma concentrations of our lignan (B3055560) compound after oral administration in rats. What are the likely causes?

A1: Low oral bioavailability of lignans is a well-documented challenge stemming from several factors:

  • Poor Aqueous Solubility: Lignans, particularly in their aglycone form, often have low water solubility, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.

  • Extensive First-Pass Metabolism: These compounds can be heavily metabolized by enzymes in the gut wall and liver before reaching systemic circulation.[1][2] This initial metabolism can significantly reduce the amount of the parent compound that becomes available.

  • Gut Microbiota Metabolism: The gut microbiome plays a crucial role in metabolizing lignans.[3][4] For instance, secoisolariciresinol diglucoside (SDG) is converted by intestinal bacteria into enterodiol (B191174) (ED) and enterolactone (B190478) (EL).[3][4] While these metabolites may be bioactive, the parent compound is lost.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the GI lumen, thereby reducing net absorption.

  • Chemical Instability: The compound may degrade in the harsh acidic environment of the stomach or be broken down by enzymes in the intestine.

Q2: Should I be measuring the parent compound or its metabolites in plasma?

A2: For lignans like SDG, it is crucial to measure both the parent compound and its expected metabolites. In many animal studies involving oral administration of SDG, the parent compound is often undetectable in plasma.[1][5] The primary circulating compounds are its metabolites, such as secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL). Therefore, your bioanalytical method should be validated for the quantification of these metabolites to accurately assess bioavailability.

Q3: What are the initial steps to troubleshoot low oral bioavailability in our rodent experiments?

A3: A systematic approach can help pinpoint the issue:

  • Physicochemical Characterization: Ensure you have thoroughly characterized your compound's solubility at various pH levels, its permeability (e.g., using in vitro models like Caco-2 cells), and its lipophilicity (logP value).

  • Formulation Review: Critically evaluate your current dosing formulation. Is it appropriate for a poorly soluble compound? Simple aqueous suspensions may not be sufficient.

  • Metabolite Analysis: As mentioned, develop and validate analytical methods to detect and quantify expected metabolites in plasma, urine, and feces. This will help you understand the metabolic fate of your compound.

  • In Vitro Metabolism Studies: Conduct experiments using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

Troubleshooting Guide

Problem 1: High Variability in Plasma Concentrations Between Individual Animals
  • Possible Cause: Inconsistent dosing technique.

    • Solution: Refine your oral gavage technique to ensure accurate and consistent administration. Use appropriately sized gavage needles and ensure proper placement. For suspensions, ensure they are thoroughly mixed before each administration to prevent settling.

  • Possible Cause: Food effects.

    • Solution: Standardize the fasting period for all animals before dosing. The presence of food can significantly impact the absorption of lipophilic compounds.

  • Possible Cause: Inter-animal physiological differences.

    • Solution: Increase the number of animals per group to improve statistical power and account for natural biological variation in metabolism and absorption.

Problem 2: Consistently Low or Undetectable Plasma Concentrations
  • Possible Cause: Poor dissolution in the GI tract.

    • Solution: Improve the formulation. Consider the formulation strategies outlined in the "Experimental Protocols" section below, such as creating a nanosuspension, solid dispersion, or using a lipid-based formulation.

  • Possible Cause: Extensive and rapid metabolism.

    • Solution: If first-pass metabolism is high, consider co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if appropriate for the study's objectives. Be aware that this will alter the natural pharmacokinetic profile.

  • Possible Cause: Poor membrane permeability.

    • Solution: Investigate the use of permeation enhancers, though this can be complex and requires careful toxicological assessment.

Quantitative Data from Animal Studies

The following table summarizes pharmacokinetic data for the metabolites of secoisolariciresinol diglucoside (SDG) in rats after a single oral dose. This data highlights the importance of metabolite analysis when assessing the bioavailability of lignan precursors.

Table 1: Pharmacokinetic Parameters of SDG Metabolites in Rats Following a Single Oral Dose (40 mg/kg SDG equivalent)

MetaboliteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Total Enterodiol (ED) ~150-200~11-12Not Reported[1][5]
Total Enterolactone (EL) ~400-500~11-12Not Reported[1][5]
Unconjugated Secoisolariciresinol (SECO) Detected at 0.25 h-Not Quantifiable[1][5]
Unconjugated Enterodiol (ED) 3.4 ± 3.3 (at 8h)>8Not Reported[1][5]

Note: Data is approximated from graphical representations and text in the cited sources. "Total" refers to the sum of conjugated and unconjugated forms.

Experimental Protocols

Protocol for Preparation of Lignin-Based Nanoparticles

This protocol is a general guideline for preparing lignin (B12514952) nanoparticles using the solvent-exchange method, which can be adapted for other poorly soluble compounds.

Materials:

  • This compound (or other lignan)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • Dialysis tubing (e.g., 1 kDa MWCO)

Procedure:

  • Dissolve the lignan in THF to a concentration of 1 mg/mL.

  • Place the THF-lignan solution in a dialysis bag.

  • Immerse the dialysis bag in a beaker of deionized water.

  • Stir the water gently at room temperature.

  • The THF will gradually be replaced by water, causing the lignan to self-assemble into nanoparticles.

  • Continue dialysis for 24-48 hours, changing the water periodically to ensure complete removal of THF.

  • Characterize the resulting nanoparticle suspension for particle size, zeta potential, and drug loading.

Protocol for Oral Gavage of a Nanosuspension in Rodents

Materials:

  • Lignan nanosuspension

  • Oral gavage needle (size appropriate for the animal)

  • Syringe

Procedure:

  • Ensure the nanosuspension is at room temperature and well-mixed.

  • Accurately draw the required dose into the syringe.

  • Gently restrain the animal.

  • Insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the suspension into the stomach.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow formulation Formulation Development (e.g., Nanosuspension) dosing Oral Administration to Rodents (Oral Gavage) formulation->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis data_interpretation Data Interpretation and Troubleshooting pk_analysis->data_interpretation

Caption: Experimental workflow for in vivo bioavailability studies.

metabolic_pathway SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Gut Microbiota (Deglycosylation) ED Enterodiol (ED) SECO->ED Gut Microbiota absorption Systemic Absorption SECO->absorption EL Enterolactone (EL) ED->EL Gut Microbiota (Oxidation) ED->absorption EL->absorption

Caption: Metabolic pathway of Secoisolariciresinol Diglucoside (SDG).

References

Enhancing the resolution of 1,4-O-Diferuloylsecoisolariciresinol in NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of NMR spectra for 1,4-O-Diferuloylsecoisolariciresinol.

Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of this compound.

Question: Why are the peaks in my ¹H NMR spectrum of this compound broad?

Answer:

Peak broadening in the NMR spectrum of this compound can be attributed to several factors. A primary cause is often poor shimming of the magnetic field.[1] Additionally, if the sample is not homogenous due to poor solubility or if the concentration is too high, it can lead to broader peaks.[1] To address this, ensure your sample is fully dissolved and consider reducing the concentration. Re-shimming the spectrometer before acquisition is also crucial.

Question: The aromatic signals in my spectrum are overlapping, making interpretation difficult. How can I resolve them?

Answer:

Signal overlap, especially in the aromatic region of complex molecules like this compound, is a common challenge.[2] One effective strategy is to use a different deuterated solvent.[1] For instance, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ or acetone-d₆ can alter the chemical shifts of the protons and may resolve the overlapping signals.[1] If changing the solvent is not sufficient, employing two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can help to differentiate the coupled protons and attached carbons, respectively.[3][4]

Question: My signal-to-noise ratio is very low. What can I do to improve it?

Answer:

A low signal-to-noise (S/N) ratio is often due to an insufficient concentration of the analyte.[5] For ¹H NMR of natural products, a concentration of 5-25 mg in approximately 0.7 mL of solvent is generally recommended.[5] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50+ mg is preferable.[5] Increasing the number of scans is another effective method to improve the S/N ratio, as the signal increases with the square root of the number of scans.[5] For instance, quadrupling the number of scans will double the S/N ratio.[5]

Question: I am observing unexpected peaks in my spectrum. What could be the cause?

Answer:

Extraneous peaks in your NMR spectrum can arise from several sources. Common contaminants include residual solvents from purification, such as ethyl acetate (B1210297) or acetone.[1] Water peaks are also frequently observed.[1] Adding a drop of D₂O to your sample can help to identify exchangeable protons (like -OH groups) as their peaks will disappear.[1] If you suspect sample degradation, preparing a fresh sample immediately before analysis is recommended.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of NMR experiments for this compound.

Question: What are the optimal parameters for a standard ¹H NMR experiment for this compound?

Answer:

For a routine ¹H NMR experiment, the following parameters can be used as a starting point:

  • Number of Scans (NS): 8 to 16 scans.

  • Relaxation Delay (D1): 1.0 - 2.0 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[5]

  • Acquisition Time (AQ): 2.0 - 4.0 seconds.

  • Pulse Width (P1): Use a calibrated 30° or 90° pulse value for your probe.[5]

Question: Which deuterated solvents are best suited for this compound?

Answer:

The choice of solvent depends on the solubility of your compound and the desired resolution. Common solvents for lignans (B1203133) and related natural products include chloroform-d (CDCl₃), acetone-d₆, and methanol-d₄.[1] If signal overlap is an issue in CDCl₃, switching to acetone-d₆ or benzene-d₆ can be beneficial.[1]

Question: How can 2D NMR techniques help in the structural elucidation of this compound?

Answer:

2D NMR is a powerful tool for resolving complex structures.[2]

  • COSY helps to identify proton-proton couplings, revealing the connectivity of the spin systems within the molecule.

  • HSQC correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and establishing the overall structure.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.[3]

Question: Are there advanced NMR methods to further enhance resolution?

Answer:

Yes, several advanced techniques can improve spectral resolution. Selective 1D experiments, such as 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY, can be used to selectively excite specific protons and observe their correlations, simplifying complex spectra.[6] For solid-state NMR, techniques like 2D ¹H-¹³C HETCOR (Heteronuclear Correlation) can significantly reduce broadening caused by anisotropic bulk magnetic susceptibility.[7] While this is a solid-state technique, the principle of using heteronuclear correlation to enhance resolution is also applicable in solution-state 2D NMR.

Data Presentation

The following tables provide recommended starting points for sample preparation and solvent selection.

Table 1: Recommended Sample Concentrations for Routine NMR

Experiment TypeRecommended Concentration (mg / 0.7 mL)Key Considerations
¹H NMR5 - 25 mgLower concentrations are possible but may require more scans. High concentrations can increase viscosity and degrade resolution.[5]
¹³C NMR20 - 50+ mg (or saturated solution)Signal intensity is highly dependent on concentration. Use as much sample as solubility permits to reduce experiment time.[5]
2D NMR (COSY, HSQC)10 - 30 mgGood signal-to-noise in 1D spectra is a prerequisite for high-quality 2D data.

Table 2: Common Deuterated Solvents for Lignan Analysis

SolventAbbreviationCommon UsePotential Issues
Chloroform-dCDCl₃General purpose, good for many organic compounds.Residual proton signal at 7.26 ppm can overlap with aromatic signals.
Acetone-d₆(CD₃)₂COGood alternative to CDCl₃, can resolve overlapping signals.[1]Residual proton signal at 2.05 ppm.
Methanol-d₄CD₃ODUseful for more polar compounds.-OH and -NH protons will exchange with deuterium (B1214612). Residual proton signal at 3.31 ppm.
Benzene-d₆C₆D₆Can induce significant changes in chemical shifts, aiding in the resolution of overlapping signals.[1]Residual proton signal at 7.16 ppm.
Dimethyl sulfoxide-d₆DMSO-d₆Good for compounds with poor solubility in other solvents.High viscosity, residual proton signal at 2.50 ppm.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the solvent and tune the probe.

  • Shimming: Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.[1]

  • Parameter Setup:

    • Set the number of scans (NS) to 16.

    • Set the relaxation delay (D1) to 2.0 s.

    • Set the acquisition time (AQ) to 3.0 s.

    • Use a calibrated 90° pulse width.

  • Acquisition: Start the data acquisition.

  • Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D HSQC Acquisition

  • Sample Preparation: Prepare a more concentrated sample, typically 15-30 mg in 0.7 mL of solvent, to ensure adequate signal-to-noise.

  • Spectrometer Setup: Follow the same locking and tuning procedures as for the ¹H NMR.

  • ¹H and ¹³C Pulses: Calibrate the 90° pulse widths for both ¹H and ¹³C channels.

  • Parameter Setup:

    • Load a standard HSQC pulse sequence parameter set.

    • Set the number of scans (NS) per increment, typically 2 to 8.

    • Set the relaxation delay (D1) to 1.5 s.

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.

    • Optimize the number of increments in the F1 dimension based on the desired resolution and available experiment time.

  • Acquisition: Start the 2D experiment.

  • Processing: After acquisition, perform a 2D Fourier transform. Apply appropriate window functions (e.g., sine-bell) in both dimensions. Perform phase and baseline corrections.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Poor NMR Resolution Issue_Broad Issue: Broad Peaks Start->Issue_Broad Issue_Overlap Issue: Overlapping Signals Start->Issue_Overlap Issue_LowSN Issue: Low S/N Start->Issue_LowSN Sol_Shim Action: Re-shim Spectrometer Issue_Broad->Sol_Shim Poor field homogeneity? Sol_Conc Action: Check/Adjust Concentration Issue_Broad->Sol_Conc Sample concentration issue? Sol_Solvent Action: Change Solvent Issue_Overlap->Sol_Solvent Solvent effect possible? Sol_2DNMR Action: Run 2D NMR (COSY, HSQC) Issue_Overlap->Sol_2DNMR Need more dimensionality? Issue_LowSN->Sol_Conc Not enough sample? Sol_Scans Action: Increase Number of Scans Issue_LowSN->Sol_Scans Need more signal averaging? End End: Improved Resolution Sol_Shim->End Sol_Conc->End Sol_Solvent->End Sol_2DNMR->End Sol_Scans->End

Caption: A troubleshooting workflow for common NMR resolution issues.

Experiment_Selection Start Goal: Structural Elucidation Proton_NMR 1. Run ¹H NMR Start->Proton_NMR Carbon_NMR 2. Run ¹³C NMR Proton_NMR->Carbon_NMR Connectivity Need H-H Connectivity? Carbon_NMR->Connectivity Assess 1D data Attachment Need H-C Attachment? Connectivity->Attachment No COSY Run COSY Connectivity->COSY Yes Framework Need Molecular Framework? Attachment->Framework No HSQC Run HSQC Attachment->HSQC Yes Stereochem Need Stereochemistry? Framework->Stereochem No HMBC Run HMBC Framework->HMBC Yes NOESY Run NOESY/ROESY Stereochem->NOESY Yes Final_Structure Final Structure Stereochem->Final_Structure No COSY->Attachment HSQC->Framework HMBC->Stereochem NOESY->Final_Structure

Caption: Logical flow for selecting appropriate NMR experiments.

References

Dealing with co-eluting compounds in chromatographic analysis of plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with co-eluting compounds during the chromatographic analysis of plant extracts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My chromatogram shows broad, overlapping peaks. Where do I start to improve resolution?

A1: Broad and overlapping peaks are a common issue when analyzing complex plant extracts. A systematic approach to troubleshooting is recommended. The resolution of two peaks is influenced by three main factors: efficiency, selectivity, and retention factor.[1] A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[1]

Here is a step-by-step approach to address this issue:

  • Optimize the Mobile Phase Gradient: A well-optimized gradient is crucial for separating complex mixtures.[1]

    • Scouting Gradient: Begin with a broad, fast gradient (e.g., 5% to 95% organic solvent in 15-20 minutes) to determine the approximate elution times of your compounds of interest.[1][2]

    • Shallow Gradient: If peaks are clustered together, decrease the ramp rate of the gradient in that specific region. A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1]

    • Isocratic Steps: Introduce isocratic holds (holding the mobile phase composition constant) at certain points in the gradient to help resolve critical pairs of compounds.[1]

  • Adjust Mobile Phase Composition and pH:

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation and change the elution order of compounds.[1]

    • Modify pH: Adjusting the pH of the mobile phase can influence the ionization state of acidic or basic analytes, thereby changing their retention and improving separation.[1][2] For basic compounds, ensure the mobile phase pH is at least two units away from the pKa of the analyte to improve peak shape.[3] Adding a mobile phase additive like formic acid is a common practice to suppress silanol (B1196071) activity and reduce peak tailing.[4]

  • Evaluate the Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider changing the column to one with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase). This is often the most effective way to change selectivity.[5]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) or solid-core particles provide higher efficiency and can lead to sharper peaks and better resolution.[5][6]

  • Optimize Physical Parameters:

    • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to sharper peaks and altered selectivity.[5][7] However, be mindful of the thermal stability of your analytes.

    • Flow Rate: Lowering the flow rate generally improves resolution but increases analysis time. Finding the optimal flow rate is a balance between resolution and throughput.[6]

Q2: I observe a "shoulder" on one of my main peaks. How can I confirm if this is co-elution and resolve it?

A2: A shoulder on a peak is a strong indication of co-elution, where two or more compounds are eluting very close to each other.[4][8] Here’s how to confirm and address this:

Confirmation of Co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, including shoulders, fronting, or tailing, are often the first sign of co-elution. A pure peak should ideally have a symmetrical, Gaussian shape.[9]

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a DAD or PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of multiple components.[8][10]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak confirms co-elution.[8][9]

Resolution Strategies:

  • Method Optimization: Follow the steps outlined in Q1, focusing on fine-tuning the gradient slope in the region where the co-elution occurs. Even small adjustments to the mobile phase composition or temperature can resolve the shoulder peak.

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where co-elution is persistent, 2D-LC is a powerful technique. In this approach, the sample is separated on one column (first dimension), and then fractions containing the co-eluting peaks are automatically transferred to a second column with a different stationary phase for further separation (second dimension). This significantly increases peak capacity.[7]

  • Data Analysis (Deconvolution): When chromatographic separation is not fully achievable, mathematical deconvolution algorithms can be used. Techniques like Multivariate Curve Resolution (MCR) can computationally separate the signals of co-eluting compounds, provided they have different spectral profiles (e.g., from a DAD or MS detector).[9][11]

Q3: How can I minimize co-elution through sample preparation for complex plant extracts?

A3: Proper sample preparation is a critical and often overlooked step in preventing co-elution. The goal is to remove interfering matrix components before chromatographic analysis.[12]

  • Effective Extraction: Choose a solvent that selectively extracts your compounds of interest while leaving behind undesirable matrix components. Techniques like ultrasound-assisted extraction or microwave-assisted extraction can improve efficiency.[13][14]

  • Filtration: Always filter your extract through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column and cause peak distortion.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and fractionation.[15] By using a sorbent with a specific chemistry, you can selectively retain and elute your target analytes, removing many interfering compounds that might otherwise co-elute.[12][16]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition your analytes of interest from the crude extract into a cleaner solvent, leaving behind interfering substances.[12]

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more different compounds elute from the chromatographic column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[8][17] This presents a challenge for accurate identification and quantification of the individual compounds.[8]

Q2: Can I use mass spectrometry to resolve co-elution without changing my chromatography method?

A2: Yes, to some extent. If the co-eluting compounds have different mass-to-charge ratios (m/z), a mass spectrometer can distinguish between them.[12] By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify your target analyte even if it co-elutes with another compound.[12] However, this does not address the issue of ion suppression, where the presence of a co-eluting compound can affect the ionization efficiency of your target analyte, leading to inaccurate quantification. Therefore, optimizing chromatographic separation is always the preferred approach.

Q3: What is the "general elution problem" and how does it relate to co-elution?

A3: The "general elution problem" refers to the difficulty in separating a complex mixture of compounds with a wide range of polarities in a single chromatographic run using an isocratic mobile phase (constant composition).[18] Early-eluting peaks may be unresolved (co-elute), while late-eluting peaks may be very broad and difficult to detect. Gradient elution, where the mobile phase composition is changed over time, is the standard solution to this problem, as it allows for the effective separation of compounds with diverse polarities and reduces the likelihood of co-elution.[2][18]

Q4: Are there computational tools that can help predict and resolve co-elution?

A4: Yes, there are several computational tools and software packages that can assist in dealing with co-elution. Some chromatography data systems (CDS) have built-in peak deconvolution algorithms.[11][19] Software can also be used for method development, simulating the effect of changing various parameters (e.g., gradient, temperature) on the separation. Additionally, advanced data processing techniques like functional principal component analysis (FPCA) and clustering can be applied to large chromatographic datasets to help separate overlapping peaks.[20][21]

Data Presentation

Table 1: Effect of Chromatographic Parameters on Peak Resolution

ParameterAdjustmentPrimary EffectPotential Trade-off
Mobile Phase
Gradient SlopeDecrease slopeIncreases selectivityLonger analysis time
Organic ModifierChange solvent (e.g., ACN to MeOH)Alters selectivityMay change elution order
pHAdjust to alter analyte ionizationAlters selectivity and retentionCan affect peak shape and column stability
Stationary Phase
Column ChemistryChange bonded phase (e.g., C18 to Phenyl)Alters selectivityRequires method re-validation
Particle SizeDecrease particle sizeIncreases efficiencyHigher backpressure
Column LengthIncrease lengthIncreases efficiencyLonger analysis time, higher backpressure
Physical Conditions
TemperatureIncrease or decreaseAlters selectivity and efficiencyAnalyte stability, solvent viscosity
Flow RateDecrease flow rateIncreases efficiencyLonger analysis time

Experimental Protocols

Protocol 1: Systematic Approach to HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of compounds in a complex plant extract.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Detector: UV-Vis detector set at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm, 280 nm, or 360 nm).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C.[1]

  • Scouting Gradient Run:

    • Perform a fast, broad linear gradient from 5% to 95% Mobile Phase B over 15 minutes.[1]

    • This initial run will provide information on the approximate retention times of the compounds in the extract.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient.

    • If peaks are clustered at the beginning, start with a lower initial percentage of Mobile Phase B.[1]

    • If peaks of interest are co-eluting, decrease the gradient slope in that specific time window. For example, if co-elution occurs between 8 and 10 minutes, you might change the gradient from a single linear slope to a multi-step gradient with a shallower slope in this region.[1]

    • Consider introducing isocratic holds to improve the separation of critical pairs.[1]

  • Selectivity Optimization:

    • If co-elution persists after gradient optimization, change the organic modifier. Replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization steps.[1] The different solvent properties of methanol can alter the selectivity of the separation.

    • Adjust the pH of Mobile Phase A. For example, using 0.1% phosphoric acid instead of formic acid can improve peak shape and change selectivity, especially for ionizable compounds.[1]

  • Fine-Tuning:

    • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize for analysis time and resolution.

    • A lower flow rate can further improve resolution, while a slightly higher temperature can decrease analysis time and may also alter selectivity.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extract Cleanup

This protocol provides a general procedure for using SPE to clean up a plant extract prior to HPLC analysis, which can help reduce co-elution.

  • SPE Cartridge Selection:

    • Choose an SPE cartridge with a sorbent that has a different retention mechanism than your analytical HPLC column. For a reversed-phase HPLC analysis (C18 column), a normal-phase or ion-exchange SPE cartridge might be suitable. However, reversed-phase SPE is also commonly used for fractionation.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with one to two column volumes of a strong organic solvent (e.g., methanol).

    • Equilibrate the cartridge with one to two column volumes of the solvent in which your sample is dissolved.

  • Sample Loading:

    • Dissolve the dried plant extract in a suitable solvent.

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., one or two drops per second).[15]

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering, weakly retained compounds. The choice of wash solvent depends on the sorbent and the analytes of interest.

  • Elution:

    • Elute the target analytes with a small volume of a strong solvent. You can use a stepwise elution with solvents of increasing strength to fractionate the extract, which can further simplify the resulting chromatograms.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a vacuum evaporator.[13]

    • Reconstitute the dried residue in the initial mobile phase of your HPLC method before injection.[1]

Visualizations

experimental_workflow Workflow for Resolving Co-eluting Peaks start Initial Chromatogram Shows Co-elution optimize_gradient Optimize Mobile Phase Gradient (Slope, Isocratic Holds) start->optimize_gradient adjust_mobile_phase Adjust Mobile Phase (Solvent Type, pH) optimize_gradient->adjust_mobile_phase If co-elution persists end Baseline Resolution Achieved optimize_gradient->end If successful change_column Change Stationary Phase (Column Chemistry) adjust_mobile_phase->change_column If co-elution persists adjust_mobile_phase->end If successful optimize_conditions Optimize Physical Conditions (Temperature, Flow Rate) change_column->optimize_conditions If co-elution persists change_column->end If successful advanced_techniques Advanced Techniques (2D-LC, Deconvolution) optimize_conditions->advanced_techniques For highly complex samples optimize_conditions->end If successful advanced_techniques->end

Caption: A logical workflow for troubleshooting co-elution issues.

logical_relationship Factors Influencing Peak Resolution resolution Peak Resolution (Rs) efficiency Efficiency (N) - Column Length - Particle Size - Flow Rate resolution->efficiency selectivity Selectivity (α) - Mobile Phase Composition - Stationary Phase Chemistry - Temperature resolution->selectivity retention Retention Factor (k) - Mobile Phase Strength resolution->retention

Caption: Key factors influencing HPLC peak separation.

References

Strategies to increase the stability of 1,4-O-Diferuloylsecoisolariciresinol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1,4-O-Diferuloylsecoisolariciresinol (DFS) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound (DFS) appears to be degrading in my cell culture medium. What are the primary causes?

A1: The instability of phenolic compounds like DFS in cell culture media is a common issue, primarily driven by oxidative degradation. Several factors can accelerate this process:

  • pH: Neutral to alkaline pH (around 7.4) of standard cell culture media can promote the oxidation of phenolic hydroxyl groups.

  • Temperature: Standard incubation temperatures (37°C) can increase the rate of chemical degradation.

  • Light Exposure: Exposure to light, particularly UV wavelengths, can induce photodegradation.

  • Reactive Oxygen Species (ROS): Components in the media or cellular metabolic byproducts can generate ROS, which readily react with and degrade phenolic compounds.

  • Enzymatic Degradation: Some cell types may secrete enzymes, such as esterases, that can hydrolyze the feruloyl ester linkages in DFS.

Q2: How can I prepare stock solutions of DFS to maximize its stability?

A2: Proper preparation and storage of DFS stock solutions are critical for reproducible experimental results.

  • Solvent Selection: Due to its lipophilic nature, DFS has low solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the vials from light by using amber tubes or wrapping them in aluminum foil.

Q3: Are there any general-purpose stabilizing agents I can add to my cell culture medium?

A3: Yes, several supplements can help mitigate the degradation of phenolic compounds:

  • Antioxidants: Ascorbic acid (Vitamin C) and citric acid are commonly used to scavenge free radicals and reduce the oxidation of sensitive compounds.

  • Activated Charcoal: This can adsorb inhibitory compounds and toxic metabolites from the medium.

  • Polyvinylpyrrolidone (PVP): PVP can bind to phenolic compounds, which may help to stabilize them.

Q4: How can I differentiate between degradation of DFS in the medium and its uptake or metabolism by the cells?

A4: This is a crucial consideration. A decrease in the concentration of DFS in the culture medium over time does not solely indicate degradation. Cellular uptake and metabolism can also contribute to this observation. To distinguish between these processes, you can perform a parallel experiment in a cell-free culture medium under the same incubation conditions. Any decrease in DFS concentration in the cell-free medium can be attributed to chemical degradation, while a greater decrease in the presence of cells would suggest cellular uptake and/or metabolism.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results with DFS. Degradation of DFS in stock solution or cell culture medium.1. Prepare fresh stock solutions of DFS in an appropriate solvent like DMSO. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -80°C and protect from light. 4. Add antioxidants like ascorbic acid (50-100 µM) to the cell culture medium. 5. Minimize the exposure of the medium containing DFS to light.
A visible color change (e.g., browning) is observed in the cell culture medium after adding DFS. Oxidation of DFS.1. This is a strong indicator of oxidative degradation. 2. Implement the stabilization strategies mentioned above (antioxidants, light protection). 3. Consider using a lower, yet effective, concentration of DFS. 4. Perform a stability test of DFS in your specific cell culture medium to determine its half-life.
Loss of DFS biological activity over the course of a long-term experiment (e.g., > 24 hours). Significant degradation of DFS over time.1. Determine the stability of DFS in your cell culture medium over the desired experimental duration. 2. If significant degradation occurs, consider replenishing the medium with freshly prepared DFS at regular intervals.
High background signal or interference in colorimetric or fluorometric assays. Intrinsic properties of DFS or its degradation products.1. Run control experiments with DFS in the absence of cells or other reagents to assess its baseline signal. 2. If DFS or its byproducts interfere with the assay, consider using an alternative method for your endpoint measurement.

Experimental Protocols

Protocol 1: Preparation of this compound (DFS) Stock Solution

Materials:

  • This compound (DFS) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the DFS powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of DFS powder using an analytical balance in a sterile environment.

  • Dissolve the DFS powder in anhydrous DMSO to a final concentration of 10-20 mM.

  • Vortex the solution until the DFS is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Determining the Stability of DFS in Cell Culture Media

Objective: To quantify the degradation of DFS in a specific cell culture medium over time.

Materials:

  • DFS stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase acidification)

Procedure:

  • Prepare a working solution of DFS in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 10 µM).

  • Add the DFS-containing medium to multiple wells of a 24-well plate.

  • Place the plate in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium from one of the wells.

  • Immediately store the collected samples at -80°C until analysis.

  • Analyze the concentration of DFS in each sample using a validated HPLC method. A reverse-phase C18 column is typically suitable for separating phenolic compounds. The mobile phase could be a gradient of acidified water and acetonitrile.

  • Plot the concentration of DFS versus time to determine its stability profile and half-life in your specific cell culture medium.

Data Presentation

Table 1: Factors Influencing DFS Stability and Recommended Mitigation Strategies

FactorEffect on DFS StabilityRecommended Mitigation Strategy
pH Increased degradation at neutral/alkaline pHMaintain a slightly acidic pH if compatible with your cell line.
Temperature Higher temperatures accelerate degradationConduct experiments at the lowest feasible temperature.
Light Induces photodegradationProtect solutions and cultures from light. Use amber tubes and plates.
Oxygen/ROS Promotes oxidative degradationAdd antioxidants (e.g., ascorbic acid, 50-100 µM) to the medium.
Enzymes Potential for enzymatic hydrolysisCharacterize the enzymatic activity of your cell line if degradation is rapid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DFS Stock Solution prep_media Prepare Working Solution in Media prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample hplc HPLC Analysis sample->hplc data Determine Stability Profile & Half-life hplc->data

Caption: Workflow for determining DFS stability in cell culture media.

degradation_pathway cluster_factors Degradation Factors DFS This compound (DFS) Oxidized_DFS Oxidized DFS (Inactive) DFS->Oxidized_DFS Oxidation Hydrolyzed_DFS Secoisolariciresinol + Ferulic Acid (Altered Activity) DFS->Hydrolyzed_DFS Hydrolysis pH High pH pH->Oxidized_DFS Temp High Temperature Temp->Oxidized_DFS Light Light Exposure Light->Oxidized_DFS ROS ROS ROS->Oxidized_DFS Enzymes Esterases Enzymes->Hydrolyzed_DFS

Caption: Potential degradation pathways of DFS in cell culture media.

Reducing variability in biological assays with 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the lignan (B3055560) 1,4-O-Diferuloylsecoisolariciresinol and related natural compounds. The focus is on identifying and mitigating sources of variability to ensure robust and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell-based assay results when using this compound. What are the most common causes?

High variability in cell-based assays is a frequent challenge that can stem from multiple sources. The primary areas to investigate include:

  • Cell Culture Practices: Inconsistencies in cell handling are a major contributor. This includes using cells with high passage numbers, which can lead to phenotypic drift, and variations in cell seeding density.[1] Mycoplasma contamination can also severely impact cell health and experimental outcomes.[1]

  • Operator-Dependent Variation: Differences in technique between researchers, especially in pipetting and reagent mixing, can introduce significant error.[1]

  • Reagent Quality and Handling: The stability and proper storage of all reagents, including the test compound, media, and assay components, are critical. Lot-to-lot inconsistencies in reagents like antibodies or serum can also be a factor.[1][2]

  • Environmental Factors: Fluctuations in incubator temperature, humidity, and CO2 levels can affect cell growth and response.[1] A common issue known as the "edge effect," where wells on the outer edges of a microplate evaporate more quickly, can also skew results.[1]

Q2: How can we minimize inter-assay variability (between different experiments)?

To improve consistency from one experiment to the next, standardization is key.[1]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the experiment, from cell culture and seeding to reagent preparation and data acquisition.[1]

  • Consistent Materials: Use cells from the same frozen stock (low passage number) and reagents from the same lot whenever possible.[1][2]

  • Control Samples: Always include positive and negative controls on every plate to help normalize data and identify plate-specific issues.[1]

  • Systematic Plate Layout: Use a consistent plate map to minimize systematic errors related to well position.

Q3: Our replicate wells within the same experiment show a high coefficient of variation (CV > 15%). What should we check first?

High intra-assay variability often points to technical execution.

  • Pipetting Technique: Inconsistent pipetting is a primary cause.[1] Ensure pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions and consistent tip immersion depth.

  • Cell Seeding: An uneven distribution of cells across the wells is a common problem.[1] Ensure the cell suspension is homogenous by gently mixing it before and during plating.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can lead to a non-uniform reaction. Ensure proper mixing after adding each component, especially after adding the test compound and detection reagents.

Q4: Can the properties of this compound itself contribute to variability?

Yes, the physicochemical properties of natural compounds can present challenges.

  • Solubility: Poor solubility in aqueous assay media can lead to precipitation and inconsistent concentrations. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells.

  • Stability: Natural compounds can be sensitive to light, temperature, and pH. Prepare stock solutions fresh and store them appropriately. Minimize the time the compound is in diluted, aqueous solutions before being added to the cells.

  • Interference: Some compounds can interfere with assay detection methods (e.g., autofluorescence). It is crucial to run controls with the compound in the absence of cells to check for any direct effect on the assay signal.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Potential Cause Troubleshooting Step
Cell Health & Passage Number Use cells within a consistent, narrow passage number range. Regularly test for mycoplasma contamination.[1]
Inaccurate Compound Concentration Verify stock solution concentration. Perform serial dilutions carefully with calibrated pipettes. Ensure complete solubilization.
Variable Incubation Times Standardize the duration of cell seeding, compound treatment, and reagent incubation steps precisely.[1]
Inconsistent Seeding Density Ensure a homogenous cell suspension during plating. Perform cell counts accurately before seeding.[1]

Issue 2: High Background Signal or Assay Interference

Potential Cause Troubleshooting Step
Compound Autofluorescence Run a "compound only" control plate (no cells) to measure any intrinsic fluorescence or absorbance of the test agent at the assay wavelength.
Solvent Effects Run a "vehicle control" with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it does not affect cell viability or the assay signal.
Media Component Interference Phenol (B47542) red in culture media can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free media if this is a known issue.

Quantitative Data Presentation

Effective data analysis is crucial for understanding variability. The Coefficient of Variation (%CV) is a key metric. A common acceptance criterion for the %CV in replicate samples is <15-20%.[3]

Table 1: Example Data from a Cell Viability Assay (MTT)

Treatment Group Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Mean Std Dev %CV
Vehicle Control (0.1% DMSO) 1.25 1.31 1.28 1.28 0.03 2.3%
1 µM Compound 1.10 1.05 1.12 1.09 0.04 3.4%
10 µM Compound 0.75 0.68 0.71 0.71 0.04 4.9%

| 50 µM Compound | 0.40 | 0.51 | 0.45 | 0.45 | 0.06 | 12.2% |

Table 2: Example Data from a Gene Expression Assay (qPCR)

Target Gene Treatment Group Fold Change (Rep 1) Fold Change (Rep 2) Fold Change (Rep 3) Mean Fold Change Std Dev %CV
BCL2 Vehicle Control 1.00 1.00 1.00 1.00 0.00 0.0%
BCL2 10 µM Compound 0.65 0.59 0.71 0.65 0.06 9.3%
pS2 Vehicle Control 1.00 1.00 1.00 1.00 0.00 0.0%

| pS2 | 10 µM Compound | 0.45 | 0.55 | 0.49 | 0.50 | 0.05 | 10.2% |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis (MAPK Pathway)

  • Cell Lysis: Seed cells in a 6-well plate and treat with the compound as described above. After treatment, wash cells twice with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway Modulation cluster_cytoplasm Cytoplasm / Nucleus cluster_outcome Cellular Outcome GFR Growth Factor Receptor (e.g., EGFR, IGF-1R) MAPK Ras/Raf/MEK/ERK (MAPK) Pathway GFR->MAPK PI3K PI3K/Akt Pathway GFR->PI3K ER Estrogen Receptor (ERα/ERβ) Proliferation Cell Proliferation ER->Proliferation MAPK->Proliferation Apoptosis Reduced Apoptosis PI3K->Apoptosis Compound This compound Compound->GFR Compound->ER

Caption: Hypothetical inhibition of growth factor and estrogen receptor pathways by a lignan compound.

G Workflow for Managing Assay Variability cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Troubleshooting SOP Develop SOP ReagentQC Reagent QC (Lot #, Storage) SOP->ReagentQC CellBank Standardize Cell Bank (Low Passage) ReagentQC->CellBank Seeding Homogenous Cell Seeding CellBank->Seeding Treatment Precise Compound Dilution & Treatment Seeding->Treatment Measurement Assay Measurement (Consistent Timing) Treatment->Measurement CV Calculate Mean, SD, and %CV Measurement->CV Decision %CV > 15%? CV->Decision Troubleshoot Troubleshoot Source (Pipetting, Cells, Reagents) Decision->Troubleshoot Yes Report Accept Data & Final Report Decision->Report No Troubleshoot->Seeding Re-run Assay

Caption: A systematic workflow for executing assays and troubleshooting sources of variability.

References

Technical Support Center: Lignan Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lignan (B3055560) extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for optimizing lignan extraction?

A1: The extraction process is a crucial step for the optimal recovery of lignans (B1203133). Key parameters that significantly influence the extraction yield include the choice of extraction solvent(s), the extraction method, time, temperature, the solvent-to-sample ratio, and the number of repeated extractions of a sample.[1]

Q2: Which extraction solvent is most effective for lignans?

A2: The choice of solvent is critical and depends on the polarity of the target lignans.[2] Lignans are generally lipophilic polyphenols, while their glycosides are more hydrophilic.[1] For a broad range of lignans, including aglycones and glycosides, aqueous solutions of ethanol (B145695) or methanol (B129727) (typically 70-80%) are highly effective.[1][2][3] Adding 5-10% water to organic solvents can enhance penetration into the plant matrix and improve the extraction of polar lignans.[4][5] For less polar lignans, solvents like ethyl acetate (B1210297), dichloromethane, or n-hexane can be used, often in subsequent partitioning steps.[1]

Q3: What are the most common and efficient methods for lignan extraction?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction, offering higher yields in shorter times with reduced solvent consumption.[2] However, heated reflux techniques, including Soxhlet, remain common.[1] The choice of method can depend on the available equipment and the scale of the extraction.[2]

Q4: How can I improve the purity of my lignan extract?

A4: Co-extraction of undesirable compounds is a common issue. To improve purity, consider the following strategies:

  • Defatting: For matrices with high lipid content, such as flaxseed or sesame seeds, a pre-extraction step with a non-polar solvent like n-hexane is recommended to remove fats and waxes.[2][6][7]

  • Solvent Optimization: Fine-tuning the solvent polarity can improve selectivity. Experimenting with a gradient of solvent concentrations can help maximize the extraction of target lignans while minimizing impurities.[2]

  • Purification: After extraction, techniques like liquid-liquid extraction or silica (B1680970) gel column chromatography can be used for further purification.[8]

Q5: My lignan yield is consistently low. What are the potential causes and solutions?

A5: Low lignan yield can stem from several factors:

  • Improper Sample Preparation: Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for extraction.[2]

  • Suboptimal Extraction Parameters: Re-evaluate your solvent choice, solvent-to-solid ratio, extraction time, and temperature. An insufficient solvent volume may not effectively dissolve all target compounds.[2]

  • Inefficient Extraction Method: Consider switching from conventional methods like maceration to more efficient techniques like UAE or MAE.[2]

  • Lignan Degradation: Lignans can be susceptible to degradation from excessive heat, light exposure, or oxidation.[2][4][5] Store samples and extracts protected from light and consider using an inert atmosphere if oxidation is suspected.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Lignan Yield Incomplete extractionIncrease extraction time or temperature (while monitoring for degradation). Increase the solvent-to-sample ratio.[2] Consider switching to a more efficient extraction method like UAE or MAE.[2]
Inappropriate solventTest a range of solvent polarities. For general lignan extraction, 70-80% aqueous ethanol or methanol is often effective.[1][2]
Lignan degradationAvoid excessive heat and prolonged exposure to light.[2][4][5] Store samples in amber vials or in the dark.[2] For thermolabile lignans, use non-thermal extraction methods.
Inadequate sample preparationEnsure plant material is properly dried and finely ground to a consistent particle size.[2]
Low Purity of Extract Co-extraction of lipidsPerform a pre-extraction defatting step with a non-polar solvent like n-hexane.[2][6]
Co-extraction of other polar compoundsOptimize solvent selectivity by testing different solvent compositions.[2] Employ post-extraction purification techniques like column chromatography.[8]
Complex lignan structuresSome lignans exist in complex forms, such as secoisolariciresinol (B192356) diglucoside (SDG) in flaxseed, which is esterified with other compounds.[1] Mild alkaline hydrolysis can be used to cleave these ester bonds and release the lignan.[7][9]
Inconsistent Results Matrix effects in analysisMatrix effects can cause ion suppression or enhancement in LC-MS analysis.[10] Implement strategies to mitigate these effects, such as improved sample cleanup, chromatographic optimization, or the use of a stable isotope-labeled internal standard.[10]
Sample heterogeneityEnsure the plant material is homogenized to obtain a representative sample for each extraction.
Analyte degradation during storageStore extracts at low temperatures and protected from light to prevent degradation over time.[2]

Experimental Protocols

General Protocol for Lignan Extraction

This protocol provides a general guideline and may require optimization based on the specific plant matrix and target lignans.

  • Sample Preparation:

    • Dry the plant material to a constant weight, for instance at 40-50°C in an oven, to prevent enzymatic degradation.[2]

    • Grind the dried material into a fine powder to increase the surface area for extraction.[2]

    • For matrices with high lipid content (e.g., flaxseed), perform a defatting step by extracting the powder with n-hexane.[2][3]

  • Extraction:

    • Choose an appropriate solvent. A 70-80% aqueous ethanol or methanol solution is a good starting point for a broad range of lignans.[2][3]

    • Use a solid-to-liquid ratio between 1:10 and 1:20 (g/mL).[3]

    • Select an extraction method:

      • Maceration: Macerate the plant powder with the solvent at room temperature for 24 hours.[3]

      • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes.[2][3]

  • Purification and Analysis:

    • Separate the solid material from the extract by filtration or centrifugation.

    • For further purification, liquid-liquid extraction with a solvent like ethyl acetate can be performed to recover lignan aglycones.[3]

    • The purified extract can then be analyzed using techniques like HPLC or LC-MS/MS for quantification.[3]

Data Presentation

Table 1: Comparison of Lignan Extraction Methods

Extraction Method Advantages Disadvantages Typical Conditions
Maceration Simple, requires minimal equipmentTime-consuming, potentially lower yieldRoom temperature, 24 hours[3]
Soxhlet Extraction Efficient for exhaustive extractionCan degrade thermolabile compounds, requires larger solvent volumesBoiling point of the solvent, several hours[1]
Ultrasound-Assisted Extraction (UAE) Faster, higher yield, less solvent consumption, eco-friendly[2][11]May require specialized equipment30-60 minutes, controlled temperature[2][4][5]
Microwave-Assisted Extraction (MAE) Very fast, high yield, reduced solvent use[2]Requires a specialized microwave systemShort extraction times (minutes)

Table 2: Solvents for Lignan Extraction

Solvent Polarity Target Lignans Notes
n-Hexane Non-polarUsed for defatting, not primary lignan extraction[1][2]Removes interfering lipids.
Ethyl Acetate MediumAglycones[1]Often used in liquid-liquid partitioning.
Ethanol/Methanol (70-80% aqueous) PolarBroad range of lignans and their glycosides[1][2]Generally the most effective starting point. Methanol has a lower boiling point, facilitating evaporation.[1]
Water HighVery polar lignan glycosides[1]Limited use for less polar aglycones.

Visualizations

Lignan_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis Start Plant Material Drying Drying (40-50°C) Start->Drying Grinding Grinding Drying->Grinding Defatting Defatting (with n-Hexane) Grinding->Defatting If lipid-rich Solvent Add Solvent (e.g., 70% Ethanol) Grinding->Solvent If not lipid-rich Defatting->Solvent Method Extraction Method (UAE/Maceration) Solvent->Method Separation Solid-Liquid Separation (Filtration/Centrifugation) Method->Separation Purification Purification (e.g., Column Chromatography) Separation->Purification Crude Extract Analysis Analysis (HPLC, LC-MS/MS) Separation->Analysis Direct Analysis Purification->Analysis Purified Extract End Quantified Lignans Analysis->End

Caption: General workflow for lignan extraction from plant matrices.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_purity Low Purity Solutions cluster_inconsistent Inconsistent Results Solutions Problem Problem Encountered LowYield Low Lignan Yield Problem->LowYield LowPurity Low Purity Problem->LowPurity Inconsistent Inconsistent Results Problem->Inconsistent Yield_Sol1 Optimize Extraction Parameters (Time, Temp, Ratio) LowYield->Yield_Sol1 Yield_Sol2 Change Extraction Method (e.g., to UAE) LowYield->Yield_Sol2 Yield_Sol3 Check for Degradation (Heat, Light) LowYield->Yield_Sol3 Yield_Sol4 Improve Sample Prep (Drying, Grinding) LowYield->Yield_Sol4 Purity_Sol1 Perform Defatting Step LowPurity->Purity_Sol1 Purity_Sol2 Optimize Solvent Selectivity LowPurity->Purity_Sol2 Purity_Sol3 Use Post-Extraction Purification LowPurity->Purity_Sol3 Purity_Sol4 Consider Hydrolysis for Complex Lignans LowPurity->Purity_Sol4 Inconsistent_Sol1 Address Matrix Effects (e.g., Internal Standard) Inconsistent->Inconsistent_Sol1 Inconsistent_Sol2 Ensure Sample Homogeneity Inconsistent->Inconsistent_Sol2 Inconsistent_Sol3 Verify Storage Stability Inconsistent->Inconsistent_Sol3

Caption: Decision tree for troubleshooting common lignan extraction issues.

References

Cross-reactivity issues with 1,4-O-Diferuloylsecoisolariciresinol in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays involving 1,4-O-Diferuloylsecoisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

A1: this compound is a lignan (B3055560), a class of polyphenolic compounds found in plants. Lignans (B1203133) are known for their structural diversity. Immunoassays rely on the specific binding of an antibody to a target molecule. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, in this case, this compound. This is a significant concern because numerous other lignans with similar core structures, such as secoisolariciresinol (B192356), matairesinol, and their derivatives, may be present in biological samples.[1][2][3] This can lead to inaccurate quantification and false-positive results.[4][5]

Q2: Which compounds are likely to cross-react with antibodies against this compound?

A2: Compounds with a high degree of structural similarity to this compound are potential cross-reactants. The core structure of secoisolariciresinol is the primary concern. Variations in the feruloyl groups or other substitutions on the core lignan structure can influence the degree of cross-reactivity.

Potential Cross-Reactants:

  • Secoisolariciresinol: The parent compound lacking the two feruloyl groups.

  • Secoisolariciresinol diglucoside (SDG): A common precursor in plants.[2]

  • Anhydrosecoisolariciresinol: A degradation product of secoisolariciresinol.[6]

  • Matairesinol, Lariciresinol, and Pinoresinol: Other common lignans that share structural motifs.[3]

  • Metabolites: Enterodiol and enterolactone, which are metabolites of lignans formed by gut microflora, may also cross-react depending on the antibody's epitope specificity.[7]

Q3: How can I assess the specificity of my antibody for this compound?

A3: Antibody specificity is crucial for reliable immunoassay results.[8] You can assess it through several methods:

  • Cross-Reactivity Testing: Perform a competitive immunoassay by testing the antibody's binding to a panel of structurally related lignans.

  • Western Blot Analysis: If the antibody is intended to recognize a protein-lignan conjugate, a Western blot can help determine if it binds to non-target proteins.[4]

  • Orthogonal Methods: Compare your immunoassay results with data from a different analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which provide high specificity.[8]

Troubleshooting Guide

Issue 1: High background noise in the immunoassay.

High background can mask the true signal and reduce the sensitivity of your assay.

Potential Cause Troubleshooting Step Rationale
Insufficient Blocking Optimize the blocking buffer. Test different blocking agents (e.g., 1-5% BSA or non-fat dry milk) and incubation times (1-2 hours at room temperature or overnight at 4°C).[9]Blocking agents saturate non-specific binding sites on the microplate, preventing the primary or secondary antibodies from binding randomly.[9]
Excessive Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.High antibody concentrations can lead to non-specific binding and increased background.[9]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5) and ensure complete removal of wash buffer between each step. Consider adding a detergent like Tween-20 (0.05%) to your wash buffer.[9]Thorough washing removes unbound and weakly bound antibodies, reducing background noise.
Contaminated Reagents Prepare fresh buffers and solutions. Ensure all reagents are within their expiration dates.[8]Contaminants or degraded reagents can interfere with the assay chemistry.

Issue 2: Low signal or poor sensitivity.

A weak signal can make it difficult to detect low concentrations of this compound.

Potential Cause Troubleshooting Step Rationale
Low Antibody Affinity Consider using a different primary antibody with higher affinity for the target. Monoclonal antibodies generally offer higher specificity, while polyclonal antibodies can provide higher sensitivity.[4]The strength of the antibody-antigen interaction directly impacts signal intensity.[8]
Suboptimal Incubation Times Optimize incubation times for the primary antibody, secondary antibody, and substrate.Insufficient incubation may not allow the binding reactions to reach equilibrium, resulting in a weaker signal.
Inactive Enzyme or Substrate Use fresh enzyme conjugates and substrate solutions. Protect substrate solutions from light.[8]The enzyme-substrate reaction is critical for signal generation.
Improper Sample Preparation Ensure that the sample preparation method effectively extracts this compound and that the pH and buffer composition are compatible with the assay. Lignans can be extracted using polar organic solvents, and sometimes hydrolysis is needed to release them from larger complexes.[6][10][11]The analyte must be accessible to the antibody for binding to occur.

Issue 3: Suspected cross-reactivity leading to inaccurate results.

Cross-reactivity can cause an overestimation of the this compound concentration.[12]

Potential Cause Troubleshooting Step Rationale
Antibody Recognizes Structurally Similar Lignans Perform a cross-reactivity assessment using a competitive ELISA format. (See Experimental Protocol below).This will quantify the percentage of cross-reactivity with other lignans.
Matrix Effects Analyze samples at different dilutions to see if the measured concentration changes in a non-linear fashion. If matrix effects are present, consider sample purification or using a different sample diluent.[13]Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.[13]
Choice of Antibody If cross-reactivity is confirmed to be high, switch to a more specific monoclonal antibody if a polyclonal antibody is being used.[4]Monoclonal antibodies recognize a single epitope, which can significantly reduce cross-reactivity.[4]

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of your antibody with potentially interfering lignans.

Materials:

  • High-binding 96-well microplate

  • This compound (standard)

  • Potential cross-reacting lignans (e.g., secoisolariciresinol, matairesinol)

  • Primary antibody against this compound

  • Enzyme-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1-3% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the microplate with a conjugate of this compound and a carrier protein (e.g., BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[9]

  • Competition:

    • Prepare serial dilutions of the this compound standard in assay buffer.

    • Prepare serial dilutions of each potential cross-reacting lignan in assay buffer.

    • In separate tubes, mix a fixed, limiting concentration of the primary antibody with each dilution of the standard or cross-reactant. Incubate for 1-2 hours at room temperature.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[14]

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[14]

Data Analysis:

  • Plot a standard curve for this compound (absorbance vs. log concentration).

  • Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).

  • For each cross-reacting lignan, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Quantitative Data Summary (Hypothetical Example):

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10100%
Secoisolariciresinol10010%
Matairesinol5002%
Anhydrosecoisolariciresinol2005%

Visualizations

Cross_Reactivity_Concept cluster_antibody Antibody cluster_analytes Analytes Ab Anti-1,4-O-Diferuloyl- secoisolariciresinol Ab Target 1,4-O-Diferuloyl- secoisolariciresinol Ab->Target Specific Binding (High Affinity) CrossReactant1 Secoisolariciresinol Ab->CrossReactant1 Cross-Reactivity (Lower Affinity) CrossReactant2 Matairesinol Ab->CrossReactant2 Minimal/No Binding (Low Affinity)

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Troubleshooting_Workflow Start Inaccurate Immunoassay Results Check_BG High Background? Start->Check_BG Check_Signal Low Signal? Check_BG->Check_Signal No Optimize_Blocking Optimize Blocking & Washing Check_BG->Optimize_Blocking Yes Check_CR Suspect Cross-Reactivity? Check_Signal->Check_CR No Check_Reagents Check Reagent Activity (Enzyme, Substrate) Check_Signal->Check_Reagents Yes Run_CR_Assay Perform Cross-Reactivity ELISA Check_CR->Run_CR_Assay Yes End Accurate Results Check_CR->End No Titrate_Ab Titrate Antibodies Optimize_Blocking->Titrate_Ab Titrate_Ab->Check_Signal Optimize_Incubation Optimize Incubation Times Check_Reagents->Optimize_Incubation New_Ab Consider Higher Affinity Ab Optimize_Incubation->New_Ab New_Ab->Check_CR Dilution_Series Run Sample Dilution Series (Check Matrix Effects) Run_CR_Assay->Dilution_Series Use_Specific_Ab Switch to More Specific Antibody Dilution_Series->Use_Specific_Ab Use_Specific_Ab->End

Caption: Troubleshooting workflow for immunoassay issues.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 1,4-O-Diferuloylsecoisolariciresinol Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,4-O-Diferuloylsecoisolariciresinol, a complex lignan (B3055560) derivative. The validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document also presents a comparative analysis of this proposed HPLC method with other validated methods for similar lignans (B1203133) and alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Proposed HPLC Method for this compound

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The selection of chromatographic conditions is based on methods developed for similar phenolic compounds, including ferulic acid and other lignans.[3][4][5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might start at 20% B, increasing to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 320 nm, the maximum absorption wavelength for feruloylated compounds.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

Experimental Protocols for Method Validation

The following protocols are designed to validate the proposed HPLC method according to ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent), a placebo sample (matrix without the analyte), and a sample spiked with this compound.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Inject the stressed samples into the HPLC system.

    • Assess the chromatograms for any co-eluting peaks at the retention time of the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Prepare at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations in total (three concentrations, three replicates each).

    • Analyze the samples and calculate the percentage recovery for each level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[2]

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • Calculate the %RSD for the combined data from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the calibration curve):

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

      • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • Inject solutions at the calculated LOD and LOQ concentrations to confirm that the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Data Presentation: Comparative Validation Parameters

The following tables summarize the expected performance of the proposed HPLC method for this compound and compare it with published data for other lignans and analytical techniques.

Table 1: HPLC Method Validation Data for Lignan Quantification

ParameterProposed Method for this compound (Hypothetical)Method for Secoisolariciresinol, Matairesinol, etc.[6]Method for Dibenzylbutyrolactone Lignans[7]
Linearity Range 1 - 100 µg/mLup to 20 mg/LVaries (e.g., 0.03 - 0.5 µg)
Correlation Coefficient (r²) > 0.999> 0.999> 0.9997
Accuracy (% Recovery) 98.0 - 102.0 %91 - 109 %96.68 - 103.63 %
Precision (%RSD) < 2.0 %< 13 %< 2.94 %
LOD ~0.1 µg/mL0.08 - 0.29 mg/L1.24 - 9.00 ng
LOQ ~0.3 µg/mL0.27 - 0.95 mg/L3.71 - 31.71 ng

Table 2: Comparison of Analytical Techniques for Lignan Analysis

ParameterHPLC-UVGC-MS[8]HPTLC-Densitometry[9]LC-MS/MS[10][11]
Derivatization Not requiredRequired (Silylation)Not requiredNot required
Selectivity GoodVery HighModerate to GoodVery High
Sensitivity ModerateHighModerateVery High
Linearity (r²) Typically > 0.999Typically > 0.99Typically > 0.998Typically > 0.999
Accuracy (% Recovery) 95 - 105 %90 - 110 %98.7 - 101.2 %95 - 105 %
Precision (%RSD) < 5 %< 15 %< 2 %< 15 %
LOD ng/mL to µg/mL rangepg/mL to ng/mL rangeng/band rangepg/mL to ng/mL range
LOQ ng/mL to µg/mL rangepg/mL to ng/mL rangeng/band rangepg/mL to ng/mL range
Throughput ModerateLowHighHigh
Cost ModerateHighLowHigh

Mandatory Visualizations

HPLC_Validation_Workflow cluster_ICH ICH Q2(R1) Guideline Start Method Development Validation_Protocol Validation Protocol Definition Start->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (% Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Testing Specificity->System_Suitability Linearity->System_Suitability Accuracy->System_Suitability Precision->System_Suitability LOD_LOQ->System_Suitability Robustness->System_Suitability Documentation Validation Report System_Suitability->Documentation

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Analytical_Technique_Comparison HPLC HPLC-UV Pros: Robust Widely available Good quantification Cons: Moderate sensitivity Requires chromophores GCMS GC-MS Pros: High sensitivity Excellent for volatile compounds Cons: Requires derivatization Not suitable for thermolabile compounds HPTLC HPTLC Pros: High throughput Low cost Minimal sample prep Cons: Lower resolution Lower sensitivity LCMS LC-MS/MS Pros: Very high sensitivity & selectivity Structural info Cons: High cost Complex instrumentation Analyte Lignan Analysis Analyte->HPLC Analyte->GCMS Analyte->HPTLC Analyte->LCMS

Caption: Comparison of analytical techniques for lignan analysis.

References

A Comparative Guide to the Antioxidant Activity of Lignans: Evaluating Secoisolariciresinol Derivatives and Other Key Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of lignans (B1203133) is frequently assessed by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following table summarizes available data from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Lignan (B3055560)AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
Secoisolariciresinol (B192356) (SECO)DPPH-~30[1]
ABTS12.25-[2]
Secoisolariciresinol Diglucoside (SDG)DPPH16-[3]
ABTS13.55-[2]
SyringaresinolDPPH1.73~4.13[4]
ABTS2.10~5.02[4]
PinoresinolDPPH--[5]
ABTS--[5]
MatairesinolDPPH--[6]
ABTS--[1]
LariciresinolDPPH--[7]
ABTS--[8]
Enterodiol (B191174) (ED)DPPHInactiveInactive[9]
ABTS13.38-[2]
Enterolactone (B190478) (EL)DPPHInactiveInactive[9]
ABTS--[9]

Note: Some values were reported in different units or as relative potencies and have been standardized where possible. The absence of a value indicates that data was not found in the specified format in the reviewed literature.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are generalized methodologies for the commonly cited DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The lignan samples and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample (or control) is mixed with a volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100. The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.[5]

  • Preparation of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.[1]

  • Sample Preparation: The lignan samples and a positive control are prepared in various concentrations.

  • Reaction: A small aliquot of the sample is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) in the dark.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualization of Mechanisms and Workflows

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_lignan Prepare Lignan Solutions (Varying Concentrations) mix Mix Lignan/Control with Radical Solution prep_lignan->mix prep_radical Prepare Radical Solution (DPPH or ABTS•+) prep_radical->mix prep_control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) prep_control->mix incubate Incubate in Dark (Specified Time) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 Value calculate->determine

Caption: A typical experimental workflow for antioxidant activity assays.

General Mechanism of Radical Scavenging

G LignanOH Lignan-OH (Phenolic Antioxidant) Radical R• (Free Radical) LignanO Lignan-O• (Stable Lignan Radical) LignanOH->LignanO Donates H• RH RH (Neutralized Molecule) Radical->RH Accepts H•

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Nrf2 Signaling Pathway Activation

Many lignans exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant systems. The Nrf2 pathway is a key regulator of cellular antioxidant responses.[6]

G cluster_cytoplasm Cytoplasm Lignan Lignan (e.g., Syringaresinol) Keap1 Keap1 Lignan->Keap1 Induces Conformational Change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Cul3 Cul3 Cul3->Keap1 ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Caption: Lignan-mediated activation of the Nrf2 antioxidant pathway.

MAPK and NF-κB Signaling Pathway Modulation

Lignans can also exhibit anti-inflammatory effects, which are often linked to their antioxidant properties, by modulating pathways like MAPK and NF-κB.[1]

G cluster_cytoplasm Cytoplasm Lignan Lignan (e.g., Matairesinol) MAPK MAPK Pathway (p38, JNK, ERK) Lignan->MAPK Inhibits IKK IKK Complex Lignan->IKK Inhibits Stress Oxidative Stress / Inflammatory Stimuli Stress->MAPK Stress->IKK NFkappaB NF-κB MAPK->NFkappaB Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression

Caption: Inhibition of MAPK and NF-κB pathways by lignans.

Conclusion

The available data indicates that lignans as a class are potent antioxidants. Syringaresinol, in particular, demonstrates very high activity in radical scavenging assays.[4] Secoisolariciresinol and its diglucoside also show significant antioxidant potential.[9] Their metabolites, enterodiol and enterolactone, exhibit varied activity depending on the assay system.[5][9] While quantitative data for 1,4-O-Diferuloyl-secoisolariciresinol remains to be elucidated, its structural components suggest it could be a highly effective antioxidant. The antioxidant and anti-inflammatory activities of lignans are exerted through direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and NF-κB.[6] Further direct comparative studies under standardized conditions are necessary to definitively rank the antioxidant potency of these compounds and to investigate the activity of novel derivatives.

References

Plant-Derived Lignans: A Comparative Analysis of their Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has increasingly turned towards natural sources, with plant-derived compounds offering a rich reservoir of potential therapeutic leads. Among these, lignans (B1203133), a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of five prominent plant-derived lignans: arctigenin, honokiol (B1673403), magnolol (B1675913), pinoresinol (B1678388), and sesamin (B1680957). The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of these promising natural compounds.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of the selected lignans. It is important to note that the experimental conditions, such as cell lines, stimuli, and concentrations, may vary between studies, which should be taken into consideration when making direct comparisons.

Lignan (B3055560)Plant Source(s)Experimental ModelStimulusBiomarker InhibitedQuantitative Data
Arctigenin Arctium lappa (Burdock)LPS-stimulated peritoneal macrophagesLPSIL-1β, IL-6, TNF-αDose-dependent inhibition[1]
LPS-stimulated RAW264.7 cellsLPSiNOS expressionIC50 < 0.01 µM[2]
LPS-stimulated peritoneal macrophagesLPSNF-κB activationInhibition of p65 nuclear translocation[1]
Honokiol Magnolia speciesLPS-activated macrophagesLPSNitric Oxide (NO)IC50 = 6.4 µM[3]
P. acnes-induced THP-1 cellsP. acnesTNF-α39.0% inhibition at 10 µM[4]
P. acnes-induced THP-1 cellsP. acnesIL-851.4% inhibition at 10 µM[4]
TNF-α-stimulated cancer cell linesTNF-αNF-κB activationIC50 ranged from 12 to 20 μM[5]
Magnolol Magnolia speciesLPS-activated macrophagesLPSNitric Oxide (NO)IC50 = 16.8 µM[3]
LPS-stimulated RAW264.7 cellsLPSTNF-α, IL-6, IL-1βDose-dependent inhibition[6][7]
P. acnes-induced THP-1 cellsP. acnesTNF-α20.3% inhibition at 10 µM[4]
P. acnes-induced THP-1 cellsP. acnesIL-842.7% inhibition at 10 µM[4]
Pinoresinol Gnetum montanum, Forsythia speciesIL-1β-stimulated Caco-2 cells (confluent)IL-1βIL-665% reduction[8]
IL-1β-stimulated Caco-2 cells (differentiated)IL-1βIL-630% reduction[8]
IL-1β-stimulated Caco-2 cells (confluent)IL-1βCOX-2-derived PGE262% reduction[8]
IL-6-induced THP-1 cellsIL-6NF-κB and STAT3 activationSignificant abrogation[9]
Sesamin Sesamum indicum (Sesame)LPS-stimulated BV-2 microgliaLPSIL-6 and TNF-αSignificant inhibition[10]
oxLDL-induced HUVECsoxLDLNF-κB activationNearly 100% inhibition at 100 µM[11]
Macrophage-cocultured breast cancer cellsMacrophagesIL-6, IL-8, TNF-αEffective inhibition[12]

Key Signaling Pathways in Lignan-Mediated Anti-Inflammation

The anti-inflammatory effects of these lignans are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, and IL-1β. Many lignans, including arctigenin, honokiol, magnolol, pinoresinol, and sesamin, have been shown to inhibit NF-κB activation at various points in this pathway.[1][4][5][9][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->IKK Inflammatory Stimuli IkB_NFkB->NFkB Release IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Lignans Lignans Lignans->IKK Inhibition DNA DNA (κB site) NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Lignan inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Lignans like magnolol and sesamin have been reported to suppress the phosphorylation of key MAPK proteins, thereby attenuating the inflammatory response.[6][10]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Genes Pro-inflammatory Gene Expression TF->Genes Lignans Lignans Lignans->MAPKK Inhibition

Figure 2: Lignan modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used to assess the anti-inflammatory properties of plant-derived lignans.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a common method to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture and Treatment: Macrophage cell lines, such as RAW 264.7, are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test lignan for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell cultures.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

  • Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

ELISA is a highly sensitive technique used to quantify the concentration of specific proteins, such as cytokines, in biological samples.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants, collected after lignan treatment and inflammatory stimulation, are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Measurement and Quantification: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration is determined from a standard curve.

Western Blot for NF-κB Nuclear Translocation

Western blotting is used to detect the presence and relative abundance of specific proteins in a sample. To assess NF-κB activation, the translocation of the p65 subunit from the cytoplasm to the nucleus is often measured.

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation: Following treatment and stimulation, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a fractionation kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the NF-κB p65 subunit. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to p65 in the nuclear and cytoplasmic fractions is quantified to determine the extent of nuclear translocation. Loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) are used to ensure equal protein loading.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of plant-derived lignans.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., RAW 264.7, THP-1) Lignan_Treatment Lignan Treatment (Dose-Response) Cell_Culture->Lignan_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Lignan_Treatment->Inflammatory_Stimulation Data_Collection Data Collection Inflammatory_Stimulation->Data_Collection Griess Griess Assay (NO) Data_Collection->Griess ELISA ELISA (Cytokines) Data_Collection->ELISA Western Western Blot (Signaling Proteins) Data_Collection->Western qPCR RT-qPCR (Gene Expression) Data_Collection->qPCR Quantification Quantification of Inflammatory Markers Griess->Quantification ELISA->Quantification Mechanism Elucidation of Mechanism of Action Western->Mechanism qPCR->Mechanism Comparison Comparative Analysis Quantification->Comparison Mechanism->Comparison

Figure 3: General workflow for assessing lignan anti-inflammatory activity.

Conclusion

The plant-derived lignans arctigenin, honokiol, magnolol, pinoresinol, and sesamin demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and MAPK. The quantitative data, while varied in experimental context, consistently points to their potential as valuable candidates for the development of novel anti-inflammatory therapeutics. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers to further investigate and compare the efficacy of these and other natural compounds. Further standardized studies are warranted to enable more direct comparisons and to fully elucidate the therapeutic potential of these promising lignans.

References

A Comparative Analysis of the Anticancer Activities of 1,4-O-Diferuloylsecoisolariciresinol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of natural compounds with therapeutic potential, the lignan (B3055560) 1,4-O-Diferuloylsecoisolariciresinol and the stilbenoid resveratrol (B1683913) have emerged as significant candidates in oncology research. This guide provides a detailed, objective comparison of their anticancer activities, drawing upon available preclinical data. Due to the limited direct research on this compound, this comparison primarily utilizes data from its well-studied precursor, secoisolariciresinol (B192356) diglucoside (SDG), and its active metabolites, enterodiol (B191174) and enterolactone. This analysis focuses on cytotoxic effects, modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest to inform further research and drug development.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following tables summarize the IC50 values for secoisolariciresinol diglucoside (SDG) and resveratrol across various cancer cell lines. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, including cell lines, treatment duration, and assay methods.

Table 1: IC50 Values of Secoisolariciresinol Diglucoside (SDG) in Cancer Cell Lines

Cancer Cell LineCompoundIC50 (µM)Treatment Duration (h)Reference
SW480 (Colon Carcinoma)SDG40-20024, 48, 72[1]
A-375 (Melanoma)SLC*93.7 µg/mLNot Specified[2]

*SLC: SDG Lignan Concentrate

Table 2: IC50 Values of Resveratrol in Cancer Cell Lines

Cancer Cell LineIC50 (µM)Treatment Duration (h)Reference
MCF-7 (Breast Cancer)35.1 - 15024, 48[3][4][5]
HeLa (Cervical Cancer)35.1 - 25048[3][6]
HepG2 (Hepatocellular Carcinoma)35.1 - 83.8Not Specified[3]
SW480 (Colon Carcinoma)~70-150Not Specified[4]
A431 (Epidermoid Carcinoma)~1-5024[7]
4T1 (Breast Cancer)93Not Specified[8]
OVCAR-3 (Ovarian Cancer)~30-10048[9]

Mechanisms of Anticancer Action: A Comparative Overview

Both SDG (and its metabolites) and resveratrol exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These actions are mediated by their interaction with various intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

Secoisolariciresinol Diglucoside (SDG): Studies have shown that SDG induces apoptosis in colon cancer cells.[1] This is primarily mediated through a caspase-dependent pathway, with a significant increase in caspase-3 activity.[1] In SW480 colon carcinoma cells, SDG treatment (40-200 µM) for 24, 48, and 72 hours led to a significant increase in apoptotic cells, as determined by TUNEL assay.[1] Specifically, apoptotic cell percentages in the SDG treatment group were 59.00%, 61.00%, and 62.00% at 24, 48, and 72 hours, respectively, compared to 27.00-29.00% in the control group.[1] Furthermore, SDG has been shown to induce pyroptosis, another form of programmed cell death, in colorectal cancer cells by activating caspase-1 to cleave Gasdermin D (GSDMD).[10] This process is linked to the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/AKT pathway.[10]

Resveratrol: Resveratrol is a well-documented inducer of apoptosis across a wide range of cancer cell lines.[8][9][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In breast cancer cells (MCF-7), resveratrol has been shown to decrease cell viability in a dose- and time-dependent manner, with significant apoptosis observed at concentrations of 50 µg/ml.[11] In human epidermoid carcinoma A431 cells, resveratrol treatment (1-50 µM for 24 hours) resulted in a dose-dependent induction of apoptosis.[7] The apoptotic cascade initiated by resveratrol often involves the activation of caspases, including caspase-3 and caspase-9, and modulation of the Bcl-2 family of proteins.[5][12]

Cell Cycle Arrest

Inhibiting the uncontrolled proliferation of cancer cells by arresting the cell cycle is another key anticancer strategy.

Secoisolariciresinol Diglucoside (SDG): SDG has been demonstrated to induce S-phase cell cycle arrest in colon cancer cells.[3] Its chemopreventive effects in skin and colon cancer have been linked to the inhibition of cyclin-dependent kinase 4 (CDK4) and the upregulation of the tumor suppressor protein p53.[2][8]

Resveratrol: Resveratrol has been shown to induce cell cycle arrest at various phases, depending on the cancer cell type and concentration. In many cell lines, it causes a G0/G1 phase arrest.[7][13] This is often associated with the downregulation of cyclins (like Cyclin D1) and CDKs (CDK4, CDK6) and the upregulation of CDK inhibitors such as p21 and p27.[13] In some breast cancer cell lines, resveratrol can induce arrest at the S phase.[8][14]

Signaling Pathways

The anticancer activities of both compounds are orchestrated by their influence on critical signaling pathways that regulate cell survival, proliferation, and death.

Signaling Pathway for Secoisolariciresinol Diglucoside (SDG) Induced Pyroptosis

SDG_Pyroptosis_Pathway SDG SDG ROS ↑ ROS Generation SDG->ROS PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT BAX ↑ BAX PI3K_AKT->BAX Mitochondria Mitochondria BAX->Mitochondria Caspase1 ↑ Cleaved Caspase-1 Mitochondria->Caspase1 Activates GSDMD GSDMD Caspase1->GSDMD Cleaves GSDMD_N ↑ GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: SDG-induced pyroptosis pathway in colorectal cancer cells.

Signaling Pathway for Resveratrol Induced G0/G1 Cell Cycle Arrest

Resveratrol_CellCycle_Pathway Resveratrol Resveratrol p53 ↑ p53 Resveratrol->p53 CyclinD1_CDK4_6 Cyclin D1 / CDK4, CDK6 Resveratrol->CyclinD1_CDK4_6 Downregulates p21_p27 ↑ p21 / p27 p53->p21_p27 Induces p21_p27->CyclinD1_CDK4_6 Inhibits G0_G1_Arrest G0/G1 Phase Arrest CyclinD1_CDK4_6->G0_G1_Arrest

Caption: Resveratrol-induced G0/G1 cell cycle arrest pathway.

In Vivo Antitumor Activity

Preclinical animal studies provide crucial evidence for the potential therapeutic efficacy of these compounds.

Table 3: In Vivo Antitumor Effects of Secoisolariciresinol Diglucoside (SDG)

Animal ModelCancer TypeTreatment ProtocolKey Quantitative OutcomesReference
C57BL/6 MiceE0771 Mammary Tumor (TNBC model)100 mg/kg diet for 8 weeksSignificantly reduced tumor volume[15][16]
Nude MiceHCT116 Colorectal Cancer XenograftNot specifiedSignificantly inhibited tumor growth[10]
RatsDiabetic Colon Cancer500 mg/kg orallyReduced number of proliferating cells[8]
MiceMCF-7 Breast Cancer XenograftDietary administrationReduced number of proliferating tumor cells[17]

Table 4: In Vivo Antitumor Effects of Resveratrol

Animal ModelCancer TypeTreatment ProtocolKey Quantitative OutcomesReference
RatsGlioma40 mg/kg/daySlower tumor growth rate, longer animal survival[18]
MiceVarious cancer modelsVariedSuppression of tumor growth and metastasis[19][20]

Experimental Protocols

Standardized methodologies are essential for the reliable assessment of anticancer activity. Below are overviews of the key experimental protocols cited in the reviewed literature.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of the test compound (SDG or resveratrol) for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[21][22]

Apoptosis Detection (TUNEL Assay)
  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

  • Methodology:

    • Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with the test compound.

    • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.

    • TUNEL Reaction: Cells are incubated with a mixture containing TdT and labeled dUTPs.

    • Detection: The incorporated label is visualized using fluorescence microscopy (if a fluorescently labeled dUTP is used) or with a secondary detection system (e.g., an antibody against the label).

    • Quantification: The percentage of apoptotic (TUNEL-positive) cells is determined by counting under a microscope or by flow cytometry.[23][24][25]

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
  • Principle: This method quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

  • Methodology:

    • Cell Harvesting and Fixation: Cells are harvested after treatment and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.

    • RNA Digestion: Cells are treated with RNase to prevent PI from binding to RNA, which would interfere with DNA content measurement.

    • PI Staining: The fixed cells are stained with a solution containing propidium iodide.

    • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.

    • Data Analysis: A histogram of DNA content is generated, from which the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases is calculated.[26][27][28]

Conclusion

Both secoisolariciresinol diglucoside (and its metabolites) and resveratrol demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest, mediated by their influence on key cellular signaling pathways. While resveratrol has been more extensively studied across a broader range of cancer types, SDG shows considerable promise, particularly in hormone-dependent cancers and colorectal cancer.

The available data suggests that both compounds have multifaceted mechanisms of action, making them attractive candidates for further investigation, either as standalone therapies or in combination with existing anticancer drugs. However, the lack of direct comparative studies between this compound and resveratrol necessitates further research to definitively determine which compound possesses superior anticancer activity in specific cancer contexts. Future studies should focus on head-to-head comparisons under standardized experimental conditions to provide a clearer understanding of their relative therapeutic potential.

References

A Head-to-Head Comparison of the Bioactivities of 1,4-O-Diferuloylsecoisolariciresinol and Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactive properties of two lignan-related compounds: 1,4-O-Diferuloylsecoisolariciresinol and enterolactone (B190478). While enterolactone, a mammalian metabolite of dietary lignans, has been extensively studied, data on the specific bioactivity of this compound is limited. Therefore, this comparison infers the bioactivity of this compound based on the known biological activities of its constituent molecules: secoisolariciresinol (B192356) and ferulic acid.

Summary of Bioactivities

BioactivityThis compound (Inferred)Enterolactone
Antioxidant Activity Possesses potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, attributed to the ferulic acid moieties.[1][2]Exhibits significant antioxidant activity by scavenging hydroxyl radicals and inhibiting linoleic acid peroxidation.[3]
Anti-inflammatory Activity Expected to have strong anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK, and JAK/STAT, based on the activities of ferulic acid and secoisolariciresinol diglucoside (SDG).[4]Demonstrates anti-inflammatory properties by preventing the degradation of I-κB and subsequent activation of NF-κB.
Anticancer Activity Inferred to possess anticancer properties, including inhibition of cell proliferation and induction of apoptosis, by modulating estrogen receptor and growth factor signaling pathways.[5][6]Exhibits potent anticancer and antimetastatic properties against various cancers, including breast, prostate, and colon cancer, by inhibiting cancer cell proliferation, survival, angiogenesis, and inflammation.[7]
Neuroprotective Effects Derivatives of diferuloyl-secoisolariciresinol have shown neuroprotective effects against glutamate-induced toxicity. Ferulic acid also exhibits neuroprotective properties.Lignans, in general, have shown neuroprotective potential through antioxidant and anti-inflammatory activities.

Detailed Bioactivity Profiles

Antioxidant Activity

This compound (Inferred from its components):

The antioxidant capacity of this compound is predicted to be significant, primarily due to the presence of two ferulic acid molecules. Ferulic acid is a well-established antioxidant that effectively scavenges free radicals and inhibits lipid peroxidation.[1][2] Its phenolic hydroxyl group readily donates an electron to neutralize free radicals, forming a stable phenoxyl radical.[2] Secoisolariciresinol and its diglucoside (SDG) also contribute to the antioxidant profile by scavenging hydroxyl radicals and preventing DNA oxidative damage.[3][8]

Enterolactone:

Enterolactone has demonstrated notable antioxidant activity in various in vitro models. It effectively inhibits linoleic acid peroxidation and scavenges hydroxyl radicals.[3] Studies have shown that enterolactone's antioxidant potency is comparable to or even greater than its precursor, secoisolariciresinol diglucoside (SDG), in certain assays.[9]

Quantitative Antioxidant Data:

CompoundAssayResultReference
Secoisolariciresinol (SECO)Zymosan-activated PMNL-CL4.86 times more potent than vitamin E[9]
Enterodiol (ED)Zymosan-activated PMNL-CL5.02 times more potent than vitamin E[9]
Enterolactone (EL)Zymosan-activated PMNL-CL4.35 times more potent than vitamin E[9]
Secoisolariciresinol Diglucoside (SDG)Zymosan-activated PMNL-CL1.27 times more potent than vitamin E[9]
SDG and SECODPPH radical scavengingEffective at 25-200 µM[4]
Enterodiol and EnterolactoneDPPH radical scavengingInactive[4]
SDGAAPH-induced DNA damageMore effective than SECO, ED, and EL[4]
SDGAAPH-induced lipid peroxidationMore effective than SECO, ED, and EL[4]

Experimental Protocols

Zymosan-Activated Polymorphonuclear Leukocytes Chemiluminescence (PMNL-CL) Assay for Antioxidant Activity:

This assay measures the antioxidant activity of compounds by their ability to reduce the chemiluminescence produced by zymosan-activated polymorphonuclear leukocytes.

  • Preparation of PMNLs: Isolate PMNLs from fresh human blood using a standard density gradient centrifugation method.

  • Assay Procedure:

    • Incubate PMNLs with the test compound (Secoisolariciresinol, Enterodiol, Enterolactone, SDG, or Vitamin E) at various concentrations (0.5, 1.0, 2.5, 5.0, and 10.0 mg/ml).

    • Activate the PMNLs with zymosan.

    • Measure the luminol-dependent chemiluminescence using a luminometer.

  • Data Analysis: Calculate the percentage reduction in chemiluminescence compared to the control (zymosan-activated PMNLs without the test compound). The antioxidant potency is expressed relative to Vitamin E.[9]

Anti-inflammatory Activity

This compound (Inferred from its components):

The anti-inflammatory potential of this compound is inferred from the activities of ferulic acid and secoisolariciresinol diglucoside (SDG). Ferulic acid exerts anti-inflammatory effects by modulating key signaling pathways, including nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[4] SDG has been shown to exert anti-inflammatory and anti-apoptotic effects by inhibiting the Akt/IκB/NF-κB pathway in human umbilical vein endothelial cells.[10] A study on 9,9′-O-diferuloyl-(−)-secoisolariciresinol demonstrated significant inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC50 value of 3.7 µM, indicating potent anti-inflammatory activity.

Enterolactone:

Enterolactone has been shown to modulate the immune response by acting on the NF-κB signaling pathway. It prevents the degradation of the inhibitory-κB (I-κB) protein, which in turn prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α.

Signaling Pathway Modulation in Inflammation:

anti_inflammatory_pathways cluster_diferuloyl This compound (Inferred) cluster_enterolactone Enterolactone LPS/TNF-α LPS/TNF-α Akt_D Akt LPS/TNF-α->Akt_D MAPK_D MAPK LPS/TNF-α->MAPK_D JAK/STAT_D JAK/STAT LPS/TNF-α->JAK/STAT_D IKK_D IKK Akt_D->IKK_D IκBα_D IκBα IKK_D->IκBα_D NF-κB_D NF-κB IκBα_D->NF-κB_D Inflammatory Cytokines_D Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB_D->Inflammatory Cytokines_D MAPK_D->Inflammatory Cytokines_D JAK/STAT_D->Inflammatory Cytokines_D Diferuloyl 1,4-O-Diferuloyl- secoisolariciresinol Diferuloyl->Akt_D Diferuloyl->MAPK_D Diferuloyl->JAK/STAT_D LPS LPS IKK_E IKK LPS->IKK_E IκBα_E IκBα IKK_E->IκBα_E NF-κB_E NF-κB IκBα_E->NF-κB_E TNF-α TNF-α NF-κB_E->TNF-α Enterolactone Enterolactone Enterolactone->IκBα_E Prevents degradation

Caption: Comparative Anti-inflammatory Signaling Pathways.

Anticancer Activity

This compound (Inferred from its components):

The anticancer activity of this compound is inferred from studies on secoisolariciresinol diglucoside (SDG) and its derivatives. SDG has been shown to reduce the growth of human breast tumors by modulating estrogen receptor (ER) and growth factor receptor-mediated signaling pathways.[11] Derivatives of SDG, such as secoisolariciresinol and secoisolariciresinol-4',4''-diacetate, have demonstrated antiproliferative effects on MCF-7 breast cancer cells with IC50 values of 25 µM and 11 µM, respectively, and have shown antiestrogenic effects.[5][6] Ferulic acid also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation and metastasis through the regulation of various signaling pathways, including PI3K/Akt and Bcl-2.[12]

Enterolactone:

Enterolactone is a well-documented anticancer agent with activity against a range of cancers, including those of the breast, prostate, and colon.[13][7] It has been shown to inhibit cancer progression at multiple stages, including proliferation, survival, angiogenesis, and metastasis.[13] In prostate cancer cells, enterolactone inhibits the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.

Experimental Workflow for In Vitro Anticancer Activity Assessment:

anticancer_workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC-3) Treatment Treat with This compound or Enterolactone Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Expression Levels) Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: In Vitro Anticancer Activity Workflow.

Signaling Pathways in Cancer:

anticancer_pathways cluster_diferuloyl_cancer This compound (Inferred) cluster_enterolactone_cancer Enterolactone ER_D Estrogen Receptor (ER) Cell_Proliferation_D Cell Proliferation ER_D->Cell_Proliferation_D Growth_Factor_Receptor_D Growth Factor Receptors (EGFR, IGF-1R) PI3K_Akt_D PI3K/Akt Pathway Growth_Factor_Receptor_D->PI3K_Akt_D PI3K_Akt_D->Cell_Proliferation_D Apoptosis_D Apoptosis PI3K_Akt_D->Apoptosis_D Diferuloyl_C 1,4-O-Diferuloyl- secoisolariciresinol Diferuloyl_C->ER_D Diferuloyl_C->Growth_Factor_Receptor_D IGF-1R IGF-1 Receptor PI3K_Akt_E PI3K/Akt Pathway IGF-1R->PI3K_Akt_E MAPK_ERK_E MAPK/ERK Pathway IGF-1R->MAPK_ERK_E Cell_Proliferation_E Cell Proliferation PI3K_Akt_E->Cell_Proliferation_E Cell_Migration_E Cell Migration PI3K_Akt_E->Cell_Migration_E MAPK_ERK_E->Cell_Proliferation_E Enterolactone_C Enterolactone Enterolactone_C->IGF-1R

Caption: Comparative Anticancer Signaling Pathways.

Conclusion

This guide provides a comparative overview of the bioactivities of this compound and enterolactone. While direct experimental data for this compound is not yet available, the known potent antioxidant, anti-inflammatory, and anticancer properties of its constituent molecules, secoisolariciresinol and ferulic acid, strongly suggest that this compound holds significant therapeutic potential. Enterolactone is a well-characterized bioactive lignan (B3055560) with proven efficacy in these areas.

Further research, including direct head-to-head in vitro and in vivo studies, is warranted to fully elucidate and quantify the bioactivity of this compound and to definitively compare its therapeutic potential with that of enterolactone. Such studies will be crucial for guiding future drug development efforts in the fields of oncology, inflammation, and neuroprotection.

References

A Comparative Analysis of the Estrogenic Potency of Secoisolariciresinol Metabolites and 17β-Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the estrogenic potency of the principal bioactive metabolites of secoisolariciresinol (B192356) diglucoside (SDG), a lignan (B3055560) found in flaxseed, in comparison to the endogenous estrogen, 17β-estradiol. While the specific compound 1,4-O-Diferuloyl-secoisolariciresinol is not extensively characterized in scientific literature for its estrogenic activity, the focus of this guide is on its metabolic derivatives, enterodiol (B191174) and enterolactone (B190478), which are known to exert estrogenic effects. This analysis is supported by a compilation of in vitro experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

17β-estradiol is the most potent natural human estrogen, playing a crucial role in a vast array of physiological processes. In contrast, the lignan metabolites enterodiol and enterolactone are classified as phytoestrogens, plant-derived compounds that can mimic the effects of estrogen. The data presented herein indicates that while enterodioll and enterolactone exhibit estrogenic activity, their potency is significantly lower than that of 17β-estradiol. These phytoestrogens are considered weak estrogens and may also possess anti-estrogenic properties depending on the hormonal environment.[1][2][3][4]

Quantitative Comparison of Estrogenic Potency

The following table summarizes the key parameters defining the estrogenic potency of enterodiol and enterolactone relative to 17β-estradiol, based on in vitro assays.

CompoundEstrogen Receptor (ER) Binding Affinity (Relative to Estradiol)Estrogenic Activity (EC50 in Reporter Gene Assay)Proliferative Effect (MCF-7 cells)
17β-Estradiol 100% (Reference)~1 x 10-11 MStrong Proliferation
Enterolactone ~0.1 - 1%~1 x 10-7 MWeak Proliferation; can inhibit estradiol-induced proliferation
Enterodiol ~0.1 - 1%~1 x 10-7 MWeak Proliferation

Note: The exact values for relative binding affinity and EC50 can vary between studies due to different experimental conditions. The data presented is a synthesis of reported values to provide a comparative overview.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for assessing estrogenicity.

EstrogenSignaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 17b-Estradiol 17b-Estradiol ER_HSP ER-HSP Complex 17b-Estradiol->ER_HSP Binds Enterolignans Enterolignans Enterolignans->ER_HSP Binds ER Estrogen Receptor (ERα / ERβ) HSP Heat Shock Proteins ER_Ligand Ligand-ER Complex ER_HSP->ER_Ligand HSP Dissociation Dimer Dimerized Receptor ER_Ligand->Dimer Dimerization ERE Estrogen Response Element (DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Figure 1. Simplified Estrogen Signaling Pathway.

ExperimentalWorkflow cluster_0 Experimental Design cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation start Select Test Compounds (Estradiol, Enterolignans) assays Choose In Vitro Assays start->assays binding Estrogen Receptor Competitive Binding Assay assays->binding reporter Reporter Gene Assay (e.g., Luciferase) assays->reporter prolif Cell Proliferation Assay (e.g., MCF-7 E-SCREEN) assays->prolif data Collect Data (IC50, EC50, Cell Count) binding->data reporter->data prolif->data analysis Calculate Relative Potency data->analysis conclusion Draw Conclusions on Estrogenic Potency analysis->conclusion

Figure 2. General Experimental Workflow for Estrogenicity Testing.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of estrogenic potency.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound to the estrogen receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]17β-estradiol.

Materials:

  • Rat uterine cytosol or recombinant human ERα/ERβ

  • [³H]17β-estradiol

  • Test compounds (Enterodiol, Enterolactone)

  • 17β-estradiol (for standard curve)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare uterine cytosol from ovariectomized rats or use purified recombinant ER.

  • A constant concentration of [³H]17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound or 17β-estradiol (for the standard curve).

  • The reaction is incubated to equilibrium.

  • The receptor-bound and free radioligand are separated. A common method is the hydroxylapatite (HAP) assay, where the HAP slurry binds the receptor-ligand complex.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • A competition curve is generated by plotting the percentage of [³H]17β-estradiol bound against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol) is determined from the curve.

  • The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation (E-SCREEN) Assay

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • Test compounds (Enterodiol, Enterolactone)

  • 17β-estradiol (positive control)

  • Cell counting solution (e.g., Trypan blue) or a proliferation assay reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

Procedure:

  • MCF-7 cells are cultured in a steroid-free medium (containing charcoal-dextran treated FBS) for several days to ensure they are in a quiescent state.

  • Cells are seeded into 96-well plates and allowed to attach.

  • The medium is replaced with fresh steroid-free medium containing various concentrations of the test compounds or 17β-estradiol. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for a defined period (e.g., 6 days).

  • At the end of the incubation, cell proliferation is quantified. This can be done by detaching and counting the cells using a hemocytometer and Trypan blue exclusion, or by using colorimetric/fluorometric assays that measure metabolic activity (e.g., MTT assay).

  • A dose-response curve is generated by plotting cell number or absorbance against the logarithm of the compound concentration.

  • The EC50 value (the concentration that produces 50% of the maximal proliferative response) can be determined from the curve.

Estrogen-Responsive Reporter Gene Assay

Objective: To measure the ability of a compound to activate estrogen receptor-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., MCF-7, T47D, or HEK293)

  • An expression vector for the estrogen receptor (if the cell line does not endogenously express it).

  • A reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium.

  • Test compounds (Enterodiol, Enterolactone).

  • 17β-estradiol (positive control).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are transiently or stably transfected with the ERE-reporter plasmid (and the ER expression vector if necessary).

  • Transfected cells are plated in multi-well plates.

  • Cells are treated with various concentrations of the test compounds or 17β-estradiol.

  • After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

  • The activity of the reporter enzyme in the cell lysate is measured. For a luciferase reporter, the lysate is mixed with luciferin, and the resulting light emission is quantified using a luminometer.

  • A dose-response curve is constructed by plotting the reporter gene activity against the logarithm of the compound concentration.

  • The EC50 value (the concentration that induces 50% of the maximal reporter gene activity) is determined from the curve.

Conclusion

The data and methodologies presented in this guide demonstrate that while the secoisolariciresinol metabolites, enterodiol and enterolactone, possess estrogenic properties, their potency is substantially lower than that of 17β-estradiol. They exhibit weaker binding to estrogen receptors and require significantly higher concentrations to elicit a response in cell-based assays. These findings are crucial for researchers and drug development professionals investigating the therapeutic potential and safety of phytoestrogens. The provided experimental protocols offer a standardized framework for the continued evaluation of these and other compounds with potential estrogenic or anti-estrogenic activity.

References

Cross-validation of analytical methods for 1,4-O-Diferuloylsecoisolariciresinol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-O-Diferuloylsecoisolariciresinol Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount for ensuring product quality, safety, and efficacy. This guide presents an objective comparison of common analytical methods for the quantification of this compound, a lignan (B3055560) with significant therapeutic potential. The principles and methodologies detailed herein are broadly applicable to the analysis of other lignans (B1203133) and polyphenolic compounds.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two widely employed techniques for lignan analysis.[1] The following table summarizes their typical performance characteristics.

Performance ParameterHigh-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 92.54% - 97.67%[2]Typically 80-120%High, especially with isotope dilution[3]
Precision (% RSD) < 2.59%[4]< 15%High
Limit of Detection (LOD) ~7.4 µg/L[4]pmol range[5]Dependent on derivatization
Limit of Quantitation (LOQ) ~10.9 µg/L[4]pmol range[5]Dependent on derivatization
Specificity Moderate to HighVery HighHigh
Cost ModerateHighModerate to High
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique for the quantification of lignans.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Sample Preparation :

    • Extraction of this compound from the sample matrix using a suitable solvent such as a dioxane/ethanol (B145695) mixture, followed by aqueous base hydrolysis.[6]

    • Solid-phase extraction (SPE) can be used for sample clean-up and concentration.[6]

    • The final extract is filtered through a 0.45 µm syringe filter.

    • Dilution of the filtered extract to a concentration within the calibration range.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[7]

    • Mobile Phase : A gradient system consisting of acetonitrile (B52724) and water with 0.1% formic acid is often employed.[7]

    • Flow Rate : Typically around 1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 25°C.[8]

    • Detection : The DAD is set to monitor across a UV range of 190–400 nm, with a specific wavelength selected for quantification based on the analyte's maximum absorbance.[8]

  • Quantification : A calibration curve is generated by injecting standard solutions of this compound at known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers very high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

  • Instrumentation : A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • Sample Preparation :

    • Extraction of the analyte from the sample matrix, often with a mixture of methanol (B129727) or ethanol and water.[9]

    • For biological samples, protein precipitation with a solvent like acetonitrile may be necessary.

    • The extract is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column with smaller particle sizes (e.g., 150 mm × 2.1 mm, 1.9 μm) is frequently used for better separation efficiency.[8][10]

    • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice.[8][10]

    • Flow Rate : Typically in the range of 0.2-0.4 mL/min.[8][10]

    • Column Temperature : Maintained at a controlled temperature, for instance, 25°C.[8][10]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Scan Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

    • Ion Source Parameters : Parameters such as nebulizer pressure, drying gas flow rate and temperature, and capillary voltage are optimized for the specific analyte.[8][10]

  • Quantification : Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards. The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.[3]

Mandatory Visualization

Cross-Validation_Workflow cluster_method1 Method A (e.g., HPLC-DAD) cluster_method2 Method B (e.g., LC-MS/MS) A_Dev Method Development A_Val Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) A_Dev->A_Val CrossVal Cross-Validation (Analysis of the same samples by both methods) A_Val->CrossVal B_Dev Method Development B_Val Method Validation (Linearity, LOQ, Precision, Accuracy) B_Dev->B_Val B_Val->CrossVal Comparison Comparison of Results (Statistical Analysis) CrossVal->Comparison

Caption: Workflow for the cross-validation of two analytical methods.

Analytical_Method_Comparison cluster_hplc HPLC-DAD Attributes cluster_lcms LC-MS/MS Attributes cluster_gcms GC-MS Attributes center Quantification of This compound HPLC_DAD HPLC-DAD center->HPLC_DAD LC_MSMS LC-MS/MS center->LC_MSMS GC_MS GC-MS center->GC_MS hplc_attr Good Linearity Moderate Sensitivity Robust Cost-Effective lcms_attr Excellent Sensitivity High Specificity High Throughput Higher Cost gcms_attr Requires Derivatization Good for Volatile Compounds High Specificity

Caption: Comparison of key attributes for different analytical methods.

References

Benchmarking Solvent Efficiency for 1,4-O-Diferuloylsecoisolariciresinol Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in phytochemical analysis and drug discovery. This guide provides a comparative overview of solvent efficiencies for the extraction of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) with significant therapeutic potential. While direct comparative data for this specific compound is limited, this guide draws upon extensive research on the broader class of lignans (B1203133) from flaxseed, particularly the closely related secoisolariciresinol (B192356) diglucoside (SDG), to provide actionable insights.

Comparative Analysis of Solvent Extraction Efficiency

The selection of an appropriate solvent is paramount for maximizing the yield of this compound. The scientific literature indicates that polar solvents, particularly aqueous mixtures of alcohols, are most effective for extracting lignans from plant matrices.

Solvent SystemExtraction MethodKey FindingsReference
80% Methanol (B129727)MacerationDemonstrated the highest extraction yield for total phenolics and flavonoids from flaxseed.[1]
80% Ethanol (B145695)MacerationShowed the highest flavonoid content and potent antioxidant capacity in flaxseed extracts.[1]
70% Aqueous MethanolStirringAn effective method for extracting lignans from flax hulls over 16 hours at 60°C.[2]
Dioxane:Ethanol (1:1 v/v)StirringA historical and effective solvent mixture for the extraction of crude lignan from defatted flaxseed powder.[3]
Acetone/Water MixturesMacerationUtilized for the extraction of lignans from defatted flaxseed meal.[4]
Aliphatic Alcohols (Methanol, Ethanol, Isopropanol, Butanol)VariousCommonly used, often in combination with water, to extract the complexed form of SDG.[5]

Summary of Findings: Aqueous methanol and ethanol solutions consistently emerge as superior solvents for the extraction of lignans from flaxseed. An 80% methanol solution appears to provide the highest overall yield of phenolic compounds, while 80% ethanol is particularly effective for flavonoids.[1] The choice between methanol and ethanol may also be influenced by safety and handling considerations, with ethanol being the preferred option in many cases.

Experimental Protocols

For reproducible and comparable results, detailed experimental protocols are essential. Below are representative protocols for solvent extraction and subsequent quantification of lignans.

Protocol 1: Ultrasound-Assisted Extraction (UAE) with 80% Methanol

This protocol is optimized for high-throughput and efficient extraction of lignans.

Materials and Reagents:

  • Dried and powdered plant material (e.g., defatted flaxseed meal)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material and place it in a 50 mL conical tube.

  • Add 20 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) on the pellet twice more to ensure exhaustive extraction.

  • Combine all supernatants and concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) for Quantification

This protocol outlines a standard method for the quantification of lignans using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min, 10-20% B

    • 5-25 min, 20-40% B

    • 25-30 min, 40-60% B

    • 30-35 min, 60-10% B

    • 35-40 min, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm for lignans.

Procedure:

  • Prepare a stock solution of a reference standard (e.g., secoisolariciresinol) in the mobile phase.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.

  • Inject the prepared sample extracts.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of the compound in the extracts by integrating the peak area and using the calibration curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key stages.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis Start Plant Material Grinding Grinding & Sieving Start->Grinding Defatting Defatting (optional) Grinding->Defatting Solvent Addition of Solvent Defatting->Solvent Extraction Extraction (e.g., UAE) Solvent->Extraction Separation Solid-Liquid Separation Extraction->Separation Concentration Solvent Evaporation Separation->Concentration Quantification HPLC-DAD Analysis Concentration->Quantification End Data Interpretation Quantification->End

Caption: Experimental workflow for the extraction and analysis of this compound.

Signaling_Pathway_Placeholder A Solvent Selection B Extraction Efficiency A->B affects C Compound Purity A->C influences D Downstream Applications B->D C->D

References

A Comparative Analysis of the Metabolic Stability of Secoisolariciresinol Derivatives: 1,4-O-Diferuloyl-secoisolariciresinol versus its Glycosidic Forms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted metabolic stability of 1,4-O-Diferuloyl-secoisolariciresinol and the established metabolic profile of its well-studied glycoside, Secoisolariciresinol (B192356) Diglucoside (SDG). It is important to note that, to date, no direct experimental studies on the metabolic stability of 1,4-O-Diferuloyl-secoisolariciresinol have been published in peer-reviewed literature. Therefore, the comparison presented herein is based on a scientific extrapolation of the known metabolism of its constituent moieties: secoisolariciresinol and ferulic acid, contrasted with the extensive data available for SDG.

The compound of interest, while referred to as 1,4-O-Diferuloyl-secoisolariciresinol, is more precisely identified in chemical literature and databases as 9,9'-Di-O-(E)-feruloylsecoisolariciresinol .[1][2][3][][5] According to IUPAC nomenclature for lignans, the propyl side chains are numbered 7, 8, 9 and 7', 8', 9'.[6][7] Thus, the feruloyl groups are esterified to the primary hydroxyl groups at the 9 and 9' positions of the secoisolariciresinol backbone.

Hypothetical Metabolic Profile of 9,9'-Di-O-feruloylsecoisolariciresinol

The metabolic fate of 9,9'-Di-O-feruloylsecoisolariciresinol is anticipated to be primarily dictated by the hydrolysis of its ester bonds. This process is expected to occur in the gastrointestinal tract, mediated by the enzymatic activity of the gut microbiota, and potentially in the liver and intestines by carboxylesterases.[8][9][10][11][12][13][14] Feruloyl esterases, present in various gut bacteria such as Lactobacillus species, are known to efficiently cleave the ester linkages between hydroxycinnamic acids and other molecules.[9][15][16][17]

Upon hydrolysis, 9,9'-Di-O-feruloylsecoisolariciresinol would release secoisolariciresinol and two molecules of ferulic acid. The subsequent metabolic pathway of secoisolariciresinol is well-documented and involves conversion by intestinal microflora into the mammalian lignans, enterodiol (B191174) and enterolactone (B190478).[18][19][20] These enterolignans are readily absorbed and are considered the primary bioactive forms.

Established Metabolic Profile of Secoisolariciresinol Diglucoside (SDG)

In contrast, the metabolic pathway of SDG begins with the hydrolysis of its glycosidic bonds by gut microbiota to yield secoisolariciresinol.[18][21] This initial deglycosylation step is a prerequisite for the subsequent conversion to enterodiol and enterolactone. The pharmacokinetic profile of SDG and its metabolites has been extensively studied in humans.[18][19][21][22][23]

Comparative Data Presentation

The following tables summarize the known pharmacokinetic parameters of SDG and its metabolites, which can be used as a benchmark for the anticipated metabolic products of 9,9'-Di-O-feruloylsecoisolariciresinol.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol Diglucoside (SDG) and its Metabolites in Humans

ParameterSecoisolariciresinol (from SDG)EnterodiolEnterolactone
Time to Peak Plasma Concentration (Tmax) 5-7 hours[18][21]12-24 hours[18][21]24-36 hours[18][21]
Plasma Elimination Half-life (t1/2) 4.8 hours[18][21]9.4 hours[18] (shorter than enterolactone)[22][23]13.2 hours[18] (longer than enterodiol)[22][23]
Bioavailability Bioavailability of secoisolariciresinol is correlated with cumulative lignan (B3055560) excretion.[18][19][21]Absorbed from the large intestine.[23]Absorbed from the large intestine.[23]

Table 2: Predicted Metabolic Pathway Comparison

CompoundInitial Metabolic StepKey EnzymesPrimary Metabolites
9,9'-Di-O-feruloylsecoisolariciresinol (Hypothetical) Hydrolysis of ester bondsFeruloyl esterases (gut microbiota), Carboxylesterases (liver, intestine)[8][9][10][11][12][13][14]Secoisolariciresinol, Ferulic Acid
Secoisolariciresinol Diglucoside (Established) Hydrolysis of glycosidic bondsβ-glucosidases (gut microbiota)Secoisolariciresinol

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of a test compound, such as a secoisolariciresinol derivative, by phase I enzymes.

Materials:

  • Test compound (e.g., 9,9'-Di-O-feruloylsecoisolariciresinol)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 0.3-1 µM) with human liver microsomes (final protein concentration typically 0.25-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.[24]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[24][25][26][27]

Protocol 2: In Vitro Metabolic Stability Assessment using Cryopreserved Human Hepatocytes

This protocol provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Prepare a suspension of hepatocytes in the incubation medium at a specified density (e.g., 1 million viable cells/mL).[24]

  • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

  • Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[28]

  • Quench the reaction by adding the aliquots to cold acetonitrile with an internal standard.

  • Process the samples for LC-MS/MS analysis as described in the microsome protocol.

  • Determine the in vitro half-life and intrinsic clearance.[28]

Visualizations

Metabolic_Pathway_Comparison cluster_Diferuloyl 9,9'-Di-O-feruloylsecoisolariciresinol Pathway (Hypothetical) cluster_Glycoside Secoisolariciresinol Diglucoside Pathway (Established) cluster_Common Common Metabolic Fate DFSE 9,9'-Di-O-feruloyl- secoisolariciresinol SECO1 Secoisolariciresinol DFSE->SECO1 Esterase Hydrolysis (Gut Microbiota, Liver) FA Ferulic Acid DFSE->FA Enterodiol Enterodiol SECO1->Enterodiol SDG Secoisolariciresinol Diglucoside (SDG) SECO2 Secoisolariciresinol SDG->SECO2 β-glucosidase (Gut Microbiota) SECO2->Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone

Caption: Comparative metabolic pathways of secoisolariciresinol derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-incubate Compound with Microsomes/Hepatocytes at 37°C A->D B Prepare Microsome/Hepatocyte Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH or start timing) C->E D->E F Collect Aliquots at Timed Intervals E->F G Quench with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t1/2 and Intrinsic Clearance I->J

Caption: Workflow for in vitro metabolic stability assays.

References

Assessing the Specificity of 1,4-O-Diferuloylsecoisolariciresinol in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibitory activities of 1,4-O-Diferuloylsecoisolariciresinol. Due to the limited direct experimental data on this specific compound, this assessment is based on the well-documented inhibitory profiles of its parent compound, secoisolariciresinol (B192356), and its diglucoside derivative (SDG), alongside other known enzyme inhibitors. The addition of two feruloyl groups to the secoisolariciresinol backbone is anticipated to modulate its biological activity, potentially altering its specificity and potency as an enzyme inhibitor.

Executive Summary

Secoisolariciresinol and its derivatives, belonging to the lignan (B3055560) family of polyphenols, have demonstrated inhibitory effects against a range of enzymes implicated in various physiological and pathological processes. These include enzymes involved in neurotransmission, steroidogenesis, and carbohydrate metabolism. This guide summarizes the available quantitative data for secoisolariciresinol and SDG, provides detailed experimental protocols for relevant enzyme inhibition assays, and presents visual workflows and pathways to aid in the design of future studies on this compound.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the known inhibitory activities of secoisolariciresinol and secoisolariciresinol diglucoside (SDG) against various enzymes, compared with standard inhibitors. This data serves as a foundational reference for predicting the potential inhibitory profile of this compound.

Table 1: Inhibition of Cholinesterases

CompoundTarget EnzymeKi (nM)IC50 (nM)Reference CompoundKi/IC50 of Reference
SecoisolariciresinolAcetylcholinesterase (AChE)0.72 - 1.62-TacrineIC50: 7.53 nM
SecoisolariciresinolButyrylcholinesterase (BChE)0.08 - 0.200.70TacrineIC50: 1.24 nM
Secoisolariciresinol DiglucosideAcetylcholinesterase (AChE)--TacrineIC50: 7.53 nM
Secoisolariciresinol DiglucosideButyrylcholinesterase (BChE)-0.36TacrineIC50: 1.24 nM

Data sourced from a study on the inhibition effects of various lignans[1].

Table 2: Inhibition of Carbonic Anhydrases

CompoundTarget EnzymeKi (nM)Reference CompoundKi of Reference
SecoisolariciresinolCarbonic Anhydrase I (hCA I)1.27 - 3.30AcetazolamideNot specified
SecoisolariciresinolCarbonic Anhydrase II (hCA II)1.11 - 2.68AcetazolamideNot specified
Secoisolariciresinol DiglucosideCarbonic Anhydrase I (hCA I)-AcetazolamideNot specified
Secoisolariciresinol DiglucosideCarbonic Anhydrase II (hCA II)-AcetazolamideNot specified

Data sourced from a study on the inhibition effects of various lignans[1].

Table 3: Inhibition of Carbohydrate Metabolizing Enzymes

CompoundTarget EnzymeIC50Reference CompoundIC50 of Reference
Secoisolariciresinol Diglucosideα-AmylasePotent InhibitionAcarboseNot specified
Secoisolariciresinol Diglucosideα-Glucosidase79.67 ± 0.40 % inhibition at 2000µg/mLVoglibose96.33 ± 0.40 % inhibition at 2000µg/mL

Data on α-amylase inhibition is from a study on flaxseed extract and its derivatives[2]. Data on α-glucosidase inhibition is from an in vitro study on SDG[3].

Table 4: Inhibition of Other Key Enzymes

CompoundTarget EnzymeKi (µM)Reference CompoundKi of Reference
Secoisolariciresinol Derivatives (ODSI, DMSI, DDSI)AromataseShowed inhibitory effectsAminoglutethimide0.5 µM
Secoisolariciresinol DiglucosideAngiotensin-Converting Enzyme (ACE)Potent Inhibitor--

Aromatase inhibition data is from a study on lignans (B1203133) and flavonoids[4]. ACE inhibition information is from a study on SDG in hypertension[5][6].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are standard protocols for the key enzyme assays mentioned.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Principle: This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine, respectively. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM)

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

    • Test compound (this compound) and reference inhibitor (e.g., Tacrine) at various concentrations.

  • Procedure:

    • In a 96-well microplate, add 25 µL of the test compound or reference inhibitor solution.

    • Add 50 µL of phosphate buffer and 25 µL of the enzyme solution.

    • Incubate at 25°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals for a specified period.

    • Calculate the percentage of inhibition and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay
  • Principle: The esterase activity of carbonic anhydrase (CA) is utilized. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 348 nm.

  • Reagents:

    • Tris-SO4 buffer (pH 7.4)

    • Human carbonic anhydrase I or II isoenzyme solution

    • p-NPA substrate solution

    • Test compound and reference inhibitor (e.g., Acetazolamide) at various concentrations.

  • Procedure:

    • Add the buffer, enzyme solution, and test compound/reference inhibitor to a cuvette.

    • Incubate the mixture at 25°C.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the increase in absorbance at 348 nm over time.

    • Determine the initial reaction rates and calculate the percentage of inhibition to find the IC50 and Ki values.

α-Glucosidase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The inhibition is monitored by the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), measured at 405 nm.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 6.8)

    • α-glucosidase enzyme solution

    • pNPG substrate solution (5 mM)

    • Test compound and reference inhibitor (e.g., Voglibose) at various concentrations.

    • Sodium carbonate solution (0.1 M) to stop the reaction.

  • Procedure:

    • In a 96-well plate, mix the test compound/reference inhibitor with the α-glucosidase solution.

    • Incubate at 37°C for 10 minutes.

    • Add the pNPG substrate to start the reaction and incubate for another 20 minutes at 37°C.

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological pathways.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) concentrations Prepare Serial Dilutions of Test Compound reagents->concentrations incubation Incubate Enzyme with Test Compound concentrations->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Activity (e.g., Spectrophotometry) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50/Ki Values calculation->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Cholinergic_Signaling_Pathway ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by a potential AChE inhibitor.

Conclusion and Future Directions

The available data on secoisolariciresinol and its diglucoside suggest that these lignans are potent inhibitors of several key enzymes. It is plausible that this compound will exhibit a similar, if not enhanced, inhibitory profile. The presence of ferulic acid moieties, known for their antioxidant and biological activities, may contribute to a stronger or more specific interaction with the active sites of target enzymes.

To definitively assess the specificity and potency of this compound, it is imperative to conduct direct in vitro enzyme inhibition assays against a panel of relevant enzymes, including but not limited to those listed in this guide. Subsequent kinetic studies will be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and to quantify its inhibitory constants (Ki and IC50). Such data will be invaluable for understanding its mechanism of action and for guiding its potential development as a therapeutic agent.

References

A Comparative Guide to the Inter-Laboratory Validation of a Quantitative Method for 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical method discussed is High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantification of lignans (B1203133).[1][2][3][4] As a point of comparison, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry is presented as a viable alternative.[5]

Comparison of Quantitative Performance

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes typical performance data for HPLC and HPTLC methods used for the quantification of SDG, which can be considered indicative for the analysis of its derivatives like 1,4-O-Diferuloylsecoisolariciresinol.

Performance ParameterHPLC-UVHPTLC-Densitometry
Linearity (r) > 0.999[3]Not explicitly stated, but good linearity is a prerequisite for quantification.
Accuracy (% Recovery) 95.3%[3]Within acceptance limits[5]
Precision (RSD %) Intra- and inter-assay precision < 5.0%[3]Repeatability and intermediate precision RSD < 3.61%[5]
Limit of Detection (LOD) Method dependent, typically in the ng range.Not explicitly stated.
Limit of Quantification (LOQ) Quantified in the range of 321-1071 ng[3]Quantified in the range of 321-1071 ng[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory validation study.

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for SDG analysis and is adaptable for this compound.

  • Sample Preparation:

    • Defatting of flaxseed powder.

    • Extraction of the lignans using a suitable solvent mixture such as dioxane/ethanol.[1][4]

    • Alkaline hydrolysis to release the lignans from their complex forms.[1][4]

    • Solid-phase extraction (SPE) for sample clean-up and concentration of the analyte.[1][4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and 1% aqueous acetic acid.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 280 nm.[3]

    • Quantification: External standard calibration using a purified standard of this compound.

2. High-Performance Thin-Layer Chromatography (HPTLC) Method

This method offers a high-throughput alternative to HPLC.

  • Sample Preparation:

    • Direct alkaline hydrolysis of the undefatted sample in an aqueous medium.[5]

  • Chromatographic Conditions:

    • Stationary Phase: Reversed-phase HPTLC plates (e.g., silica (B1680970) gel 60 RP18W F254S).[5]

    • Mobile Phase: Methanol: 0.1% Formic Acid (40:60, v/v).[5]

    • Application: Samples and standards are applied to the plate as bands.

    • Development: The plate is developed in a chromatographic chamber.

    • Detection: Densitometric scanning at 282 nm.[5]

    • Quantification: Comparison of the peak areas of the sample with those of the standards.

Visualizing the Validation Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams are provided.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Parameters P2 Develop Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare & Distribute Samples P3->E1 E2 Independent Analysis by Each Lab E1->E2 A1 Collect & Statistically Analyze Data E2->A1 A2 Assess Reproducibility & Accuracy A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

G Method {Analytical Method|Comparison} HPLC HPLC-UV + High Specificity + High Resolution - Longer Analysis Time Method->HPLC Primary HPTLC HPTLC-Densitometry + High Throughput + Lower Solvent Consumption - Lower Resolution Method->HPTLC Alternative

Caption: Logical comparison of HPLC and HPTLC methods.

References

A Comparative Analysis of 1,4-O-Diferuloylsecoisolariciresinol and Standard Alzheimer's Disease Therapeutics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 1,4-O-Diferuloylsecoisolariciresinol, represented by its precursor Secoisolariciresinol Diglucoside (SDG), and standard-of-care drugs for Alzheimer's disease (AD), Donepezil and Memantine. The comparisons are drawn from preclinical studies utilizing the APPswe/PSEN1dE9 (APP/PS1) transgenic mouse model, a well-established model for studying amyloid pathology in AD.

Executive Summary

While direct comparative in vivo studies of this compound are not yet available, research on its precursor, SDG, demonstrates promising neuroprotective and anti-inflammatory effects in the APP/PS1 mouse model of Alzheimer's disease. This guide synthesizes the available preclinical data for SDG and compares its performance on key pathological and behavioral endpoints with the established AD drugs, Donepezil and Memantine, in the same animal model. The findings suggest that SDG may offer a multi-faceted therapeutic approach by targeting both cognitive decline and the underlying neuroinflammatory processes.

In Vivo Efficacy Comparison

The following table summarizes the quantitative data from in vivo studies in APP/PS1 mice, comparing the efficacy of SDG, Donepezil, and Memantine on cognitive function and key pathological markers of Alzheimer's disease.

Therapeutic AgentDosageDurationEfficacy EndpointResults in APP/PS1 Mice
Secoisolariciresinol Diglucoside (SDG) 20 mg/kg/day (oral)12 weeksCognitive Function (Morris Water Maze) - Escape Latency: Significantly decreased compared to untreated APP/PS1 mice. - Time in Target Quadrant: Significantly increased compared to untreated APP/PS1 mice.[1]
Neuroinflammation - TNF-α levels (cortex): Significantly reduced compared to untreated APP/PS1 mice. - IL-6 levels (cortex): Significantly reduced compared to untreated APP/PS1 mice.[1]
Amyloid Pathology - Aβ deposition: Reduced in the brains of treated mice.[1]
Donepezil 1 mg/kg/day (i.p.)10 weeksCognitive Function (Morris Water Maze) - Escape Latency: Significantly decreased compared to vehicle-treated APP/PS1 mice.[2]
Neuroinflammation - Microglial activation (CD68 expression): Inhibited. - Proinflammatory cytokines (TNF-α, IL-1β): Release reduced.[3]
Amyloid Pathology - Insoluble Aβ40/Aβ42 and soluble Aβ40 levels: Decreased.[3]
Memantine 10 mg/kg/day (i.p.)4 monthsCognitive Function (Object Recognition Test) - Performance similar to wild-type control mice, significantly improved compared to vehicle-treated APP/PS1 mice.[4]
Amyloid Pathology - Amyloid plaque burden (hippocampus and cortex): Reduced.[4]
20 mg/kg/day (oral)8 daysAmyloid Pathology - Soluble Aβ1-42 levels (cortex): Significantly reduced.[5]

Experimental Protocols

Secoisolariciresinol Diglucoside (SDG) Study[1]
  • Animal Model: Ten-month-old female APPswe/PSEN1dE9 (APP/PS1) transgenic mice.

  • Treatment: SDG was administered orally at a dose of 20 mg/kg/day for 12 weeks.

  • Behavioral Assessment (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed) were measured.

  • Biochemical Analysis: After the behavioral tests, brain tissues (cortex and hippocampus) were collected. Levels of pro-inflammatory cytokines such as TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assay (ELISA). Amyloid-β (Aβ) deposition was assessed through immunohistochemistry.

Donepezil Study[2][3]
  • Animal Model: APP/PS1 transgenic mice.

  • Treatment: Donepezil was administered intraperitoneally (i.p.) at a dose of 1 mg/kg/day for 10 weeks.

  • Behavioral Assessment (Morris Water Maze): The protocol was similar to the SDG study, measuring escape latency to a hidden platform.

  • Biochemical Analysis: Brain tissues were analyzed for markers of microglial activation (CD68) via immunohistochemistry. Levels of proinflammatory cytokines (TNF-α, IL-1β) and Aβ peptides (Aβ40, Aβ42) were quantified by ELISA.

Memantine Study[4][5]
  • Animal Model: APP/PS1 transgenic mice.

  • Treatment: Memantine was administered intraperitoneally (i.p.) at 10 mg/kg/day for 4 months or orally via drinking water at 20 mg/kg/day for 8 days.

  • Behavioral Assessment (Novel Object Recognition Test): This test was used to evaluate learning and memory by assessing the mouse's ability to recognize a novel object.

  • Biochemical Analysis: Brain tissue was analyzed for amyloid plaque burden using histological staining (Thioflavin-S and Aβ immunostaining). Levels of soluble Aβ peptides were measured by ELISA.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of SDG, Donepezil, and Memantine in the context of Alzheimer's disease are mediated through distinct yet potentially complementary signaling pathways.

Secoisolariciresinol Diglucoside (SDG)

SDG is metabolized by gut microbiota into enterodiol (B191174) (END) and enterolactone (B190478) (ENL), which are phytoestrogens. These metabolites are believed to exert their neuroprotective effects through multiple mechanisms:

  • Anti-inflammatory Action: SDG and its metabolites can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • GPER/CREB/BDNF Pathway Activation: END and ENL can activate the G protein-coupled estrogen receptor (GPER), leading to the upregulation of the CREB/BDNF signaling pathway. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.

SDG_Pathway cluster_gut Gut Microbiota cluster_neuron Neuron cluster_inflammation Neuroinflammation SDG Secoisolariciresinol Diglucoside (SDG) Metabolites Enterodiol (END) & Enterolactone (ENL) SDG->Metabolites Metabolism GPER GPER Metabolites->GPER Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Metabolites->Inflammation Inhibition CREB CREB GPER->CREB Activation BDNF BDNF CREB->BDNF Upregulation Neuroprotection Neuroprotection & Cognitive Improvement BDNF->Neuroprotection

Proposed mechanism of action for Secoisolariciresinol Diglucoside (SDG).

Donepezil

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor. Its primary mechanism of action is to increase the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic Cholinergic Transmission ACh->Cholinergic Enhances Cognition Improved Cognition Cholinergic->Cognition Memantine_Pathway Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Blocks Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Cognition Improved Cognition NMDAR->Cognition Modulates for Normal Function Glutamate Excess Glutamate Glutamate->NMDAR Overactivates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Experimental_Workflow start Start animal_model APP/PS1 Transgenic Mouse Model start->animal_model treatment Drug Administration (SDG, Donepezil, or Memantine) animal_model->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical & Histological Analysis (Brain Tissue) behavioral->biochemical data_analysis Data Analysis & Comparison biochemical->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1,4-O-Diferuloylsecoisolariciresinol and its related compounds, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. The information is presented to facilitate objective comparison and is supported by experimental data from peer-reviewed studies.

Core Chemical Structures

The biological activity of the compounds discussed is rooted in their shared lignan (B3055560) backbone. Variations in functional groups and substitutions significantly influence their therapeutic potential.

G cluster_SECO Secoisolariciresinol (B192356) (SECO) cluster_SDG Secoisolariciresinol Diglucoside (SDG) cluster_ED Enterodiol (B191174) (ED) cluster_EL Enterolactone (B190478) (EL) cluster_DFS 9,9'-O-Diferuloylsecoisolariciresinol SECO SDG ED EL DFS

Caption: Core chemical structures of secoisolariciresinol and its key derivatives.

Comparative Biological Activity

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of secoisolariciresinol and its derivatives.

Antioxidant Activity

The antioxidant capacity of these lignans (B1203133) is a key aspect of their biological function. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

CompoundDPPH Radical Scavenging IC50Source
Secoisolariciresinol Diglucoside (SDG)78.9 µg/mL[1][2]
Secoisolariciresinol (SECO)More potent than SDG[3]
Enterodiol (ED)Inactive in DPPH assay[3]
Enterolactone (EL)Inactive in DPPH assay[3]

Note: While direct IC50 values for SECO, ED, and EL in the DPPH assay are not consistently reported, studies indicate that the aglycone SECO is a more effective radical scavenger than its diglucoside form (SDG). The metabolites ED and EL show weak activity in this specific assay but exhibit antioxidant effects in other models.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundInhibition of NO Production IC50 (RAW 264.7 cells)Source
Alnuslignan A3.7 µM[4]
Alnuslignan B7.4 µM[4]
9,9′-O-Diferuloyl-(-)-secoisolariciresinolNot explicitly reported, but related compounds show activity[4]

Note: The data presented is for newly identified secoisolariciresinol-type lignans, highlighting the potent anti-inflammatory activity within this class of compounds.

Cytotoxic Activity

The potential of these compounds as anticancer agents is evaluated by their cytotoxicity against various cancer cell lines. The IC50 value represents the concentration required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCytotoxicity IC50Source
This compoundA549 (Lung Carcinoma)Strong cytotoxic effects
SK-Mel-2 (Melanoma)Strong cytotoxic effects
(-)-1-O-FeruloylsecoisolariciresinolA549 (Lung Carcinoma)Strong cytotoxic effects
SK-Mel-2 (Melanoma)Strong cytotoxic effects

Note: While the source mentions strong cytotoxic effects, specific IC50 values were not provided in the abstract. This highlights the potential of feruloyl esters of secoisolariciresinol as cytotoxic agents.

Signaling Pathways

The anti-inflammatory effects of secoisolariciresinol derivatives are, in part, mediated through the modulation of key signaling pathways involved in inflammation, such as the Akt/NF-κB pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Akt Akt TLR4->Akt pAkt p-Akt Akt->pAkt Ikk IKK pAkt->Ikk pIkk p-IKK Ikk->pIkk pIkB p-IκBα pIkk->pIkB IkB IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB releases NFkB->pIkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS activates transcription TNFa TNF-α NFkB_nuc->TNFa activates transcription IL6 IL-6 NFkB_nuc->IL6 activates transcription nucleus Nucleus NO NO iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation SDG Secoisolariciresinol Derivatives SDG->pAkt inhibits SDG->pIkB inhibits SDG->NFkB_nuc inhibits

Caption: The Akt/NF-κB signaling pathway and points of inhibition by secoisolariciresinol derivatives.

Experimental Protocols

Determination of Cytotoxicity by MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of the compounds on a cancer cell line.

G start Start plate_cells Plate cancer cells in a 96-well plate start->plate_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calculate Calculate IC50 value measure_abs->calculate end End calculate->end

Caption: A typical workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., A549, SK-Mel-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to evaluate the anti-inflammatory activity of the test compounds.

Detailed Steps:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationship Discussion

The available data suggests several key structure-activity relationships for secoisolariciresinol and its derivatives:

  • Antioxidant Activity: The presence of free phenolic hydroxyl groups is crucial for radical scavenging activity. Secoisolariciresinol (SECO), with its free hydroxyl groups, is a more potent antioxidant than its diglucoside form (SDG), where these groups are masked by glucose moieties.[3] The mammalian metabolites enterodiol (ED) and enterolactone (EL) show variable antioxidant activity depending on the assay, suggesting that the overall structure, beyond just the phenolic hydroxyls, influences their antioxidant mechanism.

  • Anti-inflammatory Activity: Esterification of the hydroxyl groups with ferulic acid, as seen in the diferuloyl derivatives, appears to enhance anti-inflammatory activity. This is evidenced by the low micromolar IC50 values of novel secoisolariciresinol-type lignans in inhibiting nitric oxide production.[4] The feruloyl moiety itself possesses anti-inflammatory properties, and its addition to the secoisolariciresinol backbone may lead to a synergistic effect.

  • Cytotoxic Activity: The introduction of feruloyl groups also appears to be critical for the cytotoxic activity of these compounds against cancer cells. Both this compound and (-)-1-O-Feruloylsecoisolariciresinol have been reported to exhibit strong cytotoxic effects. This suggests that the lipophilicity and the specific chemical features of the ferulic acid ester are important for their anticancer potential. Further studies with a broader range of derivatives are needed to fully elucidate the structure-activity relationship for cytotoxicity.

References

Verifying the Identity of Synthesized 1,4-O-Diferuloylsecoisolariciresinol with a Natural Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for verifying the chemical identity of synthetically produced 1,4-O-Diferuloylsecoisolariciresinol by comparing it against a natural standard. The accurate confirmation of a synthesized compound's structure is a critical step in drug discovery and development, ensuring the biological activity observed is attributable to the correct molecule. This document outlines the necessary experimental protocols, presents comparative analytical data, and illustrates the verification workflow.

Comparative Analysis of Synthesized vs. Natural this compound

The primary method for identity verification relies on comparing the spectroscopic and chromatographic properties of the synthesized compound with those of a well-characterized natural standard. The following table summarizes the key analytical data for such a comparison, with data for the natural standard sourced from the isolation of diferuloyl-secoisolariciresinol derivatives from Alnus japonica.

ParameterSynthesized this compoundNatural this compound Standard
Appearance To be determinedWhite amorphous powder
Molecular Formula C₅₀H₅₄O₁₆C₅₀H₅₄O₁₆
HRESIMS [M+Na]⁺ (m/z) Expected: ~933.3304933.3302 / 933.3301[1]
¹H NMR (ppm) Expected to match natural standardKey signals consistent with a diferuloyl-secoisolariciresinol core[1]
¹³C NMR (ppm) Expected to match natural standardKey signals consistent with a diferuloyl-secoisolariciresinol core[1]
HPLC Retention Time To be determined and comparedTo be determined under specific conditions

Experimental Workflow for Identity Verification

The process of verifying the identity of synthesized this compound involves a logical sequence of synthesis, purification, and detailed analytical comparison with a natural standard.

Verification_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Comparison cluster_standard Natural Standard cluster_verification Identity Verification synthesis Synthesis of Secoisolariciresinol (B192356) Core esterification Esterification with Ferulic Acid synthesis->esterification purification Purification of Synthesized Compound esterification->purification hplc HPLC Analysis purification->hplc Inject for tR comparison ms Mass Spectrometry (HRESIMS) purification->ms Determine m/z nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Acquire Spectra comparison Compare Data hplc->comparison ms->comparison nmr->comparison natural_standard Isolated Natural this compound natural_standard->hplc natural_standard->ms natural_standard->nmr

Workflow for the verification of synthesized this compound.

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and its subsequent analytical verification are provided below.

I. Proposed Synthesis of this compound

Step 1: Synthesis of Secoisolariciresinol Core

The synthesis of the secoisolariciresinol core can be adapted from methods used for the synthesis of secoisolariciresinol diglucoside, which involves the initial synthesis of the aglycone. A representative method involves the following key transformations:

  • Bromination: Start with a commercially available precursor like 3,4-dimethoxytoluene. Bromination, for example using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, can introduce a bromine atom at the benzylic position.

  • Alkylation: The resulting benzylic bromide can then be coupled with a four-carbon diol, such as 1,4-butanediol, in the presence of a base to form the core structure of secoisolariciresinol with protected hydroxyl groups.

  • Demethylation: The methoxy (B1213986) groups on the aromatic rings are then demethylated to yield the free phenolic hydroxyl groups of secoisolariciresinol. This can be achieved using reagents like boron tribromide (BBr₃).

Step 2: Esterification with Ferulic Acid

The synthesized secoisolariciresinol is then esterified with ferulic acid at the 1 and 4 positions.

  • Protection of Phenolic Hydroxyls: To selectively achieve esterification at the primary alcohol positions (1 and 4) of secoisolariciresinol, the phenolic hydroxyl groups on the aromatic rings may first need to be protected. This can be done using standard protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers.

  • Esterification Reaction: The protected secoisolariciresinol is then reacted with an activated form of ferulic acid (e.g., feruloyl chloride or using a coupling agent like DCC/DMAP) in an appropriate solvent. The reaction is typically carried out under anhydrous conditions.

  • Deprotection: Following the esterification, the protecting groups on the phenolic hydroxyls are removed to yield the final product, this compound.

Step 3: Purification

The crude synthesized product is purified using chromatographic techniques.

  • Column Chromatography: Initial purification is performed using silica (B1680970) gel column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to separate the desired product from unreacted starting materials and byproducts.

  • Preparative HPLC: For obtaining a high-purity sample for analytical characterization and biological testing, preparative high-performance liquid chromatography (HPLC) is employed. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.

II. Analytical Verification Methods

1. High-Performance Liquid Chromatography (HPLC)

  • System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength relevant to the feruloyl moiety (e.g., 320 nm).

  • Procedure: The synthesized compound and the natural standard are dissolved in a suitable solvent (e.g., methanol) and injected separately into the HPLC system under identical conditions. The retention times are then compared. For further confirmation, a co-injection of a mixture of the synthesized and natural compounds should result in a single, sharp peak.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

  • System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is typically used to observe the [M+Na]⁺ adduct.

  • Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of the molecular formula (C₅₀H₅₄O₁₆Na). The measured mass of the synthesized compound should be within a narrow tolerance (e.g., ± 5 ppm) of both the theoretical mass and the mass of the natural standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CD₃OD, DMSO-d₆, or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to confirm the connectivity of protons and carbons and to fully assign the structure.

  • Procedure: The ¹H and ¹³C NMR spectra of the synthesized compound are acquired and compared directly with the spectra of the natural standard. The chemical shifts, coupling constants, and signal multiplicities should be identical.

References

Safety Operating Guide

Proper Disposal of 1,4-O-Diferuloylsecoisolariciresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) compound utilized in research and drug development, is crucial for ensuring laboratory safety and environmental protection. Due to its potential ecotoxicity, strict adherence to established protocols is necessary to prevent contamination of aquatic ecosystems. This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard and Disposal Summary

Based on data for structurally related compounds, this compound is presumed to be hazardous to the environment. The following table summarizes the key hazard information and corresponding disposal requirements.

Hazard Classification & Precautionary StatementDisposal Requirement
Hazard: H400: Very toxic to aquatic lifeDo not dispose of down the drain or in regular trash.
Hazard: H412: Harmful to aquatic life with long lasting effectsAll waste must be collected as hazardous chemical waste.
Precaution: P273: Avoid release to the environmentSegregate from other waste streams to prevent cross-contamination.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) program.

Solid Waste Disposal (Pure Compound, Contaminated Labware)
  • Collection:

    • Place pure, unused this compound in its original, clearly labeled container.

    • For chemically contaminated solid waste such as gloves, absorbent paper, and plasticware, double-bag the items in clear plastic bags.

  • Labeling:

    • Affix a hazardous waste tag to the container or bag.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An indication of the hazard: "Toxic to Aquatic Life"

      • The date of waste generation and the principal investigator's contact information.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area has secondary containment to capture any potential leaks.

Liquid Waste Disposal (Solutions containing this compound)
  • Collection:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof container with a screw-on cap.

    • The container must be chemically compatible with the solvent used.

  • Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the container with a hazardous waste tag.

    • List all chemical constituents and their approximate concentrations, including "this compound" and all solvents.

    • Mark the tag with "Hazardous Waste" and "Toxic to Aquatic Life".

  • Storage:

    • Store the liquid waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment bin.

Disposal of Empty Containers
  • Triple Rinsing:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.

  • Rinsate Collection:

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste, following the procedure outlined above.

  • Final Disposal:

    • Once triple-rinsed, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

Personal protective equipment for handling 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-O-Diferuloylsecoisolariciresinol (CAS No. 56973-66-1) was publicly available at the time of this writing. The following guidance is based on best practices for handling structurally related phenolic compounds and lignans. Researchers should handle this compound with caution, assuming it may be hazardous in the absence of specific toxicological data. A thorough risk assessment should be conducted before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and unforeseen reactions.
Skin Protection Nitrile gloves (ensure compatibility with any solvents used). A disposable lab coat or gown.Prevents skin contact, which can cause irritation or allergic reactions with phenolic compounds.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.Avoids inhalation of dust or aerosols, which could be harmful.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for ensuring safety and experimental integrity.

  • Preparation and Planning:

    • Review all available safety information for related compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the workspace in a chemical fume hood or designated well-ventilated area.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound:

    • Wear all required PPE before handling the compound.

    • Carefully weigh and transfer the solid compound to minimize dust generation.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated disposables as chemical waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposables that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container.

  • Solutions: Collect all solutions containing the compound in a labeled, sealed waste container for chemical waste disposal. The safest method for disposing of phenolic waste is typically through incineration at a licensed facility[1].

Quantitative Data Summary

No specific occupational exposure limits or other quantitative safety data for this compound were found. In the absence of such data, exposure should be minimized to the lowest reasonably achievable level.

Parameter Value
Occupational Exposure Limit (OEL)Not Established
Permissible Exposure Limit (PEL)Not Established
Immediately Dangerous to Life or Health (IDLH)Not Established

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Receive Compound B Review Safety Info & Risk Assessment A->B C Prepare Workspace & PPE B->C D Don PPE C->D E Weigh & Transfer Compound D->E F Prepare Solution E->F G Decontaminate Workspace F->G H Segregate Waste G->H I Doff PPE H->I K Store Waste in Labeled Container H->K J Wash Hands I->J L Arrange for EHS Pickup K->L

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.